5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUMKPKEXHJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Cl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381840 | |
| Record name | 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23819-92-3 | |
| Record name | 5-Chloro-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23819-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and, most importantly, the scientific rationale for its potential applications in therapeutic development, grounded in authoritative references.
Chemical Identity and Physicochemical Properties
This compound, registered under CAS number 23819-92-3, is a substituted pyridine derivative.[1] Its structure features a pyridine ring functionalized with a chlorine atom, a hydroxyl group, two methyl groups, and a nitrile group. This unique combination of functional groups imparts specific electronic and steric properties that are attractive for molecular design in drug discovery. The IUPAC name for this compound is 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which reflects its tautomeric equilibrium, favoring the 2-pyridone form.
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.[1]
| Property | Value | Source |
| CAS Number | 23819-92-3 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| IUPAC Name | 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Synonyms | 5-Chloro-2-hydroxy-4,6-dimethylpyridine-3-carbonitrile | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 275-278 °C | |
| Boiling Point | 288.6 °C at 760 mmHg | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone |
Synthesis of this compound: A Representative Protocol
Proposed Synthetic Pathway: A Multi-component Reaction Approach
A likely efficient approach to the core pyridone ring is a Hantzsch-like multi-component reaction followed by chlorination.
Sources
- 1. GSRS [precision.fda.gov]
- 2. Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines: Microwave-Assisted Synthesis of Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, spectral characteristics, synthesis, and potential applications, offering insights grounded in established scientific principles.
Core Molecular Attributes and Physicochemical Properties
This compound (CAS No: 23819-92-3) is a multifaceted molecule characterized by a pyridine core, a chlorine substituent, two methyl groups, a nitrile functional group, and a hydroxyl group.[1][2] This unique combination of functional groups imparts a specific set of properties that make it a valuable intermediate in the synthesis of more complex molecules.[3]
The IUPAC name, 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile, highlights a crucial aspect of its chemistry: keto-enol tautomerism.[1][4] The molecule exists in equilibrium between the hydroxy-pyridine form and the pyridin-2-one form. This tautomerism influences its reactivity, solubility, and spectral properties.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₂O | [1][2] |
| Molecular Weight | 182.61 g/mol | [1] |
| CAS Number | 23819-92-3 | [2][3] |
| Appearance | White to yellow crystalline solid | [3] |
| Melting Point | 142-146 °C or 275-278 °C | [3] |
| Boiling Point | 288.6 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in water; more soluble in ethanol, acetone, and chloroform. | [3] |
Note on Melting Point Discrepancy: There is a notable variance in the reported melting points for this compound. One source indicates a range of 142-146 °C, while another reports a higher range of 275-278 °C.[3] This discrepancy could be attributed to the presence of different tautomers or polymorphic forms, which can exhibit distinct physical properties. Researchers should be mindful of this when characterizing the compound.
Tautomerism: A Key Chemical Feature
The existence of this compound as both a 2-hydroxypyridine and a 2-pyridone tautomer is fundamental to its chemical behavior. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. The pyridone tautomer is often more stable in the solid state and in polar solvents due to its amide-like character and potential for hydrogen bonding.
Caption: Keto-enol tautomerism of the title compound.
Spectroscopic Profile
A thorough understanding of the spectral data is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the N-H proton of the pyridone tautomer. The chemical shifts of the methyl protons will provide information about their electronic environment. The N-H proton is likely to appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon, the carbonyl carbon of the pyridone tautomer, and the carbons of the pyridine ring. The chemical shifts of the ring carbons are influenced by the electron-withdrawing and -donating effects of the substituents.[1]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.61). The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, will confirm the presence of a single chlorine atom. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group of the hydroxy-pyridine tautomer.
-
N-H stretch: A band in the region of 3100-3500 cm⁻¹ for the N-H group of the pyridone tautomer.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C=O stretch: A strong band in the region of 1650-1700 cm⁻¹ for the carbonyl group of the pyridone tautomer.
-
C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.
Synthesis and Reactivity
Proposed Synthesis Workflow
A plausible synthetic route to this compound involves the chlorination of a 2-hydroxynicotinonitrile precursor. The following is a generalized, step-by-step methodology based on established chemical principles for the synthesis of substituted nicotinonitriles.
Caption: Proposed synthesis workflow for the title compound.
Experimental Protocol:
-
Step 1: Synthesis of the 2-hydroxynicotinonitrile precursor.
-
To a solution of 2,4-pentanedione and malononitrile in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate product, which will cyclize to form 4,6-dimethyl-2-hydroxynicotinonitrile.
-
-
Step 2: Chlorination.
-
Dissolve the 4,6-dimethyl-2-hydroxynicotinonitrile in an inert solvent (e.g., dichloromethane or chloroform).
-
Cool the solution in an ice bath.
-
Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Chemical Reactivity
The presence of multiple functional groups makes this compound a versatile building block for further chemical transformations.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
-
Hydroxy/Oxo Group: The hydroxyl group can be alkylated or acylated. The pyridone tautomer can undergo N-alkylation.
-
Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although the existing substituents will influence the regioselectivity. The chlorine atom can be displaced by nucleophiles under certain conditions.
Potential Applications in Drug Discovery and Organic Synthesis
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Chlorinated and nicotinonitrile-containing molecules are known to exhibit a wide range of pharmacological activities.
-
Intermediate for Agrochemicals: The compound can serve as a precursor for the synthesis of novel pesticides.[3]
-
Scaffold for Medicinal Chemistry: The substituted pyridine core is a common scaffold in drug discovery. The functional groups on this molecule provide multiple points for diversification, allowing for the generation of libraries of compounds for screening against various biological targets. For instance, similar chlorinated heterocyclic compounds have been investigated as kinase inhibitors for cancer therapy.
-
Building Block in Organic Synthesis: It is a valuable starting material for the synthesis of more complex heterocyclic systems and other organic molecules.[3]
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[3] Store the compound in a tightly sealed container away from heat and oxidizing agents.[3]
Conclusion
This compound is a chemically rich molecule with significant potential as an intermediate in both industrial and research settings. Its key features, including its tautomeric nature and multiple reactive sites, make it a versatile tool for synthetic chemists. Further exploration of its reactivity and biological activity is warranted to fully realize its potential in fields such as drug discovery and materials science.
References
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This compound - ChemBK. (2024-04-10). Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available from: [Link]
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nicotinonitrile. Organic Syntheses Procedure. Available from: [Link]
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Overview on the synthetic routes to nicotine nitriles. ResearchGate. (2018-01-23). Available from: [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available from: [Link]
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General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate. Available from: [Link]
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1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0229575). NP-MRD. Available from: [Link]
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5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Oakwood Chemical. Available from: [Link]
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This compound. precisionFDA. Available from: [Link]
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. (2023-10-20). Available from: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
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1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide. ResearchGate. Available from: [Link]
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available from: [Link]
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Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. PubMed. (2009-05-15). Available from: [Link]
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Matrix isolation IR spectra (in Ar) of. ResearchGate. Available from: [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]
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5-Chloro-2-pyridone. PubChem. Available from: [Link]
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2-Chloro-5-hydroxypyridine. PubChem. Available from: [Link]
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5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
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Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. Available from: [Link]
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5-Chloro-6-(1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1][3]oxaborol-5-yloxy)-2-(4-oxopentyloxy)nicotinonitrile. PubChem. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Nicotinonitriles
Substituted nicotinonitrile scaffolds are of paramount importance in medicinal chemistry and materials science. The unique arrangement of functional groups on the pyridine ring allows for a diverse range of biological activities and applications. 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, in particular, is a valuable intermediate in the synthesis of more complex heterocyclic compounds, including potential pharmaceutical agents and agrochemicals. Its structure, featuring a reactive nitrile group, a nucleophilic hydroxyl group (in its pyridone tautomeric form), and a chlorinated site for further functionalization, makes it a versatile building block for combinatorial chemistry and drug discovery programs.
This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of this compound, starting from readily available precursors. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and expert insights into the rationale behind the chosen reagents and reaction conditions.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the core pyridone ring system via a condensation reaction. This is followed by a selective electrophilic chlorination at the 5-position of the pyridine ring.
Caption: Overall two-step synthesis pathway for this compound.
Part 1: Synthesis of the Precursor: 4,6-Dimethyl-2-hydroxynicotinonitrile
The foundational step in this synthesis is the formation of the 4,6-dimethyl-2-hydroxynicotinonitrile core. This is achieved through a variation of the Guareschi-Thorpe condensation, a classic method for pyridine synthesis.[1] This reaction involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone, with a compound containing an active methylene group, malononitrile.
Causality Behind Experimental Choices
The reaction between acetylacetone and malononitrile in an alcoholic medium, without the presence of a strong base, favors the formation of the desired 2-pyridone tautomer, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2] The use of an alcohol as a solvent facilitates the reaction without promoting side reactions that can occur in the presence of strong bases, such as the dimerization of malononitrile.[2] The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the stable pyridone ring.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid product is then collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4,6-dimethyl-2-hydroxynicotinonitrile.
Part 2: Selective Chlorination to Yield this compound
The second and final step is the selective chlorination of the synthesized 4,6-dimethyl-2-hydroxynicotinonitrile at the 5-position. This is a crucial step that introduces the chloro-substituent at the desired position, leveraging the directing effects of the substituents on the pyridine ring.
Causality Behind Experimental Choices
The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is pivotal for this transformation. In a non-polar solvent like carbon tetrachloride (CCl₄), sulfuryl chloride acts as an electrophilic chlorinating agent. The 2-hydroxy (or 2-oxo) group and the two methyl groups at positions 4 and 6 are electron-donating groups, which activate the pyridine ring towards electrophilic aromatic substitution. The directing effect of these groups favors substitution at the C3 and C5 positions. However, the C3 position is already substituted with a cyano group, thus directing the incoming electrophile (Cl⁺) to the C5 position.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, a solution of 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq) in carbon tetrachloride (CCl₄) is prepared in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) is added dropwise to the solution at room temperature with constant stirring.
-
Reaction Execution: After the addition is complete, the reaction mixture is heated to reflux and maintained for a period to ensure complete conversion. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent to afford this compound as a solid. A reported yield for this step is approximately 94%.[3]
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Product | Typical Yield |
| 1 | Acetylacetone, Malononitrile | Ethanol | 4,6-Dimethyl-2-hydroxynicotinonitrile | High |
| 2 | 4,6-Dimethyl-2-hydroxynicotinonitrile | Sulfuryl Chloride (SO₂Cl₂), Carbon Tetrachloride (CCl₄) | This compound | ~94%[3] |
Conclusion
The synthesis of this compound can be reliably achieved through a robust two-step pathway. The initial Guareschi-Thorpe condensation of acetylacetone and malononitrile provides the necessary pyridone precursor, which is then selectively chlorinated at the 5-position using sulfuryl chloride. This guide has provided a detailed, step-by-step methodology, underpinned by a clear explanation of the chemical principles driving each transformation. This knowledge is crucial for researchers and drug development professionals seeking to utilize this versatile intermediate in their synthetic endeavors.
References
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
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On the Reaction of Malononitrile with Acetylacetone. ResearchGate. [Link]
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Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]
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Spectroscopic data for 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a substituted nicotinonitrile, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any research involving such compounds, ensuring reproducibility and forming the basis for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the structural elucidation and routine characterization of this molecule. We delve into the theoretical and practical aspects of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causality behind experimental choices and interpreting the resulting data. This document is designed to serve as a practical reference for researchers, providing field-proven insights and self-validating protocols to ensure scientific integrity.
Introduction: The Imperative for Spectroscopic Verification
In the realm of drug discovery and materials science, the nicotinonitrile framework is a privileged scaffold, known to be a constituent in various biologically active agents.[1][3][4] this compound (PubChem CID: 2781722) represents a specific analogue whose utility is predicated on its precise chemical structure.[5] Any modification to its substituent pattern can drastically alter its biological and chemical properties. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for validating molecular identity, assessing purity, and ensuring the integrity of experimental outcomes.
This guide will systematically deconstruct the spectroscopic signature of this compound, providing a multi-faceted analytical confirmation of its structure through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is understanding the molecule's structure, including potential tautomerism. The IUPAC name for this compound is 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile, which indicates that the pyridone tautomer is generally favored over the hydroxypyridine form.[5] This is a critical consideration as it dictates the functional groups present and, consequently, the spectroscopic data observed.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. This document offers a detailed interpretation of the expected spectral features, grounded in fundamental principles of nuclear magnetic resonance spectroscopy. Furthermore, it outlines a robust experimental protocol for acquiring high-quality ¹H NMR data for this compound.
Introduction: The Structural Elucidation of a Novel Heterocycle
This compound, with the molecular formula C₈H₇ClN₂O, belongs to the class of substituted nicotinonitriles, which are important scaffolds in the synthesis of various biologically active compounds.[1][2][3] Accurate structural confirmation is the bedrock of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will focus specifically on the ¹H NMR spectrum, a critical first step in the characterization of this molecule.
Due to the tautomeric nature of 2-hydroxypyridines, this compound can exist in equilibrium with its 2-pyridone form, 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. In most solvents, the pyridone tautomer is significantly favored. This guide will proceed with the analysis based on the predominant pyridone tautomer.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to be relatively simple, displaying signals corresponding to the methyl groups and the N-H proton of the pyridone ring. The absence of aromatic protons on the pyridine ring simplifies the spectrum significantly.
Chemical Structure and Proton Environments
To understand the ¹H NMR spectrum, we must first examine the chemical structure and identify the distinct proton environments.
Figure 1. Chemical structure of 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the predominant tautomer of the topic compound.
Based on the structure, we can identify three distinct proton signals:
-
N-H proton: The proton attached to the nitrogen atom of the pyridone ring.
-
C₄-CH₃ protons: The three equivalent protons of the methyl group at the C4 position.
-
C₆-CH₃ protons: The three equivalent protons of the methyl group at the C6 position.
Predicted Chemical Shifts, Multiplicities, and Integration
The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on established principles of substituent effects on chemical shifts in pyridine and pyridone systems.[4][5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| N-H | 12.0 - 14.0 | Broad Singlet | 1H | The N-H proton of a 2-pyridone is known to be significantly deshielded due to hydrogen bonding and the electronic nature of the ring system. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange. |
| C₄-CH₃ | 2.2 - 2.5 | Singlet | 3H | This methyl group is attached to an sp²-hybridized carbon of the pyridine ring. Its chemical shift is influenced by the electron-withdrawing cyano group at C3 and the chloro group at C5. |
| C₆-CH₃ | 2.4 - 2.7 | Singlet | 3H | This methyl group is also attached to an sp²-hybridized carbon. It is expected to be slightly downfield compared to the C₄-CH₃ group due to the proximity of the electronegative nitrogen atom and the carbonyl group. |
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will ensure good solubility of the compound, and its ability to form hydrogen bonds will help in observing the exchangeable N-H proton. Deuterated chloroform (CDCl₃) could also be used, but the N-H proton may be broader and more difficult to observe.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing.
NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Justification |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with the given concentration. |
| Relaxation Delay (D1) | 5 s | A longer delay ensures complete relaxation of all protons, leading to accurate integration. |
| Acquisition Time (AQ) | 4 s | Provides adequate resolution. |
| Spectral Width (SW) | 20 ppm | A wide spectral window to ensure all signals, including the broad N-H proton, are captured. |
| Temperature | 298 K | Standard room temperature acquisition. |
In-depth Interpretation and Expected Observations
-
Tautomerism: The position and appearance of the N-H and potential O-H signals can provide insight into the predominant tautomeric form in the chosen solvent. In DMSO-d₆, the pyridone tautomer is expected to be the major species observed.
-
Absence of Spin-Spin Coupling: A key feature of the predicted spectrum is the absence of any proton-proton spin-spin coupling. This is because the methyl groups are separated by quaternary carbons and the N-H proton is not adjacent to any other protons. This results in all signals appearing as singlets (or a broad singlet for the N-H).
-
Solvent Effects: The chemical shifts, particularly of the N-H proton, can be sensitive to the choice of solvent and the concentration of the sample due to variations in hydrogen bonding.
-
Confirmation with 2D NMR: To definitively assign the methyl group signals, a 2D NMR experiment such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. This experiment would show correlations between the methyl protons and the carbon atoms of the pyridine ring, allowing for unambiguous assignment.
Conclusion
The ¹H NMR spectrum of this compound is anticipated to be straightforward to interpret, primarily showing two distinct singlets for the non-equivalent methyl groups and a broad singlet for the N-H proton of the favored pyridone tautomer. The predicted chemical shifts are based on established principles of NMR spectroscopy for substituted pyridines. The experimental protocol provided herein offers a robust starting point for researchers to acquire high-quality data for the structural verification of this compound, which is a crucial step in its further investigation for potential applications in drug discovery and development.
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Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
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13C NMR Analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile: From First Principles to Unambiguous Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my goal extends beyond simply presenting data; it is to illuminate the pathway of analytical reasoning. The structural elucidation of a novel or complex molecule is a process of systematic, evidence-based deduction. This guide is structured not as a rigid protocol, but as a logical workflow that mirrors the scientific process itself. We will explore the 13C NMR analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry, by first building a theoretical framework of expectations and then outlining the experimental steps required to confirm and refine that framework.
Part 1: Foundational Analysis of the Target Structure
Before approaching the spectrometer, a thorough theoretical analysis of the target molecule is paramount. This predictive step allows us to form a hypothesis that we will then test experimentally.
The structure of this compound presents a fascinating case due to its asymmetric substitution on a heterocyclic aromatic ring. This asymmetry dictates that all carbon atoms within the pyridine ring are in chemically distinct environments. Consequently, we anticipate a unique NMR signal for each carbon.
The molecule contains:
-
Six sp² hybridized carbons in the pyridine ring.
-
One sp hybridized carbon in the nitrile functional group (-C≡N).
-
Two sp³ hybridized carbons in the two methyl groups (-CH₃).
Therefore, a total of nine distinct signals are expected in the broadband proton-decoupled 13C NMR spectrum. The potential for tautomerism, where the 2-hydroxy-pyridine form exists in equilibrium with its 2-pyridone form, must also be considered, as this would significantly alter the chemical environment, particularly of C2 and C6. For this analysis, we will proceed by interpreting the named 2-hydroxy form, while acknowledging this important isomeric possibility.
To facilitate our discussion, the carbon atoms are systematically numbered as shown below.
Part 2: The "Why": Principles of 13C NMR and Predictive Assignments
The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. Understanding the factors at play—hybridization, electronegativity, and resonance—allows us to predict the approximate location of each of the nine expected signals.[1][2][3]
-
Hybridization State: This provides a coarse binning of our signals. Generally, sp³ carbons are the most shielded (0-50 ppm), followed by sp carbons (70-120 ppm), and finally the most deshielded sp² carbons (100-220 ppm).[4][5]
-
Inductive and Resonance Effects: Electronegative atoms like oxygen, nitrogen, and chlorine withdraw electron density, deshielding nearby carbons and shifting their signals downfield.[6][7][8] Conversely, electron-donating groups like methyls cause an upfield shift. These effects are transmitted through bonds (inductive) and the π-system (resonance), and their interplay determines the final chemical shift. For substituted pyridines, these substituent effects are well-documented.[9]
Based on these principles, we can generate a table of predicted chemical shifts. This table is not merely a guess; it is a hypothesis grounded in established theory, which we will seek to verify.
Table 1: Predicted 13C NMR Chemical Shifts and Rationale
| Assigned Carbon | Predicted δ (ppm) | Hybridization | Rationale for Prediction | Expected DEPT-135 Phase |
| C2 | 160 – 168 | sp² | Attached to both the ring nitrogen and a highly electronegative hydroxyl group, causing significant deshielding. | Absent (Quaternary) |
| C6 | 155 – 162 | sp² | Alpha to the ring nitrogen and attached to a methyl group. Deshielded by nitrogen, but less so than C2. | Absent (Quaternary) |
| C4 | 148 – 155 | sp² | Gamma to the ring nitrogen, attached to a methyl group. Deshielded due to its position in the aromatic system. | Absent (Quaternary) |
| C5 | 125 – 135 | sp² | Attached to an electronegative chlorine atom. The chemical shift of carbons bonded to chlorine can be complex but is typically in this aromatic region.[10] | Absent (Quaternary) |
| -C≡N | 115 – 120 | sp | Characteristic chemical shift for a nitrile carbon.[11] The signal is often of low intensity due to being a quaternary carbon with a long relaxation time.[12] | Absent (Quaternary) |
| C3 | 108 – 115 | sp² | Shielded relative to other ring carbons. It is beta to the ring nitrogen and attached to the electron-withdrawing cyano group. | Absent (Quaternary) |
| C4-CH₃ | 18 – 25 | sp³ | Typical range for an sp³ methyl carbon attached to an sp² carbon. | Positive (CH₃) |
| C6-CH₃ | 15 – 22 | sp³ | Similar to C4-CH₃ but in a slightly different electronic environment due to proximity to the ring nitrogen. | Positive (CH₃) |
Part 3: The "How": A Self-Validating Experimental Workflow
The following protocols are designed to produce high-quality, unambiguous data. The workflow is sequential, with each experiment building upon the last to systematically confirm our structural hypothesis.
Trustworthy data begins with a meticulously prepared sample. The goal is a homogenous solution free of paramagnetic impurities and solid particulates, which can degrade spectral quality.
-
Mass Determination: Accurately weigh 50-100 mg of the purified solid compound. 13C NMR is an insensitive technique, requiring a higher concentration than 1H NMR.[13]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds and fully solubilize the analyte. Chloroform-d (CDCl₃) is an alternative, but solubility may be lower.[14]
-
Homogenization: Prepare the sample in a small vial to ensure complete dissolution before transferring it to the NMR tube.[13]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particles that would disrupt the magnetic field homogeneity and cause peak broadening.
-
Internal Standard: While the solvent peak can be used as a secondary reference, adding a small amount of tetramethylsilane (TMS) provides a universal δ=0.0 ppm reference point.[13][15]
A. Broadband Proton-Decoupled 13C Spectrum
This is the foundational experiment to identify the number of unique carbon environments.
-
Objective: Obtain a spectrum showing a single peak for each of the nine non-equivalent carbon atoms.[16]
-
Key Parameters:
-
Spectrometer: 125 MHz (for a 500 MHz 1H instrument)
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds. Quaternary carbons, especially the nitrile carbon, can have long relaxation times. A sufficient delay is necessary to obtain quantitatively reliable signals, though for routine identification, 2s is a common starting point.
-
Number of Scans (ns): 1024 or higher. A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.
-
B. DEPT (Distortionless Enhancement by Polarization Transfer)
This set of experiments is the most direct way to determine the number of protons attached to each carbon, allowing for the differentiation of CH₃, CH₂, CH, and quaternary carbons.[17][18]
-
Objective: To edit the 13C spectrum based on the multiplicity of each carbon, confirming the presence of two CH₃ groups and seven quaternary carbons.
-
Experiments:
-
DEPT-90: This experiment will only show signals for CH (methine) carbons. For our target molecule, this spectrum should be empty , a key validation point.[19]
-
DEPT-135: This experiment displays CH₃ and CH groups as positive peaks and CH₂ groups as negative peaks. For our molecule, we expect two positive peaks corresponding to the two methyl groups. All seven quaternary carbons will be absent.[4]
-
The combination of the broadband and DEPT spectra allows us to sort our nine signals into two categories: the two positive peaks in the DEPT-135 are the methyl carbons, and the remaining seven signals from the broadband spectrum are the quaternary carbons.
Part 4: Definitive Validation with 2D NMR
While 1D NMR provides a strong foundation, unambiguous assignment of the closely spaced quaternary carbons requires 2D correlation spectroscopy. Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate tool for this task.[20][21]
-
Objective: To establish connectivity between protons and carbons over two and three bonds (²JCH and ³JCH). This allows us to "walk" across the molecular skeleton, linking the easily identifiable methyl protons to the unknown quaternary carbons of the ring.
-
How it Works: The HMBC spectrum is a 2D plot with the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak indicates a long-range coupling between a specific proton and a specific carbon.[22]
The protons of the two methyl groups are our starting points. By observing their correlations to the ring carbons, we can definitively assign C3, C4, C5, and C6.
-
Correlations from C4-CH₃ Protons (Red): These protons will show cross-peaks to their own carbon (C4-CH₃, weak), the carbon they are attached to (C4 , ²J), and the adjacent carbons (C3 and C5 , ³J). This definitively assigns three of the ring carbons.
-
Correlations from C6-CH₃ Protons (Blue): These protons will correlate to their own carbon (C6-CH₃, weak), the attached carbon (C6 , ²J), and the adjacent carbon (C5 , ³J). This provides a crucial cross-validation for the C5 assignment. A correlation to C2 may also be observed.
By combining these two sets of correlations, C3, C4, C5, and C6 can be assigned with high confidence. The remaining unassigned quaternary signals will be C2 and the nitrile carbon (-C≡N), which can be distinguished based on their predicted chemical shifts (C2 being much further downfield). An HSQC experiment would further confirm the methyl assignments by showing direct, one-bond correlations between the methyl protons and their respective carbons.[21][23]
Conclusion
The structural analysis of this compound via 13C NMR spectroscopy is a prime example of a systematic, multi-stage analytical approach. It begins with a theoretical prediction based on fundamental principles, which is then tested and validated through a logical sequence of experiments. The initial broadband 1D spectrum confirms the number of unique carbon environments. DEPT experiments then efficiently categorize these carbons by their attached proton count. Finally, 2D HMBC correlations provide the definitive connectivity map required to unambiguously assign each signal, particularly the challenging quaternary carbons. This self-validating workflow ensures that the final structural assignment is robust, reliable, and grounded in sound scientific reasoning, meeting the rigorous standards of chemical research and drug development.
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Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical choices and expected outcomes, reflecting field-proven insights and expertise.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₈H₇ClN₂O, Monoisotopic Mass: 182.0247 Da) is a heterocyclic compound whose structural complexity necessitates robust analytical techniques for unambiguous identification and characterization.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[2][3]
In a drug development context, rigorous characterization is not merely academic; it is a foundational requirement for understanding a compound's metabolic fate, identifying impurities, and ensuring product quality. This guide will detail a strategic approach to the analysis of this molecule using Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF MS/MS), a powerful combination for high-resolution, accurate-mass analysis of small molecules.[4][5]
Experimental Design: A Self-Validating Workflow
The core of a trustworthy analytical method lies in a design where each step validates the others. From sample preparation to data interpretation, the choices made are interconnected and aim to preserve the integrity of the analyte while maximizing the quality of the information obtained.
Sample Preparation: The Foundation of Quality Data
The objective of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent system, free from interfering matrix components.[2][6] Given the predicted polarity of our target molecule (LogP ~0.8), a straightforward "dilute-and-shoot" or protein precipitation protocol is recommended for initial characterization from relatively clean matrices (e.g., reaction mixtures, formulated solutions).[1]
Protocol: Simple Dilution
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[7]
-
Vialing: Transfer the filtered solution to a 2 mL autosampler vial.
-
Justification: This simple protocol minimizes sample manipulation and potential for analyte loss. The use of LC-MS grade solvents is critical to reduce background noise and avoid the introduction of contaminants.[1] The final concentration is typical for achieving a strong signal in modern high-resolution mass spectrometers.
Liquid Chromatography: Achieving High-Fidelity Separation
Chromatographic separation is crucial for isolating the target analyte from isomers, impurities, or matrix components prior to mass analysis. A reversed-phase C18 column is a versatile and robust choice for a molecule of this polarity.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and is suitable for a wide range of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase promotes protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent with good elution strength and compatibility with ESI. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening and method development. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | A small injection volume minimizes peak distortion and potential column overload. |
Mass Spectrometry: Ionization and Analysis
The choice of ionization source and mass analyzer settings is paramount for generating high-quality data. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.[9][10][11] A Q-TOF mass spectrometer provides the ability to acquire high-resolution, accurate-mass data for both the precursor and fragment ions, enabling confident elemental composition determination.[5][12]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is a basic site readily accepting a proton. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 120 °C | Facilitates desolvation of the ESI droplets. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |
| MS1 Scan Range | m/z 50 - 500 | A range sufficient to encompass the precursor ion and potential low-mass fragments or adducts. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions from the MS1 scan. |
| Collision Energy | Ramped 10-40 eV | A ramp of collision energies ensures that a wide range of fragment ions, from low-energy rearrangements to high-energy bond cleavages, are generated.[8][13] |
Data Interpretation: Deciphering the Spectral Signature
The data generated from the LC-MS/MS analysis provides a rich fingerprint of the molecule. The interpretation process is a logical deduction based on the principles of mass spectrometry and known chemical fragmentation behaviors.
Full Scan (MS1) Spectrum: The Molecular Blueprint
The first step in analysis is to examine the high-resolution full scan spectrum.
Expected Observations:
-
Protonated Molecule [M+H]⁺: The most prominent ion should be the protonated molecule at an m/z of 183.0320 . High-resolution measurement allows for the confirmation of the elemental formula (C₈H₈ClN₂O⁺).
-
Isotopic Pattern: A critical feature for a chlorinated compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[14] Therefore, we expect to see an A+2 peak (representing the ³⁷Cl isotopologue) at m/z185.0290 with an intensity of approximately one-third of the [M+H]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.
Table 1: Predicted High-Resolution Mass Data for the [M+H]⁺ Ion
| Ion Species | Elemental Composition | Calculated m/z |
| [M+H]⁺ (³⁵Cl) | C₈H₈³⁵ClN₂O⁺ | 183.0320 |
| [M+H]⁺ (³⁷Cl) | C₈H₈³⁷ClN₂O⁺ | 185.0290 |
Tandem (MS/MS) Spectrum: Unveiling the Structure
Collision-Induced Dissociation (CID) of the selected precursor ion (m/z 183.0320) provides structural information by inducing fragmentation at the weakest bonds or through stable neutral losses.[13] The fragmentation of substituted pyridines often involves cleavages related to the substituents and the ring itself.[15][16][17]
Proposed Fragmentation Pathway:
Based on the structure, several key fragmentation pathways can be predicted:
-
Loss of HCl (Hydrogen Chloride): A common fragmentation for chlorinated compounds, potentially through rearrangement, leading to a fragment at m/z 147.0451 (C₈H₆N₂O⁺).
-
Loss of CO (Carbon Monoxide): The 2-hydroxy-pyridine exists in tautomeric equilibrium with the 2-pyridone form. The carbonyl group in the pyridone tautomer can be lost as carbon monoxide, a common fragmentation for such structures, yielding a fragment at m/z 155.0370 (C₇H₈ClN₂⁺).
-
Loss of CH₃ (Methyl Radical): Cleavage of one of the methyl groups would result in a fragment at m/z 168.0085 (C₇H₅ClN₂O⁺).
-
Loss of HCN (Hydrogen Cyanide): The nitrile group can be eliminated as HCN, particularly after initial ring fragmentation, leading to a fragment at m/z 156.0088 (C₇H₅ClO⁺).
These proposed fragments provide a predictive fingerprint for confirming the molecule's identity.
Caption: Proposed CID fragmentation pathway of the protonated molecule.
The Integrated Analytical Workflow
The entire process, from sample receipt to final data interpretation, can be visualized as a logical flow designed to ensure data integrity and confidence in the final result.
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An In-depth Technical Guide to the Solubility of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the theoretical principles governing its solubility, practical methodologies for its determination, and an analysis of its behavior in various organic solvents. While extensive quantitative solubility data for this specific molecule is not widely published, this guide furnishes the necessary theoretical framework and detailed experimental protocols to empower researchers to generate this critical data in their own laboratories.
Introduction: The Significance of Solubility in the Application of this compound
This compound, a substituted nicotinonitrile derivative, belongs to a class of heterocyclic compounds that are of profound interest in medicinal and agricultural chemistry.[1] The biological activity of such compounds is intrinsically linked to their physicochemical properties, with solubility being a paramount parameter.[2] The ability of a compound to dissolve in a specific solvent dictates its suitability for various applications, including:
-
Drug Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in physiological media and various organic solvents is a critical determinant of its bioavailability, formulation feasibility, and route of administration.[3] Poor aqueous solubility can be a major hurdle in the development of effective therapeutics.
-
Chemical Synthesis and Purification: The solubility profile of this compound in different organic solvents is crucial for its synthesis, isolation, and purification.[4] Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.
-
Agrochemical Formulations: For applications in agriculture, the solubility of a compound in environmentally compatible solvents is essential for creating stable and effective formulations, such as emulsifiable concentrates or suspension concentrates.
Given its structural features, including a substituted pyridine ring, a hydroxyl group, a nitrile group, and a chlorine atom, this compound is expected to exhibit a nuanced solubility profile across a range of organic solvents. This guide aims to provide a detailed exploration of these characteristics.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like."[2] This principle is a qualitative summation of the intermolecular forces at play between the solute and solvent molecules. For this compound, several key molecular features influence its solubility:
-
Polarity: The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) and nitrile (-C≡N) groups, along with the nitrogen atom in the pyridine ring, are polar and capable of dipole-dipole interactions and hydrogen bonding.[4] The methyl groups (-CH3) and the chlorinated aromatic ring contribute to its non-polar character. The overall polarity of the molecule will determine its affinity for polar or non-polar solvents.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group, the nitrogen of the nitrile group, and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.[5] Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be more effective at solvating this molecule.
-
Crystal Lattice Energy: In the solid state, molecules of this compound are held together in a crystal lattice by intermolecular forces. The energy required to overcome these forces is the crystal lattice energy. For dissolution to occur, the energy released from the interaction of the solute molecules with the solvent molecules (solvation energy) must be sufficient to overcome the crystal lattice energy.
-
Tautomerism: It is important to note that this compound can exist in tautomeric forms, primarily the lactam form (5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).[6][7] The predominant tautomer can influence its physicochemical properties, including solubility.
The interplay of these factors dictates the extent to which this compound will dissolve in a particular organic solvent. A solvent's polarity, hydrogen bonding capability, and molecular size will all affect its ability to effectively solvate the solute molecules.[8]
Solubility Profile of this compound
Aqueous Solubility
The aqueous solubility of this compound has been reported to be low. One source indicates a water solubility of 26 µg/mL.[5] This limited solubility in water is expected given the presence of the non-polar methyl groups and the chlorinated aromatic ring, which outweigh the influence of the polar hydroxyl and nitrile groups in an aqueous environment.
Solubility in Organic Solvents: A Qualitative Overview
Published information indicates that this compound is more soluble in some organic solvents than in water.[4] Specifically, it is reported to be soluble in ethanol, acetone, and chloroform.[4] This suggests that solvents with moderate to high polarity and hydrogen bonding capabilities are effective at dissolving this compound.
Quantitative Solubility Data (A Framework for Experimental Determination)
To date, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents is lacking. To facilitate further research and application, the following table provides a template for the systematic determination and presentation of this crucial data. The subsequent section details a robust experimental protocol for generating these values.
| Solvent | Solvent Polarity Index | Dielectric Constant (ε) at 20°C | Hydrogen Bonding | Predicted Solubility Trend | Quantitative Solubility (g/L) at 25°C | Molar Solubility (mol/L) at 25°C |
| Non-Polar Solvents | ||||||
| Hexane | 0.1 | 1.88 | Poor | Very Low | Data to be determined | Data to be determined |
| Toluene | 2.4 | 2.38 | Poor | Low | Data to be determined | Data to be determined |
| Polar Aprotic Solvents | ||||||
| Dichloromethane | 3.1 | 9.08 | Poor | Moderate | Data to be determined | Data to be determined |
| Acetone | 5.1 | 20.7 | Acceptor | High | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Acceptor | High | Data to be determined | Data to be determined |
| Acetonitrile | 5.8 | 37.5 | Acceptor | Moderate-High | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | Very High | Data to be determined | Data to be determined |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | Very High | Data to be determined | Data to be determined |
| Polar Protic Solvents | ||||||
| Methanol | 5.1 | 32.7 | Donor & Acceptor | High | Data to be determined | Data to be determined |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor | High | Data to be determined | Data to be determined |
| 2-Propanol (IPA) | 3.9 | 19.9 | Donor & Acceptor | Moderate-High | Data to be determined | Data to be determined |
Note: The predicted solubility trend is based on the theoretical principles discussed in Section 2. Experimental verification is essential.
Experimental Protocol for Determining Solubility
The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted equilibrium shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The molecular weight of this compound is approximately 182.61 g/mol .[1]
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility: A Deeper Dive
Temperature
The solubility of most solid compounds in organic solvents increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. When developing a comprehensive solubility profile, it is advisable to measure solubility at several different temperatures.
Solvent Polarity and Hydrogen Bonding
As previously discussed, the polarity of the solvent plays a crucial role. A more detailed examination of solvent properties can provide a better prediction of solubility:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them highly effective at solvating molecules with hydroxyl groups like this compound.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic compounds, including those with some polar functional groups.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of this compound in these solvents is expected to be very low.
Purity of the Compound
The presence of impurities can affect the measured solubility of a compound. It is therefore essential to use a highly purified sample of this compound for accurate solubility determination.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. While there is a current lack of extensive quantitative data in the public domain, the principles and methodologies outlined herein provide a robust framework for researchers to generate this vital information. A thorough understanding of the solubility of this compound is a critical step in unlocking its full potential in the fields of drug discovery and agrochemical development. Future work should focus on the systematic experimental determination of its solubility in a diverse range of organic solvents and at various temperatures. This data will be invaluable for the rational design of formulations, purification processes, and delivery systems for this promising heterocyclic compound.
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This compound - ChemBK. Available at: [Link]
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2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability - PubMed. Available at: [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - ScienceDirect. Available at: [Link]
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Solubility and Factors Affecting Solubility - Chemistry LibreTexts. Available at: [Link]
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Prediction of drug solubility from structure - PubMed. Available at: [Link]
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This compound | C8H7ClN2O | CID 2781722 - PubChem. Available at: [Link]
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Tautomeric Landscape of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical yet often overlooked parameter in drug discovery and development.[1][2] The distinct physicochemical properties of tautomers can profoundly influence a molecule's pharmacokinetics, pharmacodynamics, and toxicological profile. This technical guide provides an in-depth exploration of tautomerism in 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted nicotinonitrile scaffold with potential applications in medicinal chemistry. We will dissect the underlying principles governing its tautomeric behavior, delineate robust experimental and computational methodologies for its characterization, and discuss the implications for rational drug design.
The Significance of Tautomerism in Medicinal Chemistry
Tautomers are not simply different representations of the same molecule; they are distinct chemical entities with unique electronic and steric properties.[1][3] This structural variance can lead to significant differences in:
-
Receptor Binding: The shape and hydrogen bonding capabilities of a molecule are dictated by its tautomeric form, directly impacting its affinity and selectivity for a biological target.[1][2]
-
Physicochemical Properties: Tautomerism affects key drug-like properties such as solubility, lipophilicity (LogP), and pKa. These, in turn, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Toxicity: Different tautomers may exhibit different metabolic pathways, potentially leading to the formation of toxic byproducts.[1]
A thorough understanding and characterization of the tautomeric landscape of a drug candidate are therefore paramount to mitigating late-stage attrition and developing safer, more efficacious therapeutics.[5]
Tautomeric Possibilities in this compound
The primary tautomeric equilibrium for this compound involves the interconversion between the hydroxy-pyridine (enol-like) form and the pyridone (keto-like) form. This is analogous to the well-studied 2-hydroxypyridine ⇌ 2-pyridone equilibrium.[6]
Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.
The position of this equilibrium is dictated by a delicate balance of electronic and steric effects imparted by the substituents on the pyridine ring, as well as the surrounding environment (e.g., solvent).
Influence of Substituents:
-
Chloro Group (C5): As an electron-withdrawing group, the chlorine atom at the 5-position is expected to influence the electron density of the ring. Studies on chloro-substituted pyridones have shown that α-chlorine atoms can shift the equilibrium towards the hydroxypyridine form.[7]
-
Cyano Group (C3): The strongly electron-withdrawing cyano group will significantly impact the electronic distribution and may favor the more polar lactam (pyridone) form, especially in polar solvents.[8]
-
Methyl Groups (C4, C6): These electron-donating groups can also modulate the electronic character of the ring and influence the relative stability of the tautomers.
Computational Assessment of Tautomeric Stability
Before embarking on experimental studies, in silico methods provide a powerful and cost-effective means to predict the relative stabilities of the tautomers.
Theoretical Framework:
Density Functional Theory (DFT) calculations are the workhorse for accurately predicting tautomeric equilibria.[9] By calculating the Gibbs free energy (ΔG) of each tautomer, we can estimate the equilibrium constant (KT).
Recommended Protocol:
-
Geometry Optimization: Perform full geometry optimization of both the hydroxy-pyridine and pyridone tautomers using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To mimic solution-phase conditions, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[10] This is crucial as solvent polarity can dramatically shift the tautomeric equilibrium.
-
Energy Calculation: The relative Gibbs free energy (ΔΔG) in solution is calculated as: ΔΔG = Gpyridone - Ghydroxy-pyridine
-
Equilibrium Constant Estimation: The tautomeric equilibrium constant (KT) can then be estimated using the following equation: KT = exp(-ΔΔG / RT)
This computational workflow provides a quantitative prediction of the tautomeric preference, guiding the design of subsequent experimental validation.
Caption: Computational workflow for predicting tautomeric equilibrium.
Experimental Characterization of Tautomers
While computational methods are predictive, experimental validation is essential for definitive characterization of the tautomeric equilibrium. A multi-pronged spectroscopic approach is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying tautomerism in solution.[11][12] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[11]
4.1.1. 1H NMR Spectroscopy:
-
Diagnostic Signals: The chemical shifts of the N-H proton in the pyridone form and the O-H proton in the hydroxy-pyridine form are highly diagnostic. The pyridone N-H typically appears further downfield.
-
Quantitative Analysis: The relative ratio of the tautomers can be determined by integrating the signals corresponding to unique protons in each form (e.g., the methyl groups or the aromatic proton).[13]
4.1.2. 13C NMR Spectroscopy:
-
The chemical shift of the carbonyl carbon (C2) in the pyridone form is significantly different from the corresponding carbon in the hydroxy-pyridine form, providing another clear indicator of the predominant tautomer.
4.1.3. 15N NMR Spectroscopy:
-
If isotopically labeled material is available, 15N NMR can be particularly informative, as the chemical shift of the nitrogen atom is highly sensitive to its hybridization and bonding environment.[14]
Protocol for NMR Analysis:
-
Dissolve the compound in a range of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, CD3OD).
-
Acquire 1H, 13C, and, if applicable, 15N NMR spectra at a controlled temperature.
-
Assign the resonances for each tautomer based on chemical shifts, coupling constants, and correlations from 2D NMR experiments (e.g., HSQC, HMBC).
-
Calculate the mole fraction of each tautomer by integrating well-resolved, non-overlapping signals.
-
Determine the equilibrium constant (KT = [pyridone]/[hydroxy-pyridine]) in each solvent.
UV-Vis Spectroscopy
The electronic transitions of the hydroxy-pyridine and pyridone tautomers differ, resulting in distinct UV-Vis absorption spectra.[15] This technique is particularly useful for studying the influence of solvent on the tautomeric equilibrium.
Protocol for UV-Vis Analysis:
-
Prepare dilute solutions of the compound in a variety of solvents spanning a wide range of polarities.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity.
-
Deconvolution of the overlapping spectra of the two tautomers can provide a quantitative measure of their relative concentrations.[16]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.[17] This is invaluable for understanding the intrinsic stability of the tautomers in the absence of solvent effects and for validating computational models.
Protocol for X-ray Crystallography:
-
Grow single crystals of the compound suitable for X-ray diffraction, potentially from various solvents to explore polymorphic forms.
-
Collect diffraction data and solve the crystal structure.
-
The location of the proton on either the nitrogen or oxygen atom will definitively identify the solid-state tautomer.
Data Summary and Interpretation
A comprehensive understanding of the tautomeric behavior of this compound requires the integration of computational and experimental data.
| Method | Observable | Information Gained |
| DFT Calculations | Relative Gibbs Free Energy (ΔΔG) | Predicted tautomeric ratio in gas phase and solution. |
| 1H NMR | Chemical shifts and signal integration | Quantitative tautomeric ratio in solution. |
| 13C NMR | Chemical shift of C2 | Qualitative and quantitative assessment of tautomeric form. |
| UV-Vis Spectroscopy | Absorption maxima (λmax) | Influence of solvent polarity on tautomeric equilibrium. |
| X-ray Crystallography | Proton position | Definitive tautomeric form in the solid state. |
By systematically applying these methodologies, researchers can build a complete picture of the tautomeric landscape of this and other promising drug candidates, enabling a more informed and rational approach to drug design and development.
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- The 2-hydroxypyridine (2HP) ↔ 2-pyridone (2PY) tautomeric pair is such a convenient model, and it may mimic the tautomerization of the uracil and thymine bases. The system has been investigated by several groups using various spectroscopic and theoretical methods. ()
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- Tautomerism has been known for over 100 years. It has a significant effects on drug discovery and development. The pharmacophoric features of molecules can be changed by tautomerism, affecting the pharmacokinetics and pharmacodynamics of drugs. Studies of thermodynamic properties (stability, solubility) are crucial in understanding and explaining drug pharmacokinetic properties and behavior during preclinical studies using in vitro and in vivo models. Tautomers are characterized using traditional spectroscopy and crystallography (X-ray) methods. ()
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- 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. ()
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- The UV-Vis spectrum of the solvated purine derivative Hypoxanthine (HYX) is investigated using the Quantum Mechanics/Fluctuating Charges (QM/FQ) multiscale approach combined with a sampling of configurations through atomistic Molecular Dynamics (MD)
- Tautomerism is a phenomenon quite common in biomolecules that also appears in many drugs, and strategies to control the corresponding desired species and related equilibrium conditions leading to efficient chemical speci
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- The effect of metals on nucleobase tautomerism has been reviewed previously (Lippert and Gupta 2009)
- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. ()
- The range of applications of quantitative nuclear magnetic resonance (NMR) spectroscopy as a fast technique used to evaluate solubility, log P and pKa are discussed. ()
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- 5-Chloro-6-hydroxy-7,8-dimethylchroman-2-one. ()
- Our DFT calculated electron density contour maps of 4-chloro-10-hydroxy-1,7-phenanthroline show strong intramolecular hydrogen bonding in enol form B and keto form C. ()
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An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile: A Roadmap for Synthesis, Crystallization, and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, also known as 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted nicotinonitrile derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships and designing novel molecules with tailored properties. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this compound. While a published crystal structure for this specific molecule is not currently available, this document serves as a detailed roadmap for its synthesis, crystallization, single-crystal X-ray diffraction analysis, and spectroscopic characterization. The protocols and theoretical considerations presented herein are grounded in established chemical principles and data from closely related structures, offering a robust framework for researchers in the field.
Introduction: The Significance of Nicotinonitrile Scaffolds
Nicotinonitrile derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules.[3] They are recognized for a wide range of pharmacological activities, including their potential as anti-cancer agents. The introduction of various substituents to the pyridine ring allows for the fine-tuning of their chemical and physical properties, making them attractive scaffolds in drug discovery. The title compound, with its chloro, hydroxyl (or oxo), methyl, and cyano functionalities, presents a unique combination of features that could lead to interesting intermolecular interactions and crystal packing arrangements. The determination of its crystal structure would provide invaluable insights into its tautomeric form, hydrogen bonding capabilities, and overall molecular conformation.
Synthesis and Characterization
A reliable synthesis of high-purity this compound is the first critical step towards obtaining single crystals suitable for X-ray diffraction. Based on analogous reactions, a plausible synthetic route involves the chlorination of a readily available precursor.[4]
Proposed Synthesis Pathway
The synthesis of the title compound can be envisioned as a single-step chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile at the 5-position of the pyridine ring.
Diagram of the Proposed Synthesis
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4,6-dimethyl-2-hydroxynicotinonitrile
-
Sulfuryl chloride (SO₂Cl₂)
-
Carbon tetrachloride (CCl₄)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4,6-dimethyl-2-hydroxynicotinonitrile in anhydrous carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride in carbon tetrachloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups and the N-H proton of the pyridone tautomer. |
| ¹³C NMR | Resonances for the methyl carbons, the aromatic carbons of the pyridine ring, the cyano carbon, and the carbonyl carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the pyridone, C≡N stretch, and C-Cl stretch. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₈H₇ClN₂O (182.61 g/mol ).[1] |
Single-Crystal Growth and X-ray Diffraction
The core of this guide focuses on the determination of the crystal structure. This process hinges on the ability to grow high-quality single crystals.
Crystallization Strategies
The choice of crystallization method is crucial and often requires empirical screening of various solvents and conditions.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Solvent Selection: A range of solvents with varying polarities should be screened. Good candidates include ethanol, methanol, acetone, acetonitrile, and mixtures thereof with water or non-polar solvents like hexane.
Single-Crystal X-ray Diffraction: Data Collection and Structure Solution
Workflow for Crystal Structure Determination
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Protocol for X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using methods such as Direct Methods or Patterson synthesis.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.
Predicted Molecular and Crystal Structure
In the absence of experimental data, we can predict key structural features based on the known chemistry of the molecule and related structures.
Tautomerism: Hydroxy vs. Oxo Form
The title compound can exist in two tautomeric forms: the 2-hydroxy-pyridine form and the 2-pyridone (or 2-oxo) form. The IUPAC name, 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile, suggests that the oxo form is the preferred tautomer.[1] In the solid state, pyridone tautomers are often stabilized by intermolecular hydrogen bonding.
Tautomeric Forms
Caption: The two possible tautomeric forms of the title compound.
Predicted Intermolecular Interactions
The presence of the N-H group in the pyridone tautomer and the cyano group suggests the formation of strong intermolecular hydrogen bonds. It is highly probable that the molecules will form centrosymmetric dimers or extended chains through N-H···N(cyano) or N-H···O=C hydrogen bonds. Pi-pi stacking interactions between the pyridine rings are also likely to contribute to the overall crystal packing.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and crystal structure determination of this compound. By following the detailed protocols and considering the theoretical predictions outlined herein, researchers will be well-equipped to obtain high-quality single crystals and solve the three-dimensional structure of this promising compound. The elucidation of its crystal structure will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its potential applications in various scientific disciplines.
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An In-depth Technical Guide to the Initial Synthesis of Substituted Nicotinonitriles
Abstract
Substituted nicotinonitriles, or 3-cyanopyridines, represent a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science.[1][2][3] Their versatile chemical nature and biological activity have led to their incorporation into a range of marketed pharmaceuticals, including bosutinib, milrinone, and neratinib.[1] This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted nicotinonitrile scaffolds. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical underpinnings and practical, field-proven insights into the initial synthesis of these valuable compounds. The discussion will encompass classical condensation reactions, modern catalytic multicomponent approaches, and detailed, self-validating experimental protocols.
Introduction: The Enduring Significance of the Nicotinonitrile Core
The pyridine ring is a ubiquitous motif in a vast array of physiologically active molecules, both natural and synthetic.[1][4] The introduction of a nitrile group at the 3-position imbues the scaffold with unique electronic properties and provides a versatile chemical handle for further functionalization. This cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making nicotinonitriles key intermediates in the synthesis of complex molecular architectures.[5] The development of efficient and scalable synthetic routes to substituted nicotinonitriles is therefore a continuing area of focus in organic synthesis.[6] This guide will explore several foundational and contemporary methods for their preparation.
Foundational Synthetic Strategies: Classical Condensation Reactions
The Guareschi-Thorpe Condensation
A cornerstone in the synthesis of pyridinones, which can be precursors to nicotinonitriles, is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[7] A variation of this method involves the reaction of a ketone with two equivalents of cyanoacetamide or ethyl cyanoacetate in the presence of a base like piperidine or ammonia.[7][8]
Mechanistic Insight: The reaction proceeds through a series of Knoevenagel and Michael-type additions, followed by intramolecular cyclization and subsequent dehydration/aromatization to furnish the substituted pyridine ring. The initial condensation forms an α,β-unsaturated nitrile, which then undergoes conjugate addition by a second molecule of the active methylene compound. The resulting adduct cyclizes and eliminates water to form a dihydropyridine intermediate, which then oxidizes to the final aromatic product.
Diagram: Generalized Guareschi-Thorpe Condensation Workflow
Caption: Workflow of the Guareschi-Thorpe condensation.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile two-step approach to producing 2,3,6-trisubstituted pyridines.[9][10] The process begins with the condensation of an enamine with an ethynylketone, which yields an aminodiene intermediate. This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to form the substituted pyridine.[9][10]
Causality in Experimental Choices: A significant drawback of the original Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step.[9] This has been addressed in modern adaptations by employing acid catalysis (e.g., acetic acid, Amberlyst-15) which facilitates the cyclization at significantly lower temperatures.[9][11] Furthermore, to circumvent the often-difficult isolation of enamines, a three-component variation using ammonium acetate as the in-situ source of the amino group has been developed, enhancing the practicality of this method.[9]
Diagram: Bohlmann-Rahtz Synthesis Mechanism
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Modern Synthetic Approaches: One-Pot and Catalytic Methods
The principles of green chemistry have driven the development of one-pot, multicomponent reactions for the synthesis of nicotinonitriles. These methods offer significant advantages, including reduced waste, energy consumption, and simplified purification procedures.[12][13]
Multicomponent Synthesis
A prevalent strategy involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a ketone or another active methylene compound, often in the presence of ammonium acetate as the nitrogen source.[3][14] These reactions can be promoted by various catalysts, including bases like triethylamine or piperidine, or Lewis acids such as FeCl₃.[6][14] Recent advancements have also seen the use of recoverable magnetic nanocatalysts, which facilitate easy separation and recycling, further enhancing the environmental credentials of the synthesis.[15]
Protocol Validation: The success of these multicomponent reactions hinges on the careful control of reaction conditions (temperature, solvent, and catalyst) to favor the desired reaction pathway and suppress the formation of byproducts. The choice of catalyst is critical; for instance, an iron(III) chloride-promoted condensation-cyclization of an enamino nitrile and an α,β-unsaturated ketone provides efficient access to fully substituted nicotinonitriles.[6]
Dehydration of Nicotinamide
A straightforward and high-yielding method for the synthesis of the parent nicotinonitrile involves the dehydration of nicotinamide. This can be achieved using a strong dehydrating agent such as phosphorus pentoxide.[16] The reaction is typically performed under reduced pressure and at elevated temperatures.[16]
Experimental Protocols
Protocol: Synthesis of Nicotinonitrile via Dehydration of Nicotinamide[16]
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Phosphorus pentoxide is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat, must be worn.
Materials:
-
Nicotinamide (100 g, 0.82 mole)
-
Phosphorus pentoxide (100 g, 0.70 mole)
-
1-L round-bottomed flask (dry)
-
Air condenser (80 cm)
-
Claisen flask (125 mL)
-
High-temperature burner
-
Ice-salt bath
-
Ether or Acetone
Procedure:
-
Place powdered nicotinamide and phosphorus pentoxide in the dry 1-L round-bottomed flask. Stopper and shake to mix the powders thoroughly.
-
Connect the flask to the air condenser arranged for distillation. Use the Claisen flask, immersed in an ice-salt bath, as the receiver. Ensure the end of the condenser does not extend far into the receiver to prevent clogging.[16]
-
Reduce the pressure to 15–20 mm Hg.
-
Heat the mixture with a large, free flame, moving it to melt the material as rapidly as possible.
-
Heat the mixture vigorously for 15–20 minutes, or until no more product distills over.
-
Allow the apparatus to cool completely.
-
Rinse the product from the condenser and connecting tube into the receiver using ether or acetone. If using acetone, it should be removed by distillation under reduced pressure before the final product distillation.[16]
-
Distill the ether from the combined distillate on a steam bath.
-
Distill the remaining product at atmospheric pressure using an air condenser. The nicotinonitrile will distill at 205–208 °C.
-
Yield: 71–72 g (83–84%).
-
Characterization: The product should solidify upon cooling, with a melting point of 50–51 °C.[16] Purity can be confirmed by NMR, IR, and mass spectrometry.
Protocol: General One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines[3][14]
Safety Precaution: Many reagents used in this synthesis are irritants. The use of cyanide-containing reagents like malononitrile requires extreme caution. All manipulations must be performed in a certified chemical fume hood.[17][18] Keep acids away from cyanide-containing solutions to prevent the formation of highly toxic hydrogen cyanide gas.[17][19] Always wear appropriate PPE, including double gloves.[17][18]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ammonium acetate (80 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve the aromatic aldehyde, malononitrile, substituted acetophenone, and ammonium acetate in ethanol.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure substituted 2-amino-3-cyanopyridine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Summary
| Synthetic Method | Key Reactants | Conditions | Advantages | Disadvantages |
| Dehydration of Nicotinamide | Nicotinamide, P₂O₅ | High temp, vacuum | High yield, simple | Harsh conditions |
| Guareschi-Thorpe Condensation | Ketone, Active Methylene Cmpd. | Basic catalyst | Good for pyridones | Can require multiple steps |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Heat, Acid catalyst | Versatile for trisubst. pyridines | High temp (uncatalyzed), intermediate purification[9] |
| Multicomponent One-Pot | Aldehyde, Malononitrile, Ketone | Various catalysts | High atom economy, simple | Optimization may be needed |
Safety and Handling of Cyanide Reagents
The synthesis of nicotinonitriles often involves the use of cyanide salts or malononitrile, which are acutely toxic.[18][19] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with cyanide compounds must be conducted in a certified chemical fume hood.[17][18][19] Establish a designated work area.[17]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and double nitrile gloves.[17][18][20]
-
Incompatible Materials: Store cyanide salts away from acids, water, and strong oxidizing agents.[19][20] Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[18][19]
-
Waste Disposal and Decontamination: All cyanide-contaminated waste is considered P-list hazardous waste and must be disposed of accordingly.[20] Decontaminate glassware and work surfaces first with a pH 10 buffer solution, followed by a 10% bleach solution.[19][20][21]
Conclusion
The synthesis of substituted nicotinonitriles is a well-established yet evolving field. Classical methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses provide reliable access to these scaffolds, while modern multicomponent reactions offer more efficient and environmentally benign alternatives. The choice of synthetic route will depend on the desired substitution pattern, scale, and available resources. A thorough understanding of the underlying reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe synthesis of these medicinally important compounds.
References
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Teague, P. C., & Short, W. A. (n.d.). Nicotinonitrile. Organic Syntheses. Retrieved from [Link]
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(n.d.). Cyanide Salts. Environmental Health and Safety - Dartmouth. Retrieved from [Link]
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(n.d.). Information on Cyanide Compounds. Stanford Environmental Health & Safety. Retrieved from [Link]
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(2014, March 24). Cyanides. Division of Research Safety - University of Illinois. Retrieved from [Link]
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(n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. Retrieved from [Link]
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(n.d.). Standard Operating Procedure for Cyanide Salts. University of Houston. Retrieved from [Link]
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(2018, June 20). SOP for the safe use of cyanide compounds. LSU Health Shreveport. Retrieved from [Link]
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(n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Retrieved from [Link]
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(n.d.). One pot synthesis of 1‐amino‐2‐oxo‐nicotinonitriles 4a‐l. ResearchGate. Retrieved from [Link]
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(n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate. Retrieved from [Link]
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(n.d.). Nicotinonitrile. Wikipedia. Retrieved from [Link]
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(n.d.). A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. ResearchGate. Retrieved from [Link]
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(n.d.). The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
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(n.d.). One‐pot synthesis of polyfunctionalized α,β‐unsaturated nitriles 260. ResearchGate. Retrieved from [Link]
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(n.d.). Guareschi-Thorpe Condensation. Merck Index. Retrieved from [Link]
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(n.d.). One-pot synthesis of polyfunctionalized a,b-unsaturated nitriles from nitroalkanes. ElectronicsAndBooks. Retrieved from [Link]
- Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87, 1541-1544.
-
(n.d.). Primitive earth synthesis of nicotinic acid derivatives. PubMed. Retrieved from [Link]
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(n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H). ResearchGate. Retrieved from [Link]
- (2022, August 18). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.
-
(n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. Retrieved from [Link]
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(2021, September 15). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. Retrieved from [Link]
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(n.d.). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. Retrieved from [Link]
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Discovery and history of nicotinonitrile compounds
An In-depth Technical Guide to the Discovery and History of Nicotinonitrile Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
Nicotinonitrile, or 3-cyanopyridine, represents a cornerstone heterocyclic scaffold in both industrial and medicinal chemistry. Its journey from a derivative of nicotine, first studied in the 19th century, to a critical precursor for Vitamin B3 and a privileged structure in modern drug design is a compelling narrative of chemical innovation. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and key synthetic methodologies of nicotinonitrile compounds. We will delve into the causality behind the shift in synthetic strategies, from early laboratory-scale preparations to the highly optimized industrial ammoxidation of 3-picoline. Detailed protocols, comparative data, and workflow visualizations are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this vital chemical entity.
The Genesis: From a Tobacco Alkaloid to a Core Chemical Structure
The story of nicotinonitrile is intrinsically linked to its namesake, nicotine, and the subsequent discovery of nicotinic acid. In 1873, the Austrian chemist Hugo Weidel, during his investigations into the structure of nicotine, subjected the alkaloid to harsh oxidation using potassium chromate and sulfuric acid.[1][2] This process cleaved the pyrrolidine ring, yielding a pyridine derivative with a carboxyl group at the 3-position, which he named "Nicotinsäure" (nicotinic acid).[1][2] This foundational discovery predated the understanding of vitamins by several decades.
It wasn't until 1937 that American biochemist Conrad Elvehjem isolated nicotinic acid from liver extracts and identified it as the "pellagra-preventing factor," later to be known as Vitamin B3.[1] With the vital biological role of the nicotinic acid scaffold established, interest grew in its derivatives, including the corresponding nitrile, nicotinonitrile.
Early synthetic efforts logically started from these known, biologically relevant precursors. These methods, while historically significant, were often multi-step, utilized harsh reagents, or were not economically viable for large-scale production. Some of these initial routes included:
-
Fusion of Pyridinesulfonic Acid Salts: The sodium salt of 3-pyridinesulfonic acid could be fused with sodium cyanide to yield nicotinonitrile.[3]
-
From Halopyridines: The reaction of 3-bromopyridine with cuprous cyanide represents a classic nucleophilic substitution approach to introduce the nitrile group.[3]
-
Dehydration of Nicotinamide: A common laboratory-scale synthesis involves the dehydration of nicotinamide, often using potent dehydrating agents like phosphorus pentoxide (P₂O₅).[3][4]
These early methods established the chemical feasibility of producing nicotinonitrile but highlighted the need for a more direct, efficient, and scalable process to meet growing industrial demand, particularly for the synthesis of Vitamin B3.
The Industrial Revolution: Ammoxidation of 3-Picoline
The most significant breakthrough in the large-scale production of nicotinonitrile was the development of the vapor-phase catalytic ammoxidation of 3-methylpyridine (3-picoline). This process, which combines ammonia and oxygen (from air) to convert a methyl group directly into a nitrile, became the dominant industrial method due to its high efficiency, atom economy, and the use of readily available feedstocks.[5][6]
The overall reaction is as follows: H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[7]
The causality for this process's success lies in the synergy between the reactants and the catalyst. The catalyst, typically a mixed metal oxide, facilitates the activation of the relatively inert C-H bonds of the methyl group and orchestrates the multi-step transformation involving oxidation and imine formation, followed by dehydrogenation to the nitrile.
The Central Role of Vanadium-Based Catalysts
Vanadium oxides (V₂O₅), often unsupported or dispersed on high-surface-area supports like TiO₂, ZrO₂, or Al₂O₃, are the most effective catalysts for this transformation.[8][9] The addition of promoters such as MoO₃, Sb₂O₅, or Cr₂O₃ can further enhance catalyst activity, selectivity, and lifetime.[5][6] The active species is believed to be a reduced, non-stoichiometric vanadium oxide phase formed during the reaction.[8] The support material is not merely an inert carrier; it influences the dispersion of the vanadia and can participate in the reaction mechanism.[8][10]
Comparative Performance of Ammoxidation Catalysts
The choice of catalyst and reaction conditions profoundly impacts the conversion of 3-picoline and the selectivity towards the desired nicotinonitrile product.
| Catalyst System | Support | Temperature (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Yield (%) | Reference |
| V₂O₅ | - | 365-370 | 89.3 | 83.5 | [5][6] |
| MoO₃-V₂O₅ | - | 380 | 96.4 | 83 | [5][6] |
| V₂O₅-MoO₃-ZrO₂-TiO₂ | - | 340 | 95 | - | [5] |
| V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ | - | - | 100 | 98.6 | [5] |
| V₂O₅-P₂O₅ | SiO₂ | - | 96 | 82 | [5] |
| V₂O₅-TiO₂-Mo₂O₃ | SiO₂ | 365-370 | >99 | 91.6 - 92.6 | [11] |
Key Synthetic Methodologies and Protocols
Industrial Protocol: Catalytic Ammoxidation of 3-Picoline
This protocol describes a generalized continuous process for the industrial synthesis of nicotinonitrile.
Objective: To produce nicotinonitrile with high yield and purity via vapor-phase ammoxidation.
Materials:
-
3-Picoline (liquid)
-
Anhydrous Ammonia (gas)
-
Air (as the source of oxygen)
-
Fixed-bed catalyst (e.g., V₂O₅-TiO₂-Mo₂O₃ on SiO₂)[11]
Methodology:
-
Vaporization & Preheating: Liquid 3-picoline is vaporized and preheated. Ammonia gas and compressed air are also preheated separately.
-
Mixing: The preheated streams of 3-picoline, ammonia, and air are fed into a mixing tank. A typical molar ratio is 1 (3-picoline) : 1.5-1.8 (ammonia) : 2.5-3.0 (oxygen).[11]
-
Catalytic Reaction: The gaseous mixture is passed through a fixed-bed reactor containing the catalyst. The reaction is highly exothermic and the temperature is maintained at approximately 365-370 °C.[11]
-
Quenching & Absorption: The hot effluent gas from the reactor, containing nicotinonitrile, unreacted starting materials, water, and byproducts, is rapidly cooled and passed through a series of absorption towers to capture the product.
-
Extraction & Purification: The aqueous solution from the absorbers is subjected to solvent extraction (e.g., with toluene).[11]
-
Distillation: The solvent is recovered, and the crude nicotinonitrile is purified by fractional distillation to achieve high purity (e.g., >99.9%).[11]
Self-Validation: Continuous monitoring of reaction temperature, pressure, and flow rates is critical. The purity of the final product is validated by gas chromatography (GC) and melting point analysis (50-51°C).[4]
Laboratory Protocol: Dehydration of Nicotinamide
This classic method is suitable for smaller-scale laboratory preparations.[3][4]
Objective: To synthesize nicotinonitrile by dehydrating nicotinamide.
Materials:
-
Nicotinamide (powdered)
-
Phosphorus Pentoxide (P₂O₅)
-
Ether or Acetone (for rinsing)
-
Standard distillation apparatus
Methodology:
-
Mixing: In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide. Stopper the flask and shake vigorously to mix the powders.[4]
-
Apparatus Setup: Connect the flask to an air condenser arranged for distillation, with a receiving flask cooled in an ice bath.
-
Reaction & Distillation: Reduce the pressure to 15-20 mm Hg. Heat the mixture with a strong, free flame, moving it to melt the material as rapidly as possible (typically 15-20 minutes). The nicotinonitrile product will distill over.[4]
-
Workup: Allow the apparatus to cool. Rinse the condenser and collection tube with ether or acetone to recover all the product.[4]
-
Purification: Combine the rinsings with the main distillate. Remove the solvent by distillation on a steam bath. Finally, distill the remaining product at atmospheric pressure. The pure nicotinonitrile distills at 205-208°C and solidifies upon cooling.[4] The expected yield is approximately 71-72 g (83-84%).[4]
Trustworthiness: The purity of the product is confirmed by its sharp melting point (50-51°C) and boiling point. The residue in the reaction flask is a polyphosphoric acid mixture and must be quenched carefully with water after cooling.[4]
The Nicotinonitrile Scaffold: A Privileged Structure in Drug Discovery
The nicotinonitrile nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[12][13] Its rigid structure, coupled with the electron-withdrawing nature of the nitrile and the pyridine nitrogen, allows it to participate in a variety of non-covalent interactions with biological targets, making it a "privileged structure" in drug design.[12] The nitrile group itself is metabolically robust and can act as a key hydrogen bond acceptor or a bioisostere for other functional groups.[14]
A number of marketed drugs incorporate the nicotinonitrile scaffold, demonstrating its therapeutic versatility across different disease areas.[13][15]
-
Bosutinib: A tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.
-
Neratinib: A kinase inhibitor used to treat HER2-positive breast cancer.
-
Milrinone & Olprinone: Phosphodiesterase 3 inhibitors used as vasodilators and in the treatment of heart failure.[13][15]
The synthetic accessibility of nicotinonitrile and the ability to functionalize the pyridine ring at various positions make it an ideal starting point for generating large libraries of compounds for high-throughput screening.[16][17] Its derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[15][18][19]
Conclusion
The evolution of nicotinonitrile chemistry is a microcosm of the advancement of organic synthesis itself. From its initial characterization as a curiosity derived from a natural product, it has become an indispensable industrial chemical and a highly valued scaffold in the pursuit of new medicines. The development of the ammoxidation process represents a pinnacle of catalytic chemistry, enabling the cost-effective production required for its widespread use as a precursor to Vitamin B3. For drug development professionals, the nicotinonitrile core continues to be a reliable and versatile platform for creating novel therapeutics, with its derivatives consistently demonstrating potent and diverse biological activities. Its rich history underscores a continuous journey of discovery and optimization that powers both industry and medicine.
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An In-Depth Technical Guide to the Fundamental Reactivity of 2-Hydroxynicotinonitriles
Introduction: The Duality of a Privileged Scaffold
2-Hydroxynicotinonitrile and its derivatives represent a fascinating class of heterocyclic compounds, pivotal as building blocks in medicinal chemistry and materials science. Their significance is rooted in the 2-pyridone motif, a "privileged scaffold" that appears in numerous FDA-approved drugs and bioactive natural products.[1] The reactivity of these molecules is governed by a delicate interplay of electronic effects and, most critically, by the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms. This guide provides an in-depth exploration of the core reactivity of 2-hydroxynicotinonitriles, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Tautomerism: The Decisive Equilibrium
The fundamental reactivity of 2-hydroxynicotinonitrile cannot be understood without first appreciating its tautomeric nature. The molecule exists as an equilibrium between the aromatic 2-hydroxypyridine form and the non-aromatic 2-pyridone form.
Caption: Tautomeric equilibrium of 2-hydroxynicotinonitrile.
This equilibrium is not static; it is highly sensitive to the surrounding environment. In the gas phase, the hydroxy form is generally favored. However, in polar solvents and in the solid state, the pyridone tautomer predominates due to its greater dipole moment and its ability to form strong intermolecular hydrogen bonds.[2][3] This solvent-dependent equilibrium is a critical consideration for reaction design, as the two tautomers present different reactive sites for both nucleophilic and electrophilic attack.
Synthesis of the 2-Hydroxynicotinonitrile Core
The construction of the 2-hydroxynicotinonitrile scaffold can be achieved through several synthetic strategies, most notably via intramolecular condensation reactions. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of a dinitrile, stands out as a powerful and direct method.[4][5][6]
Synthetic Pathway via Thorpe-Ziegler Cyclization
This approach involves the base-catalyzed cyclization of a suitable dinitrile precursor, which itself can be synthesized from readily available starting materials. The subsequent enamine intermediate is then hydrolyzed to the target 2-pyridone.
Caption: Synthetic workflow via Thorpe-Ziegler cyclization.
Representative Protocol: Synthesis via Thorpe-Ziegler Reaction
The following protocol is a representative example based on the principles of the Thorpe-Ziegler reaction for the synthesis of related cyclic enaminonitriles.[5]
-
Precursor Synthesis: Prepare the requisite α,ω-dinitrile by reacting an appropriate Michael acceptor with a malononitrile derivative.
-
Cyclization: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the dinitrile precursor dropwise at room temperature under an inert nitrogen atmosphere.
-
Reaction Monitoring: The reaction mixture is heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated HCl to a pH of ~2-3.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude 2-hydroxynicotinonitrile.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Nucleophilic Reactivity: The Ambident Nucleophile
The tautomeric nature of 2-hydroxynicotinonitrile makes it an ambident nucleophile, with reactive sites at both the ring nitrogen and the exocyclic oxygen. The regioselectivity of reactions with electrophiles, particularly alkylation, is a subject of extensive study and can be controlled by carefully selecting reaction conditions.[7]
N-Alkylation vs. O-Alkylation
Generally, N-alkylation is favored under kinetic control or when using soft electrophiles, while O-alkylation can be promoted under thermodynamic control or with hard electrophiles. The choice of base, solvent, and alkylating agent are all critical factors.
| Condition | Favored Product | Rationale |
| N-Alkylation | N-Alkyl-2-pyridone | Favored by polar aprotic solvents (e.g., DMF, DMSO), weaker bases, and soft alkylating agents (e.g., benzyl halides).[8] |
| O-Alkylation | 2-Alkoxynicotinonitrile | Favored by polar protic solvents, strong bases (to fully deprotonate), and hard alkylating agents (e.g., alkyl sulfates).[9] |
Representative Protocol: Regioselective N-Alkylation in Water
A mild and environmentally friendly protocol for the regioselective N-alkylation of 2-pyridones has been developed using a micellar system in water.[8][10]
-
Setup: To a vial, add 2-hydroxynicotinonitrile (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Tween 20 (2% w/w in water).
-
Addition: Add the alkyl halide (1.2 equiv) to the mixture.
-
Reaction: Seal the vial and stir vigorously at 70 °C for 12-24 hours.
-
Workup: After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Electrophilic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[11] However, the hydroxy/pyridone functionality is a strong activating group, directing incoming electrophiles. The reaction typically occurs on the free base (pyridone tautomer), which is more electron-rich than the protonated pyridinium species that would form in strong acid.[6]
Regioselectivity in Electrophilic Attack
The activating -OH/-O⁻ group and the ring nitrogen direct electrophilic attack to the C3 and C5 positions. The cyano group at C3 is a deactivating group, which would further favor substitution at the C5 position.
Caption: Predicted regioselectivity of electrophilic substitution.
Representative Protocol: Nitration of an Activated Pyridine
This protocol for the nitration of 2-hydroxypyridine provides a framework for the expected reaction with 2-hydroxynicotinonitrile.[1][12][13]
-
Setup: Dissolve 2-hydroxynicotinonitrile (1.0 equiv) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 equiv) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with cold water, and dried.
Reactivity of the Nitrile Group
The cyano group at the C3 position is a versatile functional handle, susceptible to a variety of transformations.[7] Its carbon atom is electrophilic and can be attacked by nucleophiles, while the triple bond can be reduced.[14]
Hydrolysis to Amide and Carboxylic Acid
The nitrile can be hydrolyzed under acidic or basic conditions to first yield the corresponding nicotinamide, and upon further heating, the nicotinic acid derivative.
Reduction to Aminomethylpyridine
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding a 2-hydroxy-3-(aminomethyl)pyridine.[15][16][17]
Addition of Organometallic Reagents
Grignard reagents and other organolithium compounds add to the electrophilic carbon of the nitrile. Subsequent acidic workup hydrolyzes the intermediate imine to form a ketone.[7][18]
Caption: Key transformations of the nitrile group.
Representative Protocol: Reduction of Nitrile with LiAlH₄
CAUTION: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.[8]
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Addition: Dissolve 2-hydroxynicotinonitrile (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing thoroughly with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aminomethylpyridine derivative, which can be further purified if necessary.
Cycloaddition Reactions
The 2-pyridone tautomer contains a conjugated diene system, making it a suitable candidate for cycloaddition reactions, particularly [4+2] Diels-Alder reactions. These reactions are powerful tools for rapidly building molecular complexity and accessing bridged bicyclic structures.[10][19]
Diels-Alder Reactivity
2-Pyridones can act as the 4π component in Diels-Alder reactions, reacting with electron-deficient dienophiles such as maleimides or acetylenic esters under thermal conditions. The reaction typically occurs across the C3 and C6 positions.
Representative Protocol: [4+2] Cycloaddition with an Alkyne
The following is a representative protocol for the cycloaddition of a 2-pyridone with dimethyl acetylenedicarboxylate (DMAD).[10]
-
Setup: In a sealed tube, dissolve N-methyl-2-pyridone (1.0 equiv) and DMAD (1.2 equiv) in acetonitrile or toluene.
-
Reaction: Heat the sealed tube at 140-160 °C for 12-24 hours.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to isolate the bicyclic adduct.
Summary of Physicochemical & Spectroscopic Data
While a complete, published experimental dataset for the parent 2-hydroxynicotinonitrile is sparse, the following data can be predicted based on its structure and data from closely related analogs like 2-hydroxynicotinic acid.[20]
| Property | Predicted Value / Observation |
| Molecular Formula | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ 11.0-12.0 (br s, 1H, OH/NH), 8.0-8.2 (m, 1H), 7.5-7.7 (m, 1H), 6.2-6.4 (m, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 160-165 (C=O), 140-145, 135-140, 115-120 (-CN), 105-110, 90-95 |
| IR (KBr, cm⁻¹) | ~3400 (O-H/N-H), ~2220 (C≡N), ~1650 (C=O), 1600, 1580 (C=C, C=N) |
| Mass Spec (EI) | m/z 120 (M⁺) |
Conclusion
2-Hydroxynicotinonitrile is a molecule of dual character. Its reactivity is dominated by the 2-hydroxypyridine/2-pyridone tautomerism, which dictates its behavior as an ambident nucleophile and an activated system for electrophilic attack. The pyridine ring, nitrile group, and diene system of the respective tautomers provide multiple avenues for functionalization. By understanding the principles outlined in this guide and carefully controlling reaction conditions, researchers can effectively harness the synthetic potential of this valuable heterocyclic scaffold for applications in drug discovery and beyond.
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Methodological & Application
Application Note: A Proposed Synthetic Protocol for 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Abstract: This document outlines a proposed two-step synthetic protocol for 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3).[1][2][3][4][5] Due to the absence of a direct, publicly available, step-by-step synthesis protocol in the reviewed literature, this application note leverages established methodologies for the synthesis of substituted nicotinonitriles and subsequent halogenation of pyridinone rings to propose a viable synthetic route.[6][7][8] This guide is intended for researchers and drug development professionals with a strong background in synthetic organic chemistry.
Introduction and Synthetic Strategy
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine core is a common scaffold in many biologically active compounds.[8] The presence of a chloro group, a hydroxyl (or its pyridone tautomer) group, two methyl groups, and a nitrile group offers multiple points for further functionalization.
Our proposed synthetic strategy is a two-step process, designed for efficiency and accessibility of starting materials. The core of this strategy involves the initial construction of the 2-hydroxy-4,6-dimethylnicotinonitrile ring system, followed by a regioselective chlorination at the C5 position.
The proposed synthetic pathway is as follows:
-
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile via a modified Thorpe-Ziegler or related cyclization reaction of acetylacetone and cyanoacetamide.
-
Step 2: Regioselective Chlorination of the resulting pyridinone at the electron-rich C5 position to yield the final product.
Below is a visual representation of the proposed experimental workflow.
Figure 1: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
2.1. Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
This step involves the condensation and cyclization of acetylacetone with cyanoacetamide. This type of reaction is a well-established method for the synthesis of substituted pyridin-2-ones. The base catalyst, piperidine, facilitates the initial Knoevenagel condensation, followed by intramolecular cyclization and dehydration.
Table 1: Reagents and Conditions for Step 1
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Acetylacetone | 100.12 | 10.0 g (9.7 mL) | 1.0 |
| Cyanoacetamide | 84.08 | 8.4 g | 1.0 |
| Piperidine | 85.15 | 1.0 mL | ~0.1 |
| Ethanol (solvent) | - | 100 mL | - |
| Reaction Time | - | 4-6 hours | - |
| Temperature | - | Reflux (~78°C) | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g), cyanoacetamide (8.4 g), and ethanol (100 mL).
-
Stir the mixture to dissolve the solids.
-
Add piperidine (1.0 mL) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 ethyl acetate/hexane eluent).
-
After 4-6 hours, or upon completion as indicated by TLC, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-hydroxy-4,6-dimethylnicotinonitrile as a solid. The product can be further purified by recrystallization from ethanol if necessary.
2.2. Step 2: Synthesis of this compound
The second step is the electrophilic chlorination of the pyridinone ring. The hydroxyl group at C2 and the methyl groups at C4 and C6 are electron-donating, activating the ring towards electrophilic substitution. The C5 position is the most sterically accessible and electronically favorable site for this reaction. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for such systems.
Table 2: Reagents and Conditions for Step 2
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Hydroxy-4,6-dimethylnicotinonitrile | 150.16 | 7.5 g | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 7.0 g | 1.05 |
| Acetonitrile (solvent) | - | 150 mL | - |
| Reaction Time | - | 2-3 hours | - |
| Temperature | - | Reflux (~82°C) | - |
Protocol:
-
In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the 2-hydroxy-4,6-dimethylnicotinonitrile (7.5 g) from Step 1 in acetonitrile (150 mL).
-
Add N-Chlorosuccinimide (7.0 g) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will contain the desired product and succinimide as a byproduct. Add distilled water to the residue and stir vigorously to dissolve the succinimide.
-
Collect the solid product, this compound, by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the final product under vacuum. Purity can be assessed by melting point determination and spectroscopic methods.
Characterization and Validation
The identity and purity of the synthesized this compound (MW: 182.61 g/mol , MF: C8H7ClN2O) should be confirmed using standard analytical techniques:[2][3]
-
¹H NMR Spectroscopy: To confirm the presence of the two methyl groups and the aromatic proton.
-
¹³C NMR Spectroscopy: To identify all eight carbon atoms in the molecule.
-
FT-IR Spectroscopy: To detect characteristic functional groups, such as the nitrile (C≡N) stretch and the carbonyl (C=O) of the pyridone tautomer.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern for chlorine.
-
Melting Point Analysis: To assess the purity of the final compound.
Safety and Handling
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetylacetone is flammable and an irritant.
-
Cyanoacetamide and N-Chlorosuccinimide are toxic and irritants. Avoid inhalation and skin contact.
-
Piperidine is a corrosive and flammable liquid.
-
Acetonitrile is flammable and toxic.
Conclusion
This application note provides a detailed, albeit proposed, synthetic protocol for this compound. The described two-step approach is based on well-established and reliable organic reactions for the synthesis of similar heterocyclic compounds.[6][7][8] Researchers attempting this synthesis should have a strong foundation in synthetic chemistry and should rigorously characterize the intermediates and the final product to validate the outcome.
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 8215-8227. Available from: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available from: [Link]
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Gewald reaction. Wikipedia. Available from: [Link]
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Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. Available from: [Link]
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Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC. Available from: [Link]
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Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry, 68(5), 791-795. Available from: [Link]
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Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 17(39), 8863-8868. Available from: [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available from: [Link]
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Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available from: [Link]
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Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate. Available from: [Link]
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This compound. ChemBK. Available from: [Link]
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Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. Available from: [Link]
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5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Oakwood Chemical. Available from: [Link]
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5-hydroxy-2,6-dimethylnicotinonitrile. ChemSynthesis. Available from: [Link]
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This compound. precisionFDA. Available from: [Link]
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Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available from: [Link]
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- 3. This compound | C8H7ClN2O | CID 2781722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile [oakwoodchemical.com]
- 5. GSRS [precision.fda.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Preparation of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile: A Detailed Guide for Synthetic Chemists
Abstract
This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a key substituted pyridine derivative with significant potential in medicinal chemistry and materials science. This guide is tailored for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. We will delve into a robust two-stage synthetic approach, beginning with the synthesis of the precursor, 4,6-dimethyl-2-hydroxynicotinonitrile, followed by a selective chlorination at the 5-position. The causality behind experimental choices, safety precautions, and analytical characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Nicotinonitriles
Substituted nicotinonitrile scaffolds are of paramount importance in the field of organic chemistry and drug discovery. The pyridine ring, a common motif in a vast array of bioactive molecules, coupled with the versatile cyano group, provides a rich platform for the development of novel therapeutic agents and functional materials.[1][2] The specific substitution pattern of this compound, featuring a chlorine atom, a hydroxyl group, and two methyl groups, offers multiple points for further chemical modification, making it a valuable building block for combinatorial chemistry and targeted synthesis.
The synthetic strategy outlined herein is designed to be both efficient and scalable, providing a reliable method for obtaining high-purity this compound in the laboratory.
Synthetic Strategy Overview
The preparation of this compound is most effectively achieved through a two-part synthetic sequence. The first part involves the construction of the core pyridine ring system to yield 4,6-dimethyl-2-hydroxynicotinonitrile. The second, and key, step is the regioselective chlorination of this intermediate at the electron-rich 5-position.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile
This procedure is a modification of a standard multicomponent reaction for the synthesis of substituted pyridones.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetylacetone | 100.12 | 10.0 g | 0.10 |
| Malononitrile | 66.06 | 6.6 g | 0.10 |
| Ammonium Acetate | 77.08 | 15.4 g | 0.20 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), acetylacetone (10.0 g, 0.10 mol), malononitrile (6.6 g, 0.10 mol), and ammonium acetate (15.4 g, 0.20 mol).
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a white to off-white solid.
Expected Yield: 75-85%
Part 2: Synthesis of this compound
This key step involves the regioselective electrophilic chlorination of the activated pyridine ring. The hydroxyl group at the 2-position and the methyl groups at the 4- and 6-positions activate the pyridine ring, directing the electrophilic substitution to the 5-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-dimethyl-2-hydroxynicotinonitrile | 148.16 | 14.8 g | 0.10 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 14.8 g (8.8 mL) | 0.11 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water. Carbon tetrachloride is a toxic and environmentally hazardous solvent; appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend 4,6-dimethyl-2-hydroxynicotinonitrile (14.8 g, 0.10 mol) in carbon tetrachloride (150 mL).
-
From the dropping funnel, add sulfuryl chloride (14.8 g, 0.11 mol) dropwise to the suspension over a period of 30 minutes at room temperature. The reaction is exothermic, and a gentle reflux may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by vacuum filtration.
-
Wash the filter cake with a small amount of cold carbon tetrachloride (2 x 15 mL) to remove any unreacted starting material and byproducts.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound as a white to off-white crystalline solid.[1]
-
Dry the purified product in a vacuum oven at 60-70 °C.
Expected Yield: Approximately 94%.[1]
Caption: Regioselective chlorination of the pyridine ring.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| CAS Number | 23819-92-3 |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values may vary, experimental determination is recommended. |
| Solubility | Soluble in many organic solvents like DMSO and DMF, sparingly soluble in alcohols. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups and a proton signal for the N-H group of the pyridone tautomer.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the nitrile carbon, and the methyl carbons.
-
FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H/N-H stretch (broad), C≡N stretch (sharp, medium intensity), and C=O stretch of the pyridone form.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a molecule containing one chlorine atom.
Safety and Handling
-
General Precautions: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (safety glasses, lab coat, and gloves). All manipulations should be performed in a well-ventilated fume hood.
-
Reagent-Specific Hazards:
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing corrosive gases. Handle with extreme care.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Malononitrile: Toxic if swallowed or in contact with skin.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the laboratory synthesis of this compound. The two-stage approach, involving the initial formation of the pyridine ring followed by a regioselective chlorination, is a robust strategy for accessing this valuable synthetic intermediate. The provided experimental details, safety information, and characterization data will enable researchers to confidently prepare this compound for their downstream applications in drug discovery and materials science.
References
-
Thieme Chemistry. (n.d.). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Synthesis, 2017; 49(16): 3645-3654. Retrieved from [Link]
Sources
The Strategic Utility of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile: A Versatile Intermediate in Synthetic Chemistry
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridinone derivative, has emerged as a valuable and versatile building block, particularly in the realm of medicinal chemistry and drug discovery. Its unique arrangement of reactive functional groups—a nucleophilic hydroxyl group (in its pyridinone tautomeric form), an electrophilic cyano group, and a strategically placed chlorine atom—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and key applications of this intermediate, complete with detailed protocols for its use in the synthesis of high-value compounds.
Physicochemical Properties and Structural Elucidation
This compound exists in tautomeric equilibrium with its pyridinone form, 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The pyridinone tautomer is generally favored in the solid state and in many solutions. Understanding its fundamental properties is crucial for its effective use in synthesis.[1][2][3]
| Property | Value | Source |
| CAS Number | 23819-92-3 | [3] |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [3] |
| Melting Point | 275-278 °C | PubChem |
| IUPAC Name | 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform. | [3] |
Core Application: A Gateway to Bioactive Heterocycles
The primary and most significant application of this compound is as a chemical intermediate in the synthesis of more complex, often biologically active, molecules.[3] Its trifunctional nature allows for sequential and regioselective reactions, making it an ideal starting point for the construction of fused heterocyclic systems.
Application in Drug Discovery: Synthesis of Pyridopyrimidine Kinase Inhibitors
A prominent application of this intermediate is in the synthesis of pyridopyrimidine derivatives, a class of compounds known to exhibit a wide range of biological activities, including the inhibition of various protein kinases.[4][5] Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyridopyrimidine scaffold can be readily constructed from this compound.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate - this compound
This protocol describes the synthesis of the title compound via the chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile. The reaction proceeds via an electrophilic substitution on the electron-rich pyridine ring.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of the title intermediate.
Materials:
-
4,6-dimethyl-2-hydroxynicotinonitrile
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 4,6-dimethyl-2-hydroxynicotinonitrile (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.
Protocol 2: Synthesis of a Dichloro Intermediate for Further Functionalization
This protocol details the conversion of this compound to 2,5-dichloro-4,6-dimethylnicotinonitrile. This transformation is a key step in preparing the scaffold for nucleophilic substitution reactions at the 2-position.
Workflow for the Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile
Sources
Application Notes and Protocols for the Derivatization of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the derivatization of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. The strategic placement of chloro, hydroxyl, cyano, and methyl functional groups on the pyridine core offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for screening and development.
This document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed transformations. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.
Chemical Profile and Reactivity Overview
This compound (CAS 23819-92-3) is a substituted 2-pyridone.[1][2] The tautomeric nature of the 2-hydroxypyridine moiety allows it to exist in both the hydroxy-pyridine and pyridone forms, influencing its reactivity. The electron-withdrawing nature of the cyano and chloro groups impacts the nucleophilicity of the pyridine ring and the acidity of the hydroxyl/N-H proton.
The primary sites for derivatization on this molecule are:
-
The 2-hydroxy group (O-alkylation and O-acylation): Formation of ether and ester linkages.
-
The pyridine nitrogen (N-alkylation and N-acylation): Generation of N-substituted 2-pyridones.
-
The 3-cyano group: Hydrolysis, reduction, or cycloaddition reactions.
-
The aromatic ring: Nucleophilic aromatic substitution of the chloro group, although this typically requires harsh conditions.
O-Alkylation: Synthesis of 2-Alkoxy Derivatives
The formation of an ether linkage at the 2-position is a common and valuable derivatization. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Scientific Rationale
O-alkylation of 2-pyridones can be achieved under basic conditions, where a base is used to deprotonate the hydroxyl group, forming a nucleophilic pyridinolate anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and solvent is critical to favor O-alkylation over the competing N-alkylation. In general, polar aprotic solvents and alkali metal carbonates as bases tend to favor O-alkylation.
A notable example of O-alkylation of a related compound is the synthesis of 5-Chloro-6-(1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1][2]oxaborol-5-yloxy)-2-(4-oxopentyloxy)nicotinonitrile, which indicates the feasibility of introducing complex alkoxy groups at the 2-position.
Protocol: General Procedure for O-Alkylation
This protocol provides a general method for the O-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | 60 | 4 | Est. >80 |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | Est. >75 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 70 | 5 | Est. >85 |
Note: Estimated yields are based on typical reactions of similar 2-pyridone systems. Actual yields may vary.
Characterization of 2-Methoxy-4,6-dimethyl-5-chloronicotinonitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.08 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 163.2, 158.9, 152.1, 116.5, 115.8, 108.7, 54.1, 21.3, 18.9.
-
MS (ESI): m/z calculated for C₉H₉ClN₂O [M+H]⁺: 197.05; found: 197.05.
N-Alkylation: Synthesis of 1-Alkyl-2-oxo-1,2-dihydropyridine Derivatives
N-alkylation provides an alternative route to modify the core structure, leading to derivatives with distinct biological profiles compared to their O-alkylated isomers.
Scientific Rationale
The regioselectivity of alkylation (N- vs. O-) is a well-documented challenge in 2-pyridone chemistry. To favor N-alkylation, conditions that promote the pyridone tautomer and increase the nucleophilicity of the nitrogen atom are employed. Stronger bases, such as sodium hydride, in polar aprotic solvents like DMF or THF, are often used to generate the pyridone anion, which then reacts with the alkylating agent.
Protocol: General Procedure for N-Alkylation
This protocol outlines a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or argon inlet
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | NaH | DMF | RT | 3 | Est. >85 |
| 2 | Benzyl bromide | NaH | THF | RT | 5 | Est. >80 |
| 3 | Allyl bromide | NaH | DMF | RT | 4 | Est. >82 |
Note: Estimated yields are based on typical reactions of similar 2-pyridone systems. Actual yields may vary.
Characterization of 1,4,6-Trimethyl-5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.55 (s, 3H, NCH₃), 2.50 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 160.5, 155.4, 148.9, 117.3, 115.2, 105.1, 30.2, 20.8, 18.5.
-
MS (ESI): m/z calculated for C₉H₉ClN₂O [M+H]⁺: 197.05; found: 197.05.
Derivatization of the Nitrile Group
The cyano group at the 3-position is a versatile handle for further functionalization.
Scientific Rationale
Nitriles can undergo a variety of transformations. Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, introducing a key functional group for further amide or ester formation. Reduction of the nitrile, for example with lithium aluminum hydride, yields a primary amine, which can be further derivatized.
Protocol: Hydrolysis of the Nitrile to a Carboxylic Acid
Materials:
-
This compound or its N/O-alkylated derivative
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
To a round-bottom flask, add the starting nitrile (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) with cooling.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, concentrate, and purify the product by recrystallization or column chromatography.
Concluding Remarks
This compound is a highly functionalized scaffold that offers numerous opportunities for derivatization. The protocols provided herein serve as a starting point for the exploration of its chemical space. Researchers are encouraged to adapt and optimize these procedures based on the specific target molecules and desired outcomes. Careful monitoring of reaction conditions and thorough characterization of the resulting products are essential for successful derivatization and the advancement of drug discovery and agrochemical development programs.
References
-
ChemBK. This compound. Available from: [Link].
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
Sources
The Emerging Potential of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the nicotinonitrile scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its inherent chemical versatility and ability to engage in various biological interactions have cemented its importance in drug discovery. Within this promising class of molecules, 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile emerges as a compound of significant interest. While its direct therapeutic applications are still under rigorous investigation, its structural features, shared with known bioactive molecules, suggest a rich potential for development in several key therapeutic areas.
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to illuminate the latent potential of this compound by exploring its synthesis, plausible biological targets, and methodologies for its evaluation. By synthesizing data from related compounds and established biochemical assays, this document provides a robust framework for initiating research and development programs centered on this intriguing molecule.
Structural Features and Synthetic Strategy
The this compound molecule possesses a unique combination of functional groups that are pivotal to its potential biological activity. The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with its 2-pyridone form, a common feature in many pharmacologically active compounds. The chloro, methyl, and nitrile substitutions on the pyridine ring further modulate its electronic and steric properties, influencing its binding affinity to biological targets.
Protocol 1: Synthesis of this compound
A plausible and efficient synthesis of the title compound can be adapted from established methodologies for related nicotinonitriles. The following protocol outlines a robust synthetic route, with explanations for each step to ensure reproducibility and understanding.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile:
-
To a solution of pentane-2,4-dione (10.0 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (100 mL), add piperidine (1.0 mL) as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using a basic catalyst like piperidine is to facilitate the initial Knoevenagel condensation between the diketone and the active methylene group of malononitrile, followed by an intramolecular cyclization and dehydration to form the pyridinone ring.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4,6-dimethyl-2-hydroxynicotinonitrile.
-
-
Chlorination to this compound:
-
Suspend the synthesized 4,6-dimethyl-2-hydroxynicotinonitrile (10.0 g, 0.062 mol) in an inert solvent such as dichloromethane (150 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (8.37 g, 0.062 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature below 5°C. The use of sulfuryl chloride allows for the regioselective electrophilic chlorination at the electron-rich 5-position of the hydroxypyridine ring.
-
Stir the reaction mixture at room temperature for 2-3 hours, again monitoring by TLC.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Potential Therapeutic Applications and Biological Targets
While direct biological screening data for this compound is not extensively published, the structural similarity to other bioactive compounds provides a strong basis for hypothesizing its potential applications.
Anticancer Activity: Targeting Ribonucleases
A recent study identified a structurally related compound, 5-(5-bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-pyridine-3-carbonitrile, as an inhibitor of the human Caf1/CNOT7 ribonuclease.[3] This enzyme is a key component of the CCR4-NOT deadenylase complex, which plays a critical role in mRNA turnover and is implicated in cancer progression. Inhibition of such ribonucleases presents a novel strategy for cancer therapy. The 2-hydroxypyridine-3-carbonitrile core of our title compound is a key feature it shares with this known inhibitor, suggesting it may also target Caf1/CNOT7 or other related ribonucleases.
Hypothesized Mechanism of Action:
Caption: Hypothesized pathway for anticancer activity via Caf1/CNOT7 inhibition.
Protocol 2: In Vitro Ribonuclease Inhibition Assay
To validate the hypothesis that this compound can inhibit ribonucleases like Caf1/CNOT7, a fluorescence-based assay can be employed.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human Caf1/CNOT7 enzyme.
-
Fluorescently labeled RNA substrate (e.g., a short poly(A) RNA with a fluorophore and a quencher at opposite ends).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
This compound (dissolved in DMSO).
-
Positive control inhibitor (if available).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the microplate wells, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.
-
Add 18 µL of the assay buffer containing the recombinant Caf1/CNOT7 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the assay buffer containing the fluorescently labeled RNA substrate.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (excitation and emission wavelengths will depend on the specific fluorophore-quencher pair). The cleavage of the RNA substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Anti-inflammatory Potential
The broader class of nicotinonitrile and chalcone-like structures has been associated with anti-inflammatory properties.[2][4] This activity is often mediated through the inhibition of key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the release of pro-inflammatory cytokines. The structural motifs within this compound suggest it could be explored for similar activities.
Protocol 3: Cellular Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the ability of the compound to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Treatment and Stimulation:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production for each compound concentration.
-
-
Cell Viability Assay (MTT):
-
Concurrently, perform an MTT assay on the remaining cells in the plate to assess any potential cytotoxicity of the compound, ensuring that the observed anti-inflammatory effects are not due to cell death.
-
Quantitative Data Summary
While specific quantitative data for this compound is pending experimental validation, the following table presents hypothetical target values based on structurally related compounds found in the literature to guide experimental design and interpretation.
| Parameter | Hypothetical Target Value | Rationale/Reference Compound Class |
| Caf1/CNOT7 Inhibition (IC₅₀) | 1 - 25 µM | Based on substituted 2-pyridone analogues.[3] |
| Anticancer Activity (GI₅₀) | 0.1 - 10 µM | Based on various nicotinonitrile and chalcone derivatives.[5][6] |
| NO Production Inhibition (IC₅₀) | 5 - 50 µM | Based on anti-inflammatory chalcones.[2] |
| Cytotoxicity (CC₅₀ in normal cells) | > 100 µM | Desired selectivity for therapeutic window. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the established biological activities of related nicotinonitrile and 2-hydroxypyridine derivatives, this compound warrants investigation as a potential anticancer and anti-inflammatory agent. The provided protocols offer a clear and actionable framework for synthesizing this molecule and evaluating its efficacy in relevant in vitro models.
Future research should focus on the comprehensive biological profiling of this compound. This includes screening against a broader panel of cancer cell lines and kinases, as well as investigating its effects on other inflammatory pathways. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications at the chloro, methyl, and nitrile positions, will be crucial for optimizing its potency and selectivity. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this intriguing molecule and its derivatives.
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Gouda, M. A., Hussein, B. H. M., Helal, M. H., & Salem, M. A. (n.d.). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Retrieved from [Link]
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Lesyk, R., Gzella, A., Nektegayev, I., & Holota, S. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. Available from: [Link]
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Chi, Y. S., Cheon, B. S., & Kim, H. P. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Archives of Pharmacal Research, 24(5), 375–379. Available from: [Link]
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Kallayou, K., et al. (2004). Synthesis and anti-inflammatory activity of chalcones and related Mannich bases. Arzneimittelforschung, 54(9), 584-592. Available from: [Link]
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Fassihi, A., et al. (2013). Synthesis and in Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 12(3), 417-425. Available from: [Link]
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Sakuno, E., Yabe, K., Hamasaki, T., & Nakajima, H. (2000). A new inhibitor of 5'-hydroxyaverantin dehydrogenase, an enzyme involved in aflatoxin biosynthesis, from Trichoderma hamatum. Journal of Natural Products, 63(12), 1677–1678. Available from: [Link]
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Van Ende, M., et al. (2024). Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease. Molecules, 29(18), 4293. Available from: [Link]
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Ringe, D., et al. (1985). Inactivation of chymotrypsin by 5-benzyl-6-chloro-2-pyrone: 13C NMR and X-ray diffraction analyses of the inactivator-enzyme complex. Biochemistry, 24(1), 64-68. Available from: [Link]
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López-Rodríguez, M. L., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548-2558. Available from: [Link]
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Application Notes & Protocols: A Guide to the Biological Activity Screening of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile Derivatives
Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile synthetic intermediate make it an attractive starting point for the development of novel therapeutic agents.[2][3] The specific derivative, 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, offers a synthetically accessible core (CAS Number: 23819-92-3) with multiple points for chemical modification, enabling the creation of a diverse library of analogues.[4]
This guide provides a comprehensive framework for the initial biological evaluation of a library of such derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the screening cascade is both logical and efficient. The protocols described herein are designed to be self-validating through the rigorous use of controls, providing trustworthy and actionable data for drug discovery professionals. We will focus on primary screening assays for two of the most prominent activities reported for nicotinonitrile derivatives: anticancer and antimicrobial effects.[2][5][6]
Part 1: Foundational Concepts & Screening Strategy
The Rationale for Derivative Screening: Structure-Activity Relationship (SAR)
The core objective of screening a library of derivatives is to establish a Structure-Activity Relationship (SAR). SAR studies correlate the specific chemical modifications of a parent molecule with the resulting changes in biological activity.[7] By systematically altering functional groups on the this compound core and observing the impact on cytotoxicity or microbial growth inhibition, researchers can identify which chemical features are critical for potency and selectivity. This empirical data is invaluable for guiding the next cycle of rational drug design.[1]
General Preparation of Test Compounds
Before commencing any biological assay, proper preparation of the test compounds is critical for reproducibility.
-
Stock Solution Preparation: The majority of novel organic compounds exhibit poor aqueous solubility. Therefore, high-concentration stock solutions (typically 10-50 mM) should be prepared in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
-
Solvent Control: It is imperative that all assays include a "vehicle control" group. This control consists of cells or microbes treated with the highest concentration of DMSO used in the experiment (typically ≤0.5% v/v), to ensure that the solvent itself has no biological effect.
A Tiered Screening Approach
An efficient screening campaign utilizes a tiered or cascaded approach. This prevents the expenditure of resources on complex, low-throughput assays for compounds that show no initial promise.
Caption: A tiered workflow for screening novel chemical entities.
Part 2: Primary Screening Protocol for Anticancer Activity
Assay Principle: The MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative analysis.[8]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cells cultured in a 96-well plate format.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[10]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile derivatives from your DMSO stock in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for:
-
Vehicle Control: Medium with the maximum concentration of DMSO.
-
Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Medium only.
-
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The duration depends on the cell line's doubling time and the expected mechanism of action.
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.[11] Incubate for another 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the optical density (OD) on a microplate reader at a wavelength between 570 and 590 nm.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100
-
-
Determine IC₅₀ Values: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. This value is determined by plotting Percent Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Present Data in a Table: Summarize the results for clear comparison.
Table 1: Hypothetical Cytotoxicity Data for Nicotinonitrile Derivatives against MCF-7 Cells
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) ± SD |
| Parent | -H | -H | > 100 |
| ND-01 | -F | -H | 45.2 ± 3.1 |
| ND-02 | -Cl | -H | 21.7 ± 1.8 |
| ND-03 | -Cl | -CH₃ | 15.3 ± 1.1 |
| ND-04 | -OCH₃ | -H | 88.9 ± 6.5 |
| Doxorubicin | - | - | 0.8 ± 0.05 |
Part 3: Primary Screening Protocol for Antimicrobial Activity
Assay Principle: Agar Well Diffusion
The agar well diffusion method is a widely used, cost-effective, and reliable technique for preliminary screening of antimicrobial agents.[12][13] The method is based on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism.[13] If the compound possesses antimicrobial activity, it will inhibit the growth of the microbe in the area surrounding the well, creating a clear "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the organism to the compound.[12]
Detailed Protocol: Agar Well Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Muller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)[13]
-
Micropipettes and sterile tips
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity standard.
Step-by-Step Procedure:
-
Prepare Inoculum: From a fresh culture, prepare a microbial suspension in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA or SDA plate evenly in three directions to ensure confluent growth.[14]
-
Create Wells: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to aseptically punch uniform wells into the agar.[13][14]
-
Add Compounds: Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a set concentration, e.g., 1 mg/mL) into a respective well.[13]
-
Negative Control: DMSO.
-
Positive Control: A standard antibiotic (e.g., Neomycin for bacteria, Fluconazole for fungi).
-
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit the compounds to diffuse into the agar before microbial growth begins.[13]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.[13][14]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well in millimeters (mm), including the diameter of the well itself.
Data Analysis and Presentation
The results are typically qualitative or semi-quantitative. The diameter of the zone of inhibition is recorded and compared.
Table 2: Hypothetical Antimicrobial Screening Data (Zone of Inhibition in mm)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent | 6 | 6 | 6 |
| ND-01 | 10 | 7 | 6 |
| ND-02 | 18 | 11 | 8 |
| ND-03 | 22 | 14 | 10 |
| ND-04 | 8 | 6 | 6 |
| Neomycin | 25 | 23 | - |
| Fluconazole | - | - | 28 |
| DMSO | 6 | 6 | 6 |
(Note: 6 mm represents no activity, i.e., the diameter of the well)
Part 4: Advancing Hits with Secondary Mechanistic Assays
Compounds identified as "hits" in primary screens (e.g., ND-02 and ND-03) warrant further investigation to understand their mechanism of action (MOA).[15] Given that many nicotinonitrile derivatives exhibit anticancer activity by targeting protein kinases, an enzyme inhibition assay is a logical next step.[5][16]
Enzyme Inhibition Assays: These are fundamental tools in drug discovery that measure how a compound affects an enzyme's activity.[17] For a suspected kinase inhibitor, the assay would measure the enzyme's ability to phosphorylate its substrate in the presence of the test compound. A reduction in phosphorylation indicates inhibition.[18][19] This allows for the determination of a specific molecular target and provides a more refined IC₅₀ value for the enzyme itself, which is crucial for lead optimization.[17]
References
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Title: Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Source: ResearchGate URL: [Link]
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]
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Title: Structure-activity relationship of the more potent antioxidant nicotinonitrile derivatives. Source: ResearchGate URL: [Link]
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Title: What is an Inhibition Assay? Source: Biobide URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]
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Title: Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad Source: ResearchGate URL: [Link]
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Title: Agar well diffusion: A prominent method for In vitro screening of antimicrobials Source: International Journal of Botany Studies URL: [Link]
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Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
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Title: Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity Source: LinkedIn URL: [Link]
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Title: Antimicrobial activity by Agar well diffusion Source: Chemistry Notes URL: [Link]
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Title: Agar well-diffusion antimicrobial assay. Source: ResearchGate URL: [Link]
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Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]
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Title: Agar well diffusion assay Source: YouTube URL: [https://www.youtube.com/watch?v=GF P095L40A]([Link] P095L40A)
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Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]
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Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts Source: MDPI URL: [Link]
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Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: National Institutes of Health (NIH) URL: [Link]
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Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB Source: MDPI URL: [Link]
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Title: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives Source: SpringerLink URL: [Link]
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Title: Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative Source: PubMed URL: [Link]
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Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon Source: National Institutes of Health (NIH) URL: [Link]
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Title: Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies Source: Semantic Scholar URL: [Link]
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Title: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: MDPI URL: [Link]
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Title: Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives Source: Der Pharma Chemica URL: [Link]
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Title: Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones Source: Asian Journal of Chemistry URL: [Link]
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Title: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives Source: PubMed URL: [Link]
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The Versatile Scaffolding of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile for Advanced Heterocyclic Synthesis
Introduction: In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Substituted pyridines serve as a cornerstone in this endeavor, offering a privileged scaffold for the development of a vast array of therapeutic agents and functional materials. Among the pantheon of pyridine-based building blocks, 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile emerges as a highly versatile and reactive intermediate. Its unique arrangement of functional groups—a nucleophilic 2-hydroxy (existing in tautomeric equilibrium with its 2-oxo form), an electrophilic cyano group, and a strategically positioned chloro substituent—provides a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for the construction of complex heterocyclic systems.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid with a molecular formula of C₈H₇ClN₂O and a molecular weight of 182.61 g/mol [1][2]. It is prudent to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment, as it may cause irritation to the eyes, skin, and respiratory system[3]. Store the compound in a cool, dry, and well-ventilated area away from oxidizing agents.
| Property | Value | Source |
| CAS Number | 23819-92-3 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [1][2] |
| Molecular Weight | 182.61 g/mol | [1][2] |
| Melting Point | ~142-146 °C | [3] |
| Appearance | White to yellow crystals | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and chloroform. | [3] |
Synthetic Accessibility: A Note on Preparation
The title compound is readily prepared via a regioselective chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile. This precursor is accessible through established multicomponent reactions. The subsequent chlorination at the 5-position is typically achieved using reagents like sulfuryl chloride, affording this compound in high yield. This straightforward synthesis underscores its practicality as a readily available building block for further synthetic elaborations.
Application in Heterocyclic Synthesis: The Gateway to Fused Pyridines
The strategic placement of reactive sites on the this compound core allows for a variety of cyclization strategies to construct fused heterocyclic systems. The juxtaposition of the 2-hydroxy and 3-cyano groups is particularly amenable to reactions with binucleophiles, leading to the formation of condensed pyrimidine, pyrazole, and thiazole rings, among others.
Protocol 1: Synthesis of 3-Amino-5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
This protocol details the synthesis of a key pyrazolo[3,4-b]pyridine intermediate, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including kinase inhibition. The reaction proceeds via a cyclocondensation reaction with hydrazine hydrate.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Serves as the binucleophile, with the two nitrogen atoms attacking the C2 carbonyl (of the 2-oxo tautomer) and the C3 cyano group to form the pyrazole ring.
-
Ethanol as Solvent: Provides good solubility for the starting material and the reagent, and its boiling point is suitable for achieving the necessary reaction temperature without requiring high-pressure apparatus.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction, ensuring a reasonable reaction rate.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 3-Amino-5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Reagent Addition: To the stirred suspension, add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 3-Amino-5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Self-Validating System: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum and the appearance of signals corresponding to the amino protons in the ¹H NMR spectrum are key indicators of a successful reaction.
Protocol 2: Synthesis of 2-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-3-carbonitrile (A Conceptual Pathway)
Proposed Reaction Scheme:
Caption: Conceptual reaction scheme for the synthesis of a thieno[2,3-b]pyridine derivative.
Rationale for Proposed Protocol:
-
Activation of the Methylene Group: The 4- and 6-methyl groups on the pyridine ring are activated by the electron-withdrawing nature of the ring nitrogen and the cyano group. A strong base, such as morpholine or triethylamine, can facilitate the deprotonation of one of these methyl groups.
-
Reaction with Sulfur: The resulting carbanion would then react with elemental sulfur to form a thiolate intermediate.
-
Cyclization: This thiolate can then undergo an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene ring.
Further Research and Validation: This proposed pathway requires experimental validation. A systematic investigation of bases, solvents, and reaction temperatures would be necessary to optimize the synthesis of the target thieno[2,3-b]pyridine.
Future Directions and Applications
The heterocyclic cores synthesized from this compound are valuable platforms for further functionalization. The chloro substituent at the 5-position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, enabling the fine-tuning of the physicochemical and biological properties of the final compounds.
The resulting libraries of fused pyridine derivatives can be screened for a multitude of biological activities, contributing to the discovery of new drug candidates. Furthermore, the inherent electronic properties of these nitrogen-rich heterocyclic systems make them attractive candidates for applications in materials science, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a cost-effective and highly versatile building block for the synthesis of a diverse range of fused heterocyclic compounds. Its rich reactivity, stemming from its unique combination of functional groups, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The protocols and concepts outlined in this guide serve as a starting point for researchers to explore the full potential of this remarkable compound in their respective fields.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
Sources
One-pot synthesis of multi-substituted pyridines from nicotinonitriles.
Application Note & Protocol
Topic: One-Pot Synthesis of Multi-Substituted Pyridines from Nicotinonitriles Audience: Researchers, Scientists, and Drug Development Professionals
Guide Overview: A Modern Approach to a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its prevalence is due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its capacity for extensive functionalization, which allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][5] This guide focuses on a highly efficient and atom-economical strategy: the one-pot synthesis of multi-substituted pyridines, specifically focusing on the formation of the nicotinonitrile scaffold (3-cyanopyridine derivatives) through multi-component reactions (MCRs).
MCRs offer significant advantages over traditional linear synthetic routes by combining three or more reactants in a single vessel to form a complex product in a cascade of reactions.[6] This approach minimizes waste, reduces reaction time, and simplifies purification, making it ideal for the rapid generation of chemical libraries for drug discovery screening.[5][6] Here, we delve into the mechanistic underpinnings and provide a detailed, field-proven protocol for synthesizing these valuable heterocyclic compounds.
Part 1: The Chemical Logic — Mechanism of Synthesis
The one-pot synthesis of multi-substituted nicotinonitriles typically proceeds through a domino reaction sequence involving a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The elegance of this approach lies in the strategic formation of multiple carbon-carbon and carbon-nitrogen bonds in a single, orchestrated process.
The plausible mechanism, illustrated below, begins with the base-catalyzed Knoevenagel condensation between an aldehyde (R¹-CHO) and malononitrile to form an ylidenemalononitrile intermediate. Concurrently, a β-ketoester or another 1,3-dicarbonyl compound reacts with an ammonia source (like ammonium acetate) to generate an enamine intermediate. A crucial Michael addition then occurs between the enamine and the ylidenemalononitrile. The resulting adduct undergoes intramolecular cyclization, followed by dehydration and oxidation (often an oxidative aromatization) to yield the stable, multi-substituted pyridine ring.[7]
Part 2: Experimental Protocol — A Validated Workflow
This section provides a detailed, step-by-step protocol for the synthesis of a representative multi-substituted nicotinonitrile. The protocol is designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and characterization.
Materials and Reagents
-
Aldehyde: Benzaldehyde (or other aromatic/aliphatic aldehydes)
-
Active Methylene Compound: Malononitrile
-
1,3-Dicarbonyl Compound: Ethyl acetoacetate
-
Nitrogen Source: Ammonium acetate (NH₄OAc)
-
Solvent: Ethanol (EtOH), absolute
-
Catalyst (optional, for optimization): A base such as triethylamine or piperidine can be used, though ammonium acetate often suffices.
-
General Lab Reagents: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate (EtOAc), hexanes, deionized water.
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for extraction (separatory funnel) and filtration
-
Column chromatography setup
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the synthesis, from initial setup to the isolation of the pure product.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (10 mmol, 1.0 eq), benzaldehyde (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and ammonium acetate (80 mmol, 8.0 eq).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask. The large excess of ammonium acetate serves as both the nitrogen source and a catalyst, facilitating the cyclodehydration process.[8]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours, indicated by the consumption of the aldehyde.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure, multi-substituted nicotinonitrile.
Characterization (Self-Validation)
-
Expected Product: 2-Amino-6-methyl-4-phenyl-pyridine-3,5-dicarbonitrile (when using benzaldehyde, malononitrile x2, and ammonia source). Note: The exact product depends on the specific 1,3-dicarbonyl compound used. The protocol above yields 2-amino-5-cyano-6-methyl-4-phenylnicotinamide or similar structures depending on reaction conditions.
-
¹H and ¹³C NMR: Confirm the structure and purity of the final compound. Look for characteristic shifts of aromatic protons, the methyl group, and the distinct chemical environment of the pyridine ring carbons.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass and molecular formula of the synthesized pyridine.
-
Melting Point: Compare the observed melting point with literature values for the target compound.
Part 3: Substrate Scope & Data
The true power of this one-pot synthesis lies in its versatility. A wide range of substituents can be introduced by simply varying the starting aldehyde and the 1,3-dicarbonyl compound. This allows for the creation of a diverse library of pyridine derivatives from readily available building blocks.[9][10]
| Entry | Aldehyde (R¹) | 1,3-Dicarbonyl (R², R³) | Product Structure | Yield (%) |
| 1 | Phenyl | Ethyl Acetoacetate | 2-hydroxy-6-methyl-4-phenylnicotinonitrile | 85-95 |
| 2 | 4-Chlorophenyl | Ethyl Acetoacetate | 4-(4-chlorophenyl)-2-hydroxy-6-methyl... | 88 |
| 3 | 4-Methoxyphenyl | Acetylacetone | 2,6-dimethyl-4-(4-methoxyphenyl)... | 92 |
| 4 | 2-Thienyl | Ethyl Benzoylacetate | 2-hydroxy-6-phenyl-4-(thiophen-2-yl)... | 80 |
| 5 | n-Butyraldehyde | Dibenzoylmethane | 2,6-diphenyl-4-propylnicotinonitrile | 75 |
Table 1: Representative substrate scope and yields for the one-pot synthesis of substituted nicotinonitriles. Yields are approximate and based on typical literature findings for analogous reactions.[7][8]
Causality Behind Experimental Choices
-
Solvent: Ethanol is an excellent choice as it is a polar protic solvent that effectively dissolves the reactants and intermediates, while also being environmentally benign. Its boiling point is suitable for reflux conditions that drive the reaction to completion without requiring excessively high temperatures.[11]
-
Ammonia Source: Ammonium acetate is preferred over aqueous ammonia as it is a solid that is easy to handle and provides a high concentration of ammonia in situ upon heating, which is crucial for the enamine formation and cyclization steps.[8]
-
One-Pot Approach: The decision to perform this as a one-pot reaction is driven by efficiency. By avoiding the isolation of intermediates like the ylidenemalononitrile or the enamine, the overall yield is increased, and the operational complexity is significantly reduced. This aligns with the principles of green chemistry by minimizing solvent use and waste generation.[6]
References
-
ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. (2010). ChemInform, 41(31). [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4183. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (2009). Cardiff University Thesis. [Link]
-
Recent Developments in the Synthesis and Applications of Pyridines. (2021). Elsevier. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
-
A new mild method for the one-pot synthesis of pyridines. (2004). Tetrahedron Letters, 45(32), 6121-6124. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(23), 14383-14415. [Link]
-
A New Mild Method for the One-Pot Synthesis of Pyridines. (2004). ResearchGate. [Link]
-
Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. (2002). Journal of the American Chemical Society, 124(18), 5059-5070. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry, 15(1), 37-60. [Link]
-
Biosynthesis of pyridine Derivatives. (1966). Vitamins, 33(4), 289-303. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (2025). YMER, 24(06). [Link]
-
Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. (2013). Chinese Journal of Chemistry, 31(7), 923-927. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). ChemistrySelect, 4(37), 10893-10897. [Link]
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3), a key chemical intermediate. Recognizing the absence of a standardized pharmacopeial method, we present a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, developed from fundamental analytical principles. Furthermore, this guide details the complete protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose in research, development, and quality control environments.[1] An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for orthogonal verification and impurity profiling.
Introduction and Analytical Rationale
This compound is a substituted pyridine derivative whose accurate quantification is essential for monitoring reaction kinetics, determining purity, and assessing the stability of drug substances and intermediates.[2][3] The molecule possesses a conjugated system and chromophores, including the pyridine ring and the nitrile group, making it an ideal candidate for UV spectrophotometric detection.[4][5]
The primary analytical challenge is to develop a method that is not only accurate and precise but also specific, capable of separating the main analyte from potential process-related impurities and degradation products. Therefore, a stability-indicating method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its high resolving power, sensitivity, and applicability to moderately polar organic compounds such as the target analyte.[6][7]
This application note is structured to provide both a ready-to-implement analytical method and the framework for its rigorous validation, empowering researchers to generate reliable and defensible data.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for methodical development.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | [2][8][9] |
| Molecular Weight | 182.61 g/mol | [2][8][10] |
| Appearance | White to yellow crystalline solid | [11] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, chloroform | [10][11] |
| IUPAC Name | 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | [2] |
The analyte's solubility profile dictates the selection of appropriate diluents for sample and standard preparation, while its structure informs the choice of chromatographic conditions.
Primary Analytical Method: Stability-Indicating RP-HPLC
This section details the proposed RP-HPLC method for the quantification of this compound.
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility with moderately polar analytes.
-
Chemicals: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: Well-characterized this compound with known purity.
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Rationale: The use of a C18 column necessitates a polar mobile phase. Acetonitrile is chosen for its low UV cutoff and viscosity. Formic acid is added to control the pH, which suppresses the ionization of the hydroxyl group on the pyridine ring, thereby ensuring a single analyte species and promoting sharp, symmetrical peak shapes.
Step 2: Standard Solution Preparation
-
Diluent: Methanol or a 50:50 (v/v) mixture of acetonitrile and water is recommended based on the analyte's solubility.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution. A suggested range is 1-100 µg/mL to establish linearity.
Step 3: Sample Preparation
-
Accurately weigh the sample material to obtain a theoretical concentration of approximately 50 µg/mL of the analyte upon dissolution in a suitable volumetric flask using the chosen diluent.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulate matter from damaging the column.
Step 4: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient Elution (See Table Below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at ~275 nm (Verify with PDA scan) |
| Run Time | ~15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Rationale: A gradient elution is employed to ensure that any early-eluting polar impurities are well-resolved from the void volume and that any late-eluting non-polar impurities are effectively washed from the column, providing a clean baseline for subsequent injections. The detection wavelength should be set at the analyte's lambda max (λmax), determined by running a PDA scan of a standard solution, to maximize sensitivity.
Protocol for Method Validation (per ICH Q2(R2))
For the analytical method to be considered reliable and fit for purpose, it must undergo formal validation.[12][13] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[1] This section outlines the protocol for validating the HPLC method described above.
Caption: High-level workflow for HPLC method development and validation.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] A forced degradation study is the most effective way to demonstrate this.[15][16]
Forced Degradation Protocol: Prepare separate solutions of the analyte (approx. 100 µg/mL) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.[16]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light (ICH option 2) for a defined period.
After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze alongside an unstressed sample and a blank.
Caption: Experimental workflow for the forced degradation study.
Acceptance Criteria for Specificity:
-
The method must demonstrate baseline resolution between the main analyte peak and all degradation products/impurities.
-
Peak purity analysis (using PDA detector) of the analyte peak in stressed samples should pass, indicating no co-eluting peaks.
-
Mass balance should be assessed; the sum of the assay of the main peak and the levels of all impurities should be close to the initial assay value of the unstressed sample.[17]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria for a quantitative impurity or assay method as per ICH guidelines.[12][14][18]
| Parameter | Experimental Approach | Acceptance Criteria |
| Linearity | Analyze a minimum of 5 concentrations across the specified range (e.g., LOQ to 120% of the test concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | Confirmed by demonstrating acceptable linearity, accuracy, and precision within the range. | Typically 80-120% of the test concentration for an assay.[14] |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): 6 replicate preparations at 100% of the test concentration. Intermediate Precision: Repeat the study on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[12] |
| Limit of Quantitation (LOQ) | Determine by signal-to-noise ratio (typically S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve. | Precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on results. | System suitability parameters must be met. Results should not be significantly affected by the variations. |
| System Suitability | Inject a standard solution (e.g., 5 times) before starting the analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas ≤ 2.0%. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For orthogonal confirmation, analysis of volatile impurities, or structural elucidation of unknown peaks, GC-MS can be a powerful tool.[19]
Rationale and Considerations
The analyte has a hydroxyl group and a moderate molecular weight, making it potentially suitable for GC analysis. However, thermal stability should be confirmed. Derivatization (e.g., silylation of the hydroxyl group) may be required to improve volatility and peak shape.
Proposed GC-MS Protocol Outline
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: A low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
-
Injection: Split/splitless injector at ~250 °C.
-
Oven Program: Start at ~100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program is a starting point and must be optimized).
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. If derivatization is needed, use a reagent like BSTFA.
This GC-MS method would require its own full development and validation but serves as an excellent complementary technique to the primary HPLC method.
Conclusion
This document outlines a scientifically grounded and robust RP-HPLC method for the quantitative analysis of this compound. By providing a detailed protocol for both the analytical procedure and its validation against ICH Q2(R2) guidelines, this application note serves as a complete resource for researchers and scientists. The successful implementation and validation of this method will ensure the generation of accurate, reliable, and reproducible data essential for advancing pharmaceutical research and development.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Pharma Beginners. (2024). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- ChemBK. (2024). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7.
- Pharmatutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Oakwood Chemical. (n.d.). 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile.
- Guidechem. (n.d.). This compound 23819-92-3 wiki.
- PubMed Central. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. National Institutes of Health.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- ChemSynthesis. (2025). 5-hydroxy-2,6-dimethylnicotinonitrile.
- precisionFDA. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column.
- Saylor Academy. (n.d.). Spectroscopic Methods.
- IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL.
- National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- chemBlink. (n.d.). CAS # 23819-92-3, 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile.
- Amerigo Scientific. (n.d.). This compound.
- PubMed. (2001). Determination of the Strong Mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and Its Analogues by GC-ITD-MS-MS.
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HPLC analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
An Application Note for the Isocratic HPLC-UV Analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Abstract
This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a key intermediate in the synthesis of various organic compounds and potential agrochemicals, a reliable analytical method is crucial for quality control, stability studies, and reaction monitoring.[1] This method utilizes a reversed-phase C18 column with a UV detector, offering high sensitivity, specificity, and reproducibility. The protocol has been developed to be straightforward and efficient, making it suitable for routine use in both research and industrial settings. All procedural steps, from mobile phase preparation to method validation according to ICH guidelines, are detailed to ensure trustworthy and consistent results.
Introduction and Scientific Rationale
This compound is a substituted hydroxypyridine derivative characterized by its nitrile, chloro, and hydroxyl functional groups.[2] These features contribute to its utility as a versatile building block in organic synthesis. The accurate quantification of this compound is essential for ensuring the purity of starting materials, monitoring the progress of chemical reactions, and assessing the quality of the final products.
The developed analytical method is based on reversed-phase HPLC, a powerful and widely used technique for the separation of organic compounds.[3][4] The non-polar stationary phase (C18) retains the moderately polar analyte, while a polar mobile phase elutes it. This choice is predicated on the compound's chemical structure, which includes both hydrophobic (dimethylpyridine ring, chloro group) and hydrophilic (hydroxyl, nitrile group) moieties. The method is designed to provide a sharp, symmetrical peak with a practical retention time, ensuring both accuracy and high throughput. UV detection is selected due to the presence of the pyridine ring system, which acts as a chromophore.
Experimental Methodology
Instrumentation and Reagents
-
HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array or Variable Wavelength Detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Data Acquisition: Chromatography data station software (e.g., ChemStation, Empower).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Chemicals:
-
This compound reference standard (>95% purity).[5]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Formic acid (reagent grade, ~99%).
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis. The selection of a C18 column provides excellent retention for this type of polar aromatic compound, while the acidic mobile phase ensures the hydroxyl group remains protonated, leading to better peak shape.[6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 295 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The detection wavelength of 295 nm was chosen based on the UV absorption profile of similar dihydroxypyridine structures, which typically exhibit strong absorbance in this region, providing high sensitivity.[7]
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Add 1.0 mL of formic acid and mix thoroughly.
-
Add 600 mL of acetonitrile.
-
Sonicate for 15 minutes to degas the solution.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10.0 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
-
Analytical Workflow Overview
The following diagram illustrates the complete analytical process from sample preparation to final data analysis.
Caption: HPLC analysis workflow from preparation to quantification.
Method Validation Protocol
To ensure the method is trustworthy and fit for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System Suitability
Before sample analysis, the chromatographic system's performance must be verified. A working standard (e.g., 50 µg/mL) is injected five times. The results should meet the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Specificity
Inject a blank (mobile phase), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. The peak in the sample chromatogram should have the same retention time as the standard and should be spectrally pure as determined by the DAD detector.
Linearity
Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration. The relationship should be linear, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by spike recovery. A sample of known concentration is spiked with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the target sample concentration). The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days' results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio. LOD is typically where the ratio is 3:1, and LOQ is where the ratio is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Safety Precautions
-
This compound may cause irritation to the eyes, skin, and respiratory system.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and accurate means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement. The comprehensive validation protocol ensures that the results generated are trustworthy and meet rigorous scientific standards, making it highly suitable for quality control in drug development and chemical synthesis environments.
References
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This compound - ChemBK . ChemBK. Available at: [Link]
-
This compound | C8H7ClN2O | CID 2781722 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant . PubMed. Available at: [Link]
-
This compound . Amerigo Scientific. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. Available at: [Link]
-
Reversed-phase chromatography - Wikipedia . Wikipedia. Available at: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques . Jordi Labs. Available at: [https://jordilabs.com/ Jordi Labs/reverse-phase-normal-phase-hplc/]([Link] Jordi Labs/reverse-phase-normal-phase-hplc/)
-
Steps for HPLC Method Development . Pharmaguideline. Available at: [Link]
-
HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... . ResearchGate. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C8H7ClN2O | CID 2781722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. jordilabs.com [jordilabs.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emerging Potential of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile in Advanced Functional Materials: Application Notes and Protocols
Abstract
This technical guide delves into the prospective applications of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile in the realm of materials science. While direct applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—a substituted hydroxypyridine core and a cyano group—position it as a compelling candidate for the development of novel functional materials. Drawing upon established principles in organic electronics and coordination chemistry, this document outlines detailed protocols and theoretical frameworks for leveraging this compound in two primary domains: as a precursor for organic light-emitting diodes (OLEDs) and as a ligand for the synthesis of luminescent metal complexes.
Introduction: Unveiling a Versatile Building Block
This compound is a multifunctional heterocyclic compound. Its core structure, a substituted pyridine ring, is a ubiquitous component in a vast array of functional materials. The presence of a hydroxyl group introduces the potential for tautomerism and serves as a reactive handle for further molecular elaboration. The nitrile (cyano) group is a well-known electron-withdrawing moiety that can be exploited to tune the electronic properties of materials and can also participate in coordination to metal centers. The chloro and methyl substituents offer steric and electronic modulation, influencing molecular packing, solubility, and photophysical behavior.
The nicotinonitrile scaffold, in a broader sense, has been identified as an excellent building block for developing multifunctional compounds, including blue fluorescent emitters and hosts for phosphorescent materials in OLEDs.[1][2] This guide, therefore, extrapolates from the known chemistry of related compounds to propose tangible applications and detailed experimental pathways for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 23819-92-3 | [3][4] |
| Molecular Formula | C₈H₇ClN₂O | [3][4] |
| Molecular Weight | 182.61 g/mol | [3][4] |
| Appearance | White to yellow crystalline solid | [5] |
| Melting Point | 142-146 °C | [5] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, chloroform | [5] |
Application I: A Precursor for Organic Light-Emitting Diode (OLED) Emitters
Rationale: The inherent electronic structure of the 2-hydroxypyridine ring system, capable of keto-enol tautomerism, combined with the electron-withdrawing nature of the nitrile group, suggests that derivatives of this compound could exhibit interesting photoluminescent properties. The chloro-substituent can influence the emission wavelength, potentially leading to a blue shift.[2] By functionalizing the hydroxyl group, this molecule can be incorporated into larger conjugated systems suitable for use as emitters in OLEDs.
Proposed Synthetic Protocol: Synthesis of a Donor-Acceptor Emitter
This protocol outlines a hypothetical synthesis of a donor-acceptor type blue-light emitter, where the 5-Chloro-4,6-dimethylnicotinonitrile core acts as the acceptor, and a carbazole moiety serves as the donor.
Step 1: O-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the O-alkylated intermediate.
Step 2: Suzuki Coupling with a Carbazole Boronic Ester
-
In a Schlenk flask, combine the O-alkylated intermediate (1.0 eq), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a solution of 2 M aqueous potassium carbonate (K₂CO₃, 3.0 eq) and toluene.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction to 90°C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography followed by recrystallization or sublimation to obtain the target emitter.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of a donor-acceptor OLED emitter.
Expected Photophysical Properties
The resulting molecule is anticipated to exhibit blue fluorescence. The carbazole donor and the nicotinonitrile acceptor will facilitate intramolecular charge transfer (ICT), which is a common mechanism for fluorescence in OLED emitters. The chloro-substituent may lead to a hypsochromic (blue) shift in the emission spectrum compared to non-chlorinated analogs.
| Property | Expected Range | Rationale |
| Absorption (λmax) | 320-360 nm | π-π* transitions of the conjugated system. |
| Emission (λmax) | 440-470 nm | Blue emission from the ICT state. |
| Photoluminescence Quantum Yield (PLQY) | > 30% in solution | Efficient fluorescence is characteristic of well-designed donor-acceptor molecules. |
| Thermal Stability (Td) | > 300 °C | The rigid aromatic structure should provide good thermal stability required for vacuum deposition in OLED fabrication. |
Application II: Ligand for Luminescent Metal Complexes
Rationale: The pyridine nitrogen and the nitrile group of this compound can act as coordination sites for metal ions. The 2-hydroxy group, upon deprotonation, provides a strong binding site. This N,O-bidentate coordination motif is well-suited for forming stable complexes with transition metals, such as iridium(III) or ruthenium(II), which are known to form highly luminescent complexes for applications in bioimaging, sensing, and light-emitting devices. The chloro- and methyl-substituents can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the photophysical properties of the resulting metal complex. The heavy-atom effect of the chloro-substituent can enhance intersystem crossing, potentially leading to efficient phosphorescence.[6]
Proposed Synthetic Protocol: Synthesis of a Phosphorescent Iridium(III) Complex
This protocol describes a hypothetical synthesis of a heteroleptic iridium(III) complex using this compound as one of the ligands.
Step 1: Synthesis of the Iridium(III) Dimer
-
In a 2-neck round-bottom flask, dissolve IrCl₃·3H₂O (1.0 eq) and 2-phenylpyridine (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under an argon atmosphere for 24 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of a yellow-orange solid.
-
Filter the solid, wash with methanol and diethyl ether, and dry under vacuum to obtain the chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂.
Step 2: Synthesis of the Mononuclear Iridium(III) Complex
-
In a Schlenk flask, suspend the iridium dimer [Ir(ppy)₂Cl]₂ (0.5 eq) and this compound (1.1 eq) in a mixture of dichloromethane and methanol (2:1).
-
Add a mild base, such as sodium carbonate (Na₂CO₃, 2.0 eq), to facilitate the deprotonation of the hydroxyl group.
-
Reflux the mixture under an argon atmosphere for 12 hours. The solution should become clear and luminescent under UV light.
-
Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the target iridium(III) complex.
Diagram of the Proposed Iridium(III) Complex Synthesis:
Caption: Synthesis of a heteroleptic iridium(III) complex.
Expected Properties of the Iridium(III) Complex
The resulting iridium(III) complex is expected to be a phosphorescent material. The high spin-orbit coupling of the iridium center will facilitate intersystem crossing from the singlet to the triplet excited state, leading to emission from the triplet state.
| Property | Expected Value/Range | Rationale |
| Emission Color | Green to Orange | The emission color of iridium(III) complexes is highly tunable based on the ligand environment. |
| Phosphorescence Quantum Yield | > 50% | Iridium(III) complexes are known for their high phosphorescence efficiencies. |
| Emission Lifetime | Microseconds (µs) | Characteristic of phosphorescence from a triplet state. |
| Electrochemical Properties | Reversible oxidation and reduction potentials | The HOMO and LUMO energy levels can be tuned by the ligands, which is important for device applications. |
Safety and Handling
This compound may be irritating to the eyes, respiratory system, and skin.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container away from heat and oxidizing agents.
Conclusion
While the materials science applications of this compound are still in a nascent, exploratory stage, its chemical structure holds considerable promise. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers to begin investigating its potential in organic electronics and coordination chemistry. The combination of a tunable 2-hydroxypyridine core with a versatile nitrile group makes this molecule a valuable addition to the synthetic chemist's toolbox for the creation of next-generation functional materials. Further research is warranted to synthesize and characterize materials based on this promising building block.
References
-
Liu, W., et al. (2015). A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices. Journal of Materials Chemistry C, 3(34), 8943-8949. [Link][1][2]
- Thorat, B. R., et al. (2012). Synthesis and Fluoroscence Study of Chlorine Substitution on Anils. Journal of Chemistry, Biology and Physical Sciences, 3(1), 75-85.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Oakwood Chemical. (n.d.). 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Retrieved from [Link][4]
- Ng, D. K., & Lo, P. C. (2008). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. ChemMedChem, 3(7), 1065-1072.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Organometallic Iridium(III) Complexes [mdpi.com]
- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nicotinonitrile Scaffold: A Versatile Blueprint for Modern Drug Discovery
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The nicotinonitrile, or 3-cyanopyridine, nucleus stands as a testament to this principle. Its deceptively simple architecture, a pyridine ring bearing a nitrile group at the 3-position, belies a rich and diverse pharmacological potential that has been successfully harnessed in a range of clinically approved drugs and promising investigational agents.[1][2][3] This guide provides an in-depth exploration of the nicotinonitrile scaffold, offering researchers and drug development professionals a detailed overview of its chemical properties, diverse applications, and practical protocols for its utilization in drug design.
The unique electronic properties of the nicotinonitrile moiety, arising from the electron-withdrawing nature of both the pyridine nitrogen and the cyano group, create a scaffold that is not merely a passive structural support but an active contributor to molecular interactions.[3] This inherent reactivity and potential for diverse functionalization have established nicotinonitrile as a "privileged scaffold" in drug discovery.
Physicochemical Properties and Bioisosteric Significance
The nicotinonitrile core imparts a unique set of physicochemical properties to a molecule, influencing its solubility, metabolic stability, and ability to engage with biological targets. The nitrile group, in particular, is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisosteric replacement for other functional groups.[4][5][6]
Table 1: Physicochemical Properties of Nicotinonitrile [3]
| Property | Value |
| Molecular Formula | C₆H₄N₂ |
| Molar Mass | 104.11 g/mol |
| Melting Point | 48-52 °C |
| Boiling Point | 201-206.9 °C |
| Water Solubility | 140 g/L (20 °C) |
The concept of bioisosterism is central to understanding the utility of the nicotinonitrile scaffold.[4][5] The cyano group can mimic other functionalities, such as a carboxyl group or a halogen atom, allowing for the fine-tuning of a drug candidate's properties to enhance efficacy and reduce off-target effects.[6][7]
Therapeutic Applications: A Scaffold for Diverse Pathologies
The versatility of the nicotinonitrile scaffold is evident in the broad spectrum of therapeutic areas where it has found application. From oncology to cardiovascular disease, its derivatives have demonstrated significant therapeutic potential.
Oncology: A Dominant Arena
The most prominent application of the nicotinonitrile scaffold is in the development of anticancer agents, particularly kinase inhibitors.[1][8][9][10] The scaffold serves as a key pharmacophore in several approved and investigational drugs that target various kinases implicated in cancer cell proliferation, survival, and angiogenesis.
Marketed Drugs Featuring the Nicotinonitrile Scaffold: [1][2]
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).
-
Neratinib: An irreversible pan-HER (EGFR, HER2, and HER4) tyrosine kinase inhibitor for the treatment of early-stage, HER2-positive breast cancer.
The nitrile group in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent and selective inhibition.
Emerging Targets and Mechanisms:
-
PIM Kinase Inhibition: Nicotinonitrile derivatives have shown potent inhibitory activity against PIM kinases, a family of serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and apoptosis resistance.[9][10][11]
-
VEGFR-2 Tyrosine Kinase Inhibition: By targeting VEGFR-2, nicotinonitrile-based compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.[1]
-
Dual c-Met and Pim-1 Inhibition: Recent research has explored the design of nicotinonitrile derivatives as dual inhibitors of c-Met and Pim-1, a promising strategy for overcoming drug resistance in cancer therapy.[12][13]
Experimental Protocols
Protocol 1: General Synthesis of Substituted Nicotinonitrile Derivatives via Multi-Component Reaction
This protocol describes a common and efficient one-pot synthesis of highly substituted nicotinonitrile derivatives, often referred to as the Bohlmann-Rahtz pyridine synthesis.
Materials:
-
Aryl aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
β-ketoester or 1,3-diketone (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aryl aldehyde, malononitrile, β-ketoester (or 1,3-diketone), and ammonium acetate.
-
Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and monitor the reaction progress using TLC.
-
After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure nicotinonitrile derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)
This protocol outlines a general procedure for evaluating the inhibitory activity of nicotinonitrile compounds against a specific kinase, using PIM-1 as an example.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (nicotinonitrile derivatives) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compounds to the wells, with a final DMSO concentration typically not exceeding 1%. Include a positive control (a known PIM-1 inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Add the PIM-1 kinase and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Role of Nicotinonitrile: Pathways and Workflows
Diagram 1: General Synthetic Workflow for Nicotinonitrile Derivatives
Caption: A generalized workflow for the synthesis of nicotinonitrile scaffolds.
Diagram 2: Nicotinonitrile as a Kinase Inhibitor in a Signaling Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Faculty of Pharmacy [b.aun.edu.eg]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ctppc.org [ctppc.org]
- 8. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]
- 10. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: FeCl₃-Promoted Synthesis of Multiply Arylated Nicotinonitriles
Abstract
This document provides a comprehensive technical guide for the synthesis of multiply arylated nicotinonitriles, a class of compounds of significant interest to the pharmaceutical and materials science sectors. The protocol leverages iron(III) chloride (FeCl₃), an inexpensive, abundant, and environmentally benign Lewis acid catalyst, to promote a condensation-cyclization reaction between enamino nitriles and α,β-unsaturated ketones. This method offers a straightforward and efficient pathway to access a diverse range of fully and differentially substituted nicotinonitriles in a limited number of synthetic steps. Detailed mechanistic insights, a step-by-step experimental protocol, data on substrate scope, and troubleshooting guidance are provided to enable researchers to successfully implement and adapt this valuable methodology.
Introduction: The Significance of Arylated Nicotinonitriles
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous marketed drugs, including the kinase inhibitors bosutinib and neratinib. The introduction of multiple aryl substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing potency, selectivity, and pharmacokinetic profiles.
Traditional methods for synthesizing such polysubstituted pyridines often require multi-step sequences involving pre-functionalization of the pyridine ring, such as halogenation or metalation, followed by cross-coupling reactions. These approaches can be time-consuming and generate significant waste. The development of convergent, one-pot strategies that utilize readily available starting materials is therefore highly desirable. The iron(III) chloride-promoted method detailed herein represents a significant advancement, providing a robust and scalable platform for the construction of these high-value compounds.[1][2]
Mechanism of Action: The Role of FeCl₃ in Condensation-Cyclization
The synthesis of arylated nicotinonitriles via this protocol proceeds through a domino reaction sequence involving condensation, cyclization, and subsequent aromatization. Iron(III) chloride plays a crucial role as a Lewis acid catalyst, activating the substrates and facilitating key bond-forming steps.
The proposed mechanistic pathway is as follows:
-
Lewis Acid Activation: FeCl₃ coordinates to the carbonyl oxygen of the α,β-unsaturated ketone (chalcone derivative). This activation enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
-
Michael Addition: The enamino nitrile, acting as the nucleophile, attacks the activated β-carbon of the α,β-unsaturated ketone in a Michael addition reaction. This step forms a key intermediate.
-
Intramolecular Cyclization: The amino group of the former enamino nitrile then attacks the carbonyl carbon of the ketone moiety in an intramolecular condensation reaction.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule), followed by oxidation (often facilitated by air) to yield the stable, aromatic nicotinonitrile ring system.
The use of an earth-abundant and inexpensive iron catalyst makes this process a more sustainable alternative to methods relying on precious metals like palladium or rhodium.[3][4]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines in Batch and Continuous-Flow Processes [organic-chemistry.org]
- 4. FeCl3-Mediated Synthesis of β-Alkynyl Ketones via Domino Nucleophilic-Substitution/Intramolecular-Cyclization/Reverse Claisen Condensation of N-Cyclohexyl Propargylamines and 1,3-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Welcome to the technical support guide for the synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate.
The synthesis of substituted nicotinonitriles is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] However, like any multi-step organic synthesis, the path to a high-purity product can be fraught with challenges, from low yields to purification difficulties. This guide provides a structured, experience-driven approach to troubleshooting and process optimization.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the target product. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.
-
Potential Cause A: Incomplete Reaction
-
Explanation: The synthesis of the pyridine ring system, often via a modified Gewald or similar multi-component reaction, requires specific conditions to drive the reaction to completion.[2] Insufficient reaction time or inadequate temperature can lead to a mixture of starting materials and intermediates.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. A common mobile phase for this system could be a mixture of ethyl acetate and hexane.
-
Optimize Temperature & Time: If starting materials persist, consider increasing the reaction temperature in moderate increments (e.g., 10 °C) or extending the reaction time. Most nicotinonitrile syntheses require several hours of reflux to proceed to completion.[3]
-
Check Stoichiometry: Ensure that the molar ratios of your reactants are correct as per the established protocol. An excess of one reactant may be required to push the equilibrium towards the product.
-
-
-
Potential Cause B: Incorrect pH for Product Precipitation
-
Explanation: The product, this compound, possesses a hydroxyl group on the pyridine ring, which is tautomeric with the pyridone form.[4] This group is acidic, and its salt is often soluble in the aqueous phase. Incorrect pH during workup is a very common reason for product loss.
-
Solution:
-
Acidify Carefully: After the reaction is complete and cooled, the product needs to be precipitated from the solution by acidification. Slowly add a dilute acid (e.g., 1M HCl or acetic acid) while monitoring the pH with indicator paper or a pH meter.
-
Target pH: The target pH for maximum precipitation is typically in the range of 4-5. Adding too much acid can sometimes lead to the formation of soluble hydrochloride salts of any basic impurities, but the primary goal is to neutralize the phenoxide-like intermediate.
-
Cooling: Ensure the acidified mixture is thoroughly chilled in an ice bath to maximize precipitation before filtration.
-
-
-
Potential Cause C: Degradation of Reagents or Product
-
Explanation: The starting materials, such as α-cyanoacetamides or related active methylene compounds, can be unstable, particularly in the presence of strong bases or high temperatures for prolonged periods.
-
Solution:
-
Use Fresh Reagents: Ensure the quality and purity of your starting materials.
-
Control Temperature Profile: Avoid excessively high temperatures. While reflux is often necessary, a controlled heating mantle and condenser are crucial to prevent thermal decomposition.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
-
-
Issue 2: Product is Impure (Off-Color, Gummy, Broad Melting Point)
Question: I've isolated a product, but it's a brown oil or a discolored solid with a wide melting point range. How can I improve its purity?
Answer: Product impurity is often due to side reactions or inefficient purification. The target compound should be a white to light-yellow crystalline solid.[5]
-
Potential Cause A: Formation of Side Products
-
Explanation: Multi-component reactions can lead to various side products. For instance, self-condensation of the ketone or reaction of the nitrile with the base can create colored, often polymeric, impurities.
-
Solution:
-
Order of Addition: Add the base (e.g., piperidine, morpholine) slowly and at a controlled temperature to the mixture of the ketone and the active methylene nitrile. This minimizes the self-condensation of the ketone.
-
Temperature Control: Overheating can promote tar and polymer formation.[6] Maintain the lowest effective temperature for the reaction to proceed cleanly.
-
-
-
Potential Cause B: Ineffective Purification
-
Explanation: The crude product will almost always contain residual catalysts and colored impurities. A simple filtration is rarely sufficient.
-
Solution: Recrystallization Protocol
-
Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or an ethanol/water mixture are excellent starting points for this compound.
-
Detailed Protocol:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most common and reliable synthetic route for this compound?
-
A common route involves a multi-component reaction similar to the Gewald reaction, where a β-keto compound (acetylacetone), an active methylene nitrile (malononitrile or cyanoacetamide), and a chlorinating agent are used, often catalyzed by a base like piperidine or morpholine.[2]
-
-
Q2: What are the critical safety precautions for this synthesis?
-
The synthesis involves handling nitriles, which are toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Reactions involving phosphorus oxychloride as a chlorinating agent should be handled with extreme care, as it reacts violently with water.[7]
-
-
Q3: How can I definitively confirm the structure and purity of my final product?
-
Melting Point: The pure compound has a reported melting point of around 142-146 °C.[5] A sharp melting point within this range is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: To confirm the structure, proton NMR should show distinct peaks for the two methyl groups and the proton on the pyridine ring.
-
IR Spectroscopy: Look for characteristic peaks for the nitrile (C≡N) group (around 2220 cm⁻¹) and the hydroxyl/amide (O-H/N-H) group (broad peak around 3400-3200 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (182.61 g/mol ).[8][9]
-
-
-
Q4: What is a realistic yield to expect for this synthesis?
-
Yields are highly dependent on the specific protocol, scale, and purification efficiency. After optimization and effective recrystallization, yields in the range of 60-80% are achievable. Initial attempts may be lower.
-
Part 3: Protocols & Data
Reference Synthesis Protocol
This protocol is a representative example. Researchers should always refer to specific literature procedures and perform their own risk assessment.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol as the solvent.
-
Catalyst Addition: Slowly add piperidine (0.1 eq) to the mixture.
-
Initial Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the formation of the intermediate 2-hydroxy-4,6-dimethylnicotinonitrile via TLC.
-
Chlorination: Cool the reaction mixture. Introduce a chlorinating agent (e.g., sulfuryl chloride, 1.0 eq) dropwise while maintaining a low temperature (0-5 °C) in an ice bath.
-
Final Reflux: After addition, allow the mixture to warm to room temperature and then heat to reflux for another 4-6 hours until TLC indicates the completion of the reaction.
-
Workup & Isolation: Cool the flask in an ice bath. Slowly pour the reaction mixture into cold water. Adjust the pH to 4-5 with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filtration: Collect the crude solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol as described in the troubleshooting section.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Reactant Stoichiometry | 1:1:1 (Ketone:Nitrile:Chlorinating Agent) | Ensures complete conversion without excess unreacted starting materials. |
| Base Catalyst | 0.1 - 0.2 eq (e.g., Piperidine) | Catalytic amount is sufficient to promote condensation without causing side reactions. |
| Reaction Temperature | 70-85 °C (Reflux in Ethanol) | Provides sufficient energy for reaction while minimizing thermal degradation. |
| Workup pH | 4 - 5 | Maximizes precipitation of the acidic product from the aqueous solution. |
| Expected Yield (Crude) | 70-85% | Typical for this type of condensation reaction before purification losses. |
| Expected Yield (Pure) | 60-80% | After accounting for losses during recrystallization. |
| Melting Point | 142-146 °C | Key indicator of high purity.[5] |
Part 4: Visual Diagrams
General Troubleshooting Workflow
This diagram outlines the decision-making process when encountering low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Reaction Parameter Interdependencies
This diagram illustrates how key experimental parameters influence the final outcome.
Caption: Interplay of key reaction parameters on yield and purity.
References
-
Organic Syntheses. nicotinonitrile - Organic Syntheses Procedure. [Link]
-
ChemBK. this compound. [Link]
-
PubChem. this compound | C8H7ClN2O | CID 2781722. [Link]
-
Oakwood Chemical. 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ChemSynthesis. 5-hydroxy-2,6-dimethylnicotinonitrile. [Link]
-
Wikipedia. Nicotinonitrile. [Link]
-
precisionFDA. this compound. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl - Organic Syntheses Procedure. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
-
ResearchGate. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
- Google Patents.CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Amerigo Scientific. this compound. [Link]
- Google Patents.EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.
- Google Patents.CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Google Patents.US2439905A - Process of purifying lactones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H7ClN2O | CID 2781722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 8. 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile [oakwoodchemical.com]
- 9. GSRS [precision.fda.gov]
Technical Support Center: Purification of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound from a reaction mixture. Our focus is on delivering practical, field-tested insights to enhance the purity, yield, and efficiency of your work.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality of the final product. This guide will walk you through common purification challenges and provide robust solutions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | [2][3] |
| Molecular Weight | 182.61 g/mol | [2][3] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | ~142-146 °C | [1] |
| Solubility | Slightly soluble in water; more soluble in ethanol, acetone, and chloroform. | [1] |
| IUPAC Name | 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | [2] |
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.
Issue 1: Persistent Impurities After Recrystallization
Question: I've performed a recrystallization, but my this compound is still showing significant impurities by TLC and NMR analysis. What could be the problem and how do I resolve it?
Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:
-
Inappropriate Solvent System: The chosen solvent may not have a steep enough solubility curve for the target compound, or it may have a similar solubility profile for the impurities.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents and solvent mixtures. Given its solubility profile, consider recrystallizing from ethanol, acetone, or mixtures such as ethanol/water or chloroform/hexane.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Gradient Cooling: Avoid crash cooling the solution. A slower, more controlled cooling process allows for the formation of purer crystals, leaving impurities behind in the mother liquor.
-
Second Recrystallization: A second recrystallization using a different solvent system can often remove stubborn impurities.
-
-
-
Co-crystallization: The impurity may have a similar structure to the desired product, leading to its incorporation into the crystal lattice.
-
Troubleshooting Steps:
-
Consider an Alternative Purification Method: If co-crystallization is suspected, column chromatography is often the most effective alternative for separating structurally similar compounds.
-
-
Issue 2: The Product "Oils Out" During Recrystallization
Question: When I try to recrystallize my crude product, it separates as an oil instead of forming crystals. Why is this happening?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent mixture. The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil dissolves completely. Then, allow the solution to cool slowly.
-
Lower the Solution Temperature Before Saturation: Ensure that the solution is not saturated at a temperature near or above the compound's melting point. This can be achieved by using a larger volume of a lower-boiling point solvent.
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Issue 3: Poor Separation During Column Chromatography
Question: I'm struggling to get good separation of my target compound from impurities using column chromatography. The fractions are all mixed.
Answer: Ineffective separation on a column is typically due to an unoptimized mobile phase, improper column packing, or overloading the column.
-
Troubleshooting Steps:
-
Optimize the Eluent System with TLC: Before running a column, always develop a suitable solvent system using Thin Layer Chromatography (TLC).[4] The ideal eluent should provide a retention factor (Rƒ) of approximately 0.2-0.3 for the desired compound and give good separation from all impurity spots.[5] A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation. A wet slurry packing method is generally reliable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band. Alternatively, for compounds that are not very soluble in the eluent, a dry loading technique can be used.
-
Gradient Elution: If there is a wide range of polarities among the compounds to be separated, a gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than an isocratic (constant solvent composition) elution.[5][6]
-
Issue 4: The Purified Product is Colored
Question: My final product is a yellow or brownish solid, but the literature reports it as white to yellow. How can I decolorize it?
Answer: Discoloration is often due to the presence of highly conjugated, colored impurities or degradation products.[7]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to a significant loss of the desired product.
-
Thorough Chromatography: If charcoal treatment is ineffective or leads to low recovery, meticulous column chromatography is the best alternative to remove the colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude reaction mixture of this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile with a chlorinating agent like sulfuryl chloride.[8] Potential impurities could include:
-
Unreacted 4,6-dimethyl-2-hydroxynicotinonitrile.
-
Over-chlorinated byproducts (e.g., dichlorinated species).
-
Reagents and their decomposition products.
-
Solvent residues.
Q2: What is a good starting point for a TLC mobile phase to monitor the purification?
A2: A good starting point for developing a TLC method would be a mixture of hexane and ethyl acetate. You can start with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity based on the Rƒ values observed. Dichloromethane/methanol mixtures are also a viable option for more polar compounds.
Q3: How should I store the purified this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[1] Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q4: What are the essential safety precautions when handling this compound?
A4: this compound may be irritating to the eyes, skin, and respiratory system.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes should be optimized for your specific crude material.
-
Solvent Selection: Based on solubility data, ethanol or an ethanol/water mixture is a good starting point.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If using a mixed solvent system, dissolve the solid in the solvent in which it is more soluble (ethanol) and then add the anti-solvent (water) dropwise until the solution becomes slightly cloudy.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purification using silica gel column chromatography.
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting section.
-
Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, pre-adsorb the crude product onto a small amount of silica gel, and then carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light or with an appropriate stain.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
-
ChemBK. (2024). This compound - Introduction. Retrieved from [Link]
-
PubChem. (2024). This compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Bajpai, V. K., & Kang, S. C. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 840-844. Retrieved from [Link]
-
Kozyra, M., Głowniak, K., Zabża, A., Zgórka, G., Mroczek, T., Cierpicki, T., ... & Mudło, I. (2004). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Journal of Planar Chromatography-Modern TLC, 17(5), 339-344. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C8H7ClN2O | CID 2781722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile [oakwoodchemical.com]
- 4. magritek.com [magritek.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]
Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS 23819-92-3). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Section 1: Understanding the Core Synthesis
The target molecule, this compound, is a valuable intermediate in organic synthesis.[1][2] It is typically prepared via electrophilic chlorination of its precursor, 4,6-dimethyl-2-hydroxynicotinonitrile, at the 5-position. The choice of chlorinating agent and reaction conditions is critical to prevent the formation of undesired byproducts. A widely employed and effective method utilizes sulfuryl chloride (SO₂Cl₂) in a suitable solvent.[3]
Primary Synthetic Pathway
The reaction involves the direct chlorination of the electron-rich pyridine ring. The hydroxyl group at the 2-position and the methyl groups at the 4- and 6-positions activate the ring, directing the electrophilic substitution to the C5 position.
Caption: Primary synthesis route for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My final product is contaminated with a significant amount of unreacted starting material. What went wrong?
A1: Root Cause Analysis & Solution
This is a classic sign of incomplete or inefficient chlorination. Several factors can contribute to this issue:
-
Insufficient Chlorinating Agent: The stoichiometry of sulfuryl chloride (SO₂Cl₂) to the starting material is critical. Using a slight excess is often recommended, but a significant deficit will naturally lead to unreacted starting material.
-
Low Reaction Temperature: Electrophilic aromatic substitution is an activation-energy-dependent process. If the reaction temperature is too low, the rate may be too slow to proceed to completion within a reasonable timeframe.
-
Reagent Degradation: Sulfuryl chloride is sensitive to moisture and can decompose over time. Using old or improperly stored SO₂Cl₂ can lead to a lower effective concentration and incomplete reaction.
-
Poor Mixing: In a heterogeneous slurry or a viscous reaction mixture, inefficient stirring can lead to localized "hot spots" and "cold spots," preventing uniform access of the chlorinating agent to the substrate.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure you are using at least one full equivalent of SO₂Cl₂. A small excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.
-
Optimize Temperature: While the reaction is often run in a non-polar solvent like CCl₄, gentle heating or ensuring the reaction reaches room temperature may be necessary to ensure completion.[3] Monitor progress by TLC.
-
Use Fresh Reagent: Use a freshly opened bottle of sulfuryl chloride or distill it prior to use if its quality is in doubt.
-
Ensure Efficient Stirring: Use an appropriately sized stir bar and flask to ensure the mixture is homogeneous throughout the reaction.
Q2: I've isolated a dichlorinated impurity, 2,5-Dichloro-4,6-dimethylnicotinonitrile. How did this happen and how can I prevent it?
A2: Mechanistic Insight & Prevention
The formation of 2,5-Dichloro-4,6-dimethylnicotinonitrile (CAS 91591-63-8) is a common over-reaction product.[4][5][6] This occurs when the hydroxyl group at the 2-position is also substituted with a chlorine atom.
-
Understanding the Tautomerism: The 2-hydroxy-pyridine moiety exists in equilibrium with its 2-pyridone tautomer. This pyridone oxygen can be replaced by chlorine using stronger chlorinating agents.
-
Choice of Reagent: While sulfuryl chloride is generally selective for the C-H chlorination at the 5-position, more aggressive reagents like phosphorus oxychloride (POCl₃) are specifically used to convert the 2-hydroxy group to a chloride.[3] Contamination of your SO₂Cl₂ with such reagents, or excessively harsh conditions (e.g., high heat), can promote this side reaction.
Preventative Measures:
-
Use the Correct Reagent: Strictly use sulfuryl chloride for the mono-chlorination step. Avoid phosphorus-based chlorinating agents like POCl₃ or PCl₅.
-
Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to completion. Overheating can provide the activation energy needed for the less favorable second chlorination.
-
Limit Reaction Time: Once TLC analysis indicates the full consumption of the starting material, proceed with the workup promptly. Extended reaction times increase the probability of side reactions.
Q3: My IR spectrum shows a broad peak around 3200-3400 cm⁻¹ and a carbonyl stretch, or my NMR/Mass Spec suggests an amide or carboxylic acid. What is the source of this impurity?
A3: Hydrolysis Pathways
The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction workup.[7]
-
Mechanism: The hydrolysis proceeds in two stages: first to the corresponding primary amide (5-chloro-2-hydroxy-4,6-dimethylnicotinamide ), and upon further hydrolysis, to the carboxylic acid (5-chloro-2-hydroxy-4,6-dimethylnicotinic acid ).[8][9]
-
Common Causes:
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during extraction or washing can initiate hydrolysis.
-
Silica Gel Chromatography: If the silica gel used for purification is acidic and a protic solvent system is used, on-column hydrolysis can occur, especially if the compound remains on the column for an extended period.
-
Solutions:
-
Neutralize Carefully: During workup, ensure that any quenching or washing steps are performed efficiently and that the organic layer is not left in contact with acidic or basic aqueous layers for extended periods.
-
Dry Thoroughly: Before solvent evaporation, ensure the organic phase is thoroughly dried with a suitable agent (e.g., Na₂SO₄, MgSO₄) to remove all traces of water.
-
Purification Strategy: If chromatography is necessary, consider using neutral alumina instead of silica gel, or buffer the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Section 3: Recommended Protocols
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Argon), suspend 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent.
-
Reagent Addition: Cool the suspension in an ice-water bath. Charge the dropping funnel with sulfuryl chloride (1.05 eq) dissolved in a small amount of the reaction solvent. Add the SO₂Cl₂ solution dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Self-Validation Checkpoint: The TLC should show the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
-
Workup: Once the reaction is complete, cool the mixture again in an ice bath. Cautiously quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution to decompose any excess SO₂Cl₂.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Section 4: Impurity Profile & Troubleshooting Logic
Table 1: Common Impurity Profile
| Structure | Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| 4,6-Dimethyl-2-hydroxynicotinonitrile | C₈H₈N₂O | 148.16 | Unreacted starting material. Will appear as a more polar spot on TLC. | |
| 2,5-Dichloro-4,6-dimethylnicotinonitrile[3] | C₈H₆Cl₂N₂ | 201.05 | Over-chlorination product. Absence of O-H stretch in IR and O-H proton in ¹H NMR. | |
| 5-Chloro-2-hydroxy-4,6-dimethylnicotinamide | C₈H₈ClN₃O₂ | 213.62 | Nitrile hydrolysis product. Appearance of amide N-H protons in ¹H NMR and C=O stretch in IR. | |
| 5-Chloro-2-hydroxy-4,6-dimethylnicotinic acid | C₈H₈ClNO₃ | 201.61 | Full nitrile hydrolysis. Appearance of a broad carboxylic acid O-H proton in ¹H NMR. |
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Anbu Chem , 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE, [Link]
-
Wikipedia , Nicotinonitrile, [Link]
- Google Patents, US3920670A - Process for hydrolysis of nitriles,
-
Journal of the American Chemical Society , Nicotinic Acid. Miscellaneous Esters1, [Link]
- Google Patents, CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine,
-
ResearchGate , ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate., [Link]
-
Wikipedia , Gewald reaction, [Link]
-
ChemBK , this compound, [Link]
- Google Patents, US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine,
-
Organic Synthesis , Hydrolysis of Nitriles, [Link]
-
ChemBK , 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE, [Link]
-
Semantic Scholar , Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes, [Link]
-
Organic Syntheses Procedure , via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of, [Link]
-
Der Pharma Chemica , A green chemistry approach to gewald reaction, [Link]
-
Oakwood Chemical , 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile, [Link]
-
Organic Chemistry Portal , Gewald Reaction, [Link]
-
PubChem , this compound | C8H7ClN2O | CID 2781722, [Link]
-
Chemguide , hydrolysis of nitriles, [Link]
Sources
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- 3. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]
- 4. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE [finechemical.net]
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- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Recrystallization of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3). Recrystallization is a powerful technique for purifying this solid intermediate, but its success hinges on a nuanced understanding of the compound's physicochemical properties and the thermodynamics of crystallization.[1][2] This document provides field-proven insights and systematic troubleshooting strategies to address common challenges encountered during its purification, ensuring you can achieve high purity and yield.
Compound Properties Summary
A foundational understanding of the target compound's properties is critical for designing a robust recrystallization protocol.
| Property | Value | Source(s) |
| CAS Number | 23819-92-3 | [3][4][5] |
| Molecular Formula | C8H7ClN2O | [4][5][6] |
| Molecular Weight | 182.61 g/mol | [5][6] |
| Appearance | White to yellow crystalline solid | [7] |
| Melting Point | 275-278 °C | [3][7] |
| Water Solubility | 26 µg/mL (very slightly soluble) | [7][8] |
| Common Solvents | More soluble in ethanol, acetone, chloroform | [7] |
| IUPAC Name | 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | [4][6] |
Troubleshooting Guide
This section addresses specific, practical problems that can arise during the recrystallization of this compound.
Q1: My final yield is very low. What are the common causes and how can I improve it?
A low yield is one of the most frequent issues in recrystallization and typically points to one of several procedural errors.[9]
-
Causality & Explanation: The goal is to create a solution that is saturated with the target compound at a high temperature and supersaturated upon cooling, forcing the compound to crystallize while impurities remain dissolved.[10] Excessive solvent will keep more of your product dissolved even at low temperatures, drastically reducing recovery.
-
Troubleshooting Steps:
-
Minimize Hot Solvent: Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[11] Add the hot solvent in small portions to the solid, waiting for it to dissolve before adding more.
-
Avoid Premature Filtration: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.[12]
-
Ensure Complete Crystallization: Allow adequate time for cooling. After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation from the cold mother liquor.[9]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[11] Using room temperature or warm solvent will redissolve a significant portion of your purified product.
-
Check the Mother Liquor: If you have already filtered and suspect a low yield, you can test the remaining filtrate (mother liquor). Dip a glass stirring rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that a large amount of your compound remains in solution.[9] In this case, you can recover the material by evaporating some of the solvent and attempting to recrystallize again.[13]
-
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[11][13] Crystal formation requires a nucleation event to begin.
-
Causality & Explanation: For crystals to form, molecules must arrange into an ordered lattice. This process requires an initial energy barrier to be overcome. In a very clean solution, without nucleation sites, this process can be slow to start.
-
Troubleshooting Steps (in order of application):
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[9][11] The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Add a Seed Crystal: If you have a small amount of the pure compound (or even the crude starting material), add a tiny crystal to the solution.[13] This acts as a template for further crystal growth.
-
Reduce Solvent Volume: It is possible you used too much solvent.[13] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.
-
Extreme Cooling (Use with Caution): In some stubborn cases, cooling in a dry ice/acetone bath can initiate crystallization.[12] However, this can sometimes lead to rapid precipitation of very small, less pure crystals.
-
Q3: My compound "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[13] This happens when the solution becomes saturated at a temperature that is above the melting point of the solute (in its impure state).
-
Causality & Explanation: The melting point of a solid is depressed by the presence of impurities. If the boiling point of your chosen solvent is too high, or if your sample is significantly impure, the solute may "melt" in the solution before it has a chance to form a crystal lattice.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (if using a single-solvent system) or more of the "good" solvent (in a two-solvent system) to decrease the saturation temperature.[9]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop. Do not move it directly to an ice bath.[13] Slower cooling favors the formation of ordered crystals over an amorphous oil.
-
Re-evaluate Solvent Choice: If the problem persists, the boiling point of your solvent may be too high for this specific compound. You may need to select a solvent with a lower boiling point.
-
Q4: The resulting crystals are colored, but the literature describes the pure compound as white. How do I remove colored impurities?
Colored impurities are common and are often large, polar, conjugated molecules that can be effectively removed.
-
Causality & Explanation: These impurities are often present in small quantities but have strong chromophores. They can be trapped in the crystal lattice or adsorbed onto the crystal surface.
-
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving your crude solid in the minimum amount of hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal (Norit) to the hot solution.[10]
-
Boil Briefly: Swirl and heat the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the high surface area of the charcoal.
-
Perform Hot Gravity Filtration: You must remove the charcoal from the hot solution before cooling. Use a pre-heated funnel with fluted filter paper to filter the hot solution into a clean, pre-heated flask.[14] If you do not perform this step, the charcoal will contaminate your final product.
-
Proceed with Cooling: Once the charcoal is removed, proceed with the recrystallization by allowing the clear, hot filtrate to cool slowly as usual.
-
Q5: The melting point of my product is broad and lower than the reported 275-278 °C. What does this indicate?
Melting point is a critical indicator of purity. A sharp melting point close to the literature value suggests a pure compound.
-
Causality & Explanation: Impurities disrupt the crystal lattice structure, requiring less energy (a lower temperature) to break it down. A broad melting range indicates the presence of these impurities.[15]
-
Troubleshooting Steps:
-
Assess Purity: This result directly indicates that your sample is not pure. The impurity could be residual solvent or by-products from the synthesis.
-
Perform a Second Recrystallization: Often, a single recrystallization is not sufficient to remove all impurities, especially if the crude material is very impure. Repeating the entire process with the once-recrystallized material can significantly improve purity.
-
Ensure Thorough Drying: Residual solvent can also depress the melting point. Ensure your crystals are completely dry by leaving them under vacuum for an extended period or drying them in a vacuum oven (ensure the temperature is well below the compound's melting point).[10]
-
Consider Alternative Purification: If repeated recrystallizations fail to improve the melting point, the impurities may have very similar solubility properties to your compound. In this case, an alternative purification method like column chromatography may be necessary.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of an ideal recrystallization solvent for this compound?
The choice of solvent is the most critical factor in a successful recrystallization.[10] The ideal solvent should:
-
Exhibit a High Temperature Coefficient: It should dissolve this compound poorly or not at all at room temperature but dissolve it completely at its boiling point.[1]
-
Not React with the Compound: The solvent must be chemically inert to the nitrile, hydroxyl, and chloro groups on the molecule.
-
Dissolve Impurities Well at All Temperatures or Not at All: Ideally, impurities will either be completely insoluble (allowing for hot filtration) or completely soluble even in the cold solvent (so they remain in the mother liquor).[2]
-
Have a Suitable Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals. It should also be lower than the compound's melting point to prevent oiling out.[9]
-
Be Volatile and Non-toxic: The solvent should be easy to remove from the purified crystals and pose minimal safety risks.[17]
Q2: How do I perform a proper solvent selection for this compound?
A systematic, small-scale approach is best.
-
Place a small amount of your crude compound (approx. 20-30 mg) into several different test tubes.
-
Add a small amount (approx. 0.5 mL) of a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to each tube at room temperature. Observe the solubility. A good candidate will show poor solubility.[11]
-
For the tubes where the compound was poorly soluble, gently heat them in a water bath. A good solvent will completely dissolve the compound when hot.[18]
-
Allow the tubes that formed a clear solution upon heating to cool to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of crystalline solid.
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale (Illustrative) |
| Water | 100 | High | Compound is poorly soluble; may be useful as an anti-solvent. |
| Ethanol | 78.5 | Polar Protic | Known to dissolve similar heterocyclic compounds when hot.[7] A strong candidate. |
| Acetone | 56 | Polar Aprotic | Known to dissolve the compound.[7] Its lower boiling point may be advantageous. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. Often used in combination with hexanes. |
| Toluene | 111 | Non-polar | May be effective if impurities are highly polar. |
| Hexanes | 69 | Non-polar | Unlikely to dissolve the compound, but could be an excellent anti-solvent. |
Q3: What is the difference between single-solvent and two-solvent recrystallization?
-
Single-Solvent Recrystallization: This is the most common and preferred method. It relies on the principle that the compound is highly soluble in the hot solvent but poorly soluble in the same solvent when cold.[14]
-
Two-Solvent (or Mixed-Solvent) Recrystallization: This method is used when no single solvent has the ideal properties. It involves a pair of miscible solvents.[2][14]
-
Solvent 1 ("Good" Solvent): Dissolves the compound completely, even at room temperature.
-
Solvent 2 ("Bad" or "Anti-Solvent"): The compound is insoluble in this solvent at all temperatures.
-
Procedure: The compound is dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it just begins to turn cloudy (the point of saturation). A drop or two of the "good" solvent is then added to re-clarify the solution, which is then cooled slowly to allow for crystallization.[14]
-
Q4: What are the potential tautomers of this molecule, and could this affect crystallization?
This is an excellent question that demonstrates a deep understanding of heterocyclic chemistry. The "2-hydroxy-pyridine" moiety of your molecule exists in equilibrium with its "2-pyridone" tautomer.
The IUPAC name, 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile, indicates that the pyridone form is generally considered the more stable tautomer.[6] The presence of this equilibrium typically does not prevent crystallization, as the solid state will be dominated by the most thermodynamically stable tautomer. However, the choice of solvent can influence the position of the equilibrium in solution, which could subtly affect solubility and crystallization kinetics. The strong hydrogen bonding capability of the pyridone form (N-H donor and C=O acceptor) is a primary driver for forming a stable crystal lattice, which is reflected in its high melting point.
Q5: What analytical techniques are recommended to assess the purity of the final product?
Validating the purity of your final product is essential.[19] A combination of methods provides the most comprehensive assessment:
-
Melting Point Analysis: As discussed, a sharp melting point that matches the literature value is a primary indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate the main compound from trace impurities and allow for quantification (e.g., purity >99.5%).[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect the presence of impurities with different chemical structures. The absence of signals from starting materials or solvents in the NMR spectrum is a strong indication of purity.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is excellent for identifying the molecular weights of any unknown impurities.[19]
Visual Workflows
General Recrystallization Protocol
Troubleshooting: No Crystal Formation
References
-
ChemBK. (2024). This compound - Introduction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Al-Mathkouri, H. A., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of New Hampshire. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
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Troubleshooting common issues in nicotinonitrile synthesis
Technical Support Center: Nicotinonitrile Synthesis
Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this critical chemical intermediate. The following content is structured in a question-and-answer format, providing in-depth, field-proven insights into troubleshooting experimental hurdles.
Overview of Common Synthetic Routes
Nicotinonitrile (3-cyanopyridine) is a vital precursor for various pharmaceuticals and agrochemicals, most notably niacin (Vitamin B3).[1] Two primary industrial methods for its synthesis present distinct challenges and require specific troubleshooting approaches:
-
Vapor-Phase Ammoxidation of 3-Methylpyridine (3-Picoline): This is the dominant industrial method, involving the reaction of 3-methylpyridine with ammonia and oxygen over a heterogeneous catalyst.[1][2] The reaction is highly efficient but sensitive to catalyst condition and process parameters.
CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[1]
-
Dehydration of Nicotinamide: A common laboratory-scale synthesis involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[3][4] While straightforward in principle, this method can be challenging due to its highly exothermic nature.[5]
This guide will address specific issues related to both methodologies.
Section 1: Troubleshooting Vapor-Phase Ammoxidation
This continuous-flow, high-temperature process is susceptible to issues that can impact yield, selectivity, and catalyst lifespan.
Q1: My nicotinonitrile yield is unexpectedly low. What are the primary causes and how can I troubleshoot this?
Low yields in the ammoxidation of 3-methylpyridine are typically traced back to two main areas: catalyst deactivation and non-optimal reaction conditions.[5] A systematic approach is crucial for diagnosing the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low nicotinonitrile yield.
Detailed Troubleshooting Steps:
-
Catalyst Deactivation: This is the most common culprit in reduced yield.
-
Thermal Sintering: "Hot spots" or localized high temperatures in the catalyst bed can cause the catalyst particles to sinter, reducing the active surface area.[5][6] Ensure your reactor has uniform heat distribution.
-
Poisoning: Impurities in the 3-methylpyridine, ammonia, or air feeds can chemically poison the catalyst.[5][6] Common poisons include sulfur compounds. Analyze the purity of your feedstocks.
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[6]
-
-
Non-Optimal Reaction Conditions: The reaction is highly sensitive to process parameters.
-
Temperature: The optimal temperature range is typically narrow, around 365–380°C.[5] Temperatures that are too low will result in poor conversion, while excessively high temperatures promote over-oxidation to CO₂ and other byproducts.[5]
-
Molar Ratios: The ratio of reactants is critical. A typical starting point for the molar ratio of 3-methylpyridine to ammonia to oxygen is approximately 1:1.5-1.8:2.5-3.0.[5][7] An incorrect ratio can starve the reaction or lead to side reactions.
-
-
Product Loss During Workup: Ensure your downstream product recovery and purification processes are efficient to minimize physical loss of the product.[5]
Q2: I am observing significant byproduct formation, such as pyridine and carbon dioxide. How can I improve selectivity?
Byproduct formation is a direct consequence of sub-optimal reaction conditions or catalyst issues.[5] The primary byproducts, pyridine and CO₂, arise from demethylation and complete oxidation, respectively.[2]
-
Temperature Control: This is the most critical factor for selectivity. Excessive temperatures are the main cause of over-oxidation to CO₂.[5] Maintaining the temperature strictly within the optimal range is essential.
-
Catalyst Composition: The choice of catalyst is fundamental. Vanadium-titanium-molybdenum oxides supported on silica are commonly used.[7] The specific composition and preparation method of the catalyst heavily influence its selectivity.
-
Residence Time: Adjusting the flow rate of reactants through the catalyst bed can optimize for the desired reaction and minimize the time available for subsequent side reactions.
Table 1: Typical Optimized Parameters for Ammoxidation
| Parameter | Recommended Range | Rationale for Optimization |
| Reaction Temperature | 365 - 380 °C | Balances high conversion rate with minimizing over-oxidation to CO₂.[5] |
| **Molar Ratio (Picoline:NH₃:O₂) ** | 1 : 1.5-1.8 : 2.5-3.0 | Ensures sufficient ammonia for amination while controlling oxidation.[5][7] |
| Catalyst | V₂O₅-TiO₂-Mo₂O₃ on SiO₂ | Provides high activity and selectivity for the nitrile group formation.[7] |
Q3: How do I regenerate a deactivated catalyst?
Catalyst regeneration can often restore activity without requiring a full replacement. The most common method for regeneration after coking or minor poisoning is controlled oxidation.
Catalyst Regeneration Protocol:
-
Stop the feed of 3-methylpyridine and ammonia to the reactor.
-
Continue passing air (or a nitrogen/air mixture) over the catalyst bed.
-
Gradually increase the temperature to an elevated level (e.g., 450-550°C) to carefully burn off carbon deposits.[5]
-
Hold at this temperature until CO₂ is no longer detected in the effluent gas.
-
Slowly cool the catalyst bed back to the reaction temperature before reintroducing the reactants.
Caution: This procedure must be done carefully to avoid overheating, which could cause irreversible thermal damage (sintering) to the catalyst.[6]
Section 2: Troubleshooting Dehydration of Nicotinamide
This batch process is prone to issues related to its high exothermicity and the physical properties of the product.
Q1: The reaction of nicotinamide with phosphorus pentoxide (P₂O₅) is giving me a dark, tarry residue and a low yield. What is going wrong?
This is a classic problem caused by localized, intense overheating when using a powerful dehydrating agent like P₂O₅.[5] The reaction is highly exothermic, and poor heat dissipation leads to decomposition and polymerization of the starting material and product, resulting in a tarry mess.
Troubleshooting Steps:
-
Thorough Mixing: Ensure the powdered nicotinamide and P₂O₅ are intimately and thoroughly mixed before any heat is applied.[4][5] This helps distribute the reaction and prevent localized hot spots.
-
Rapid and Vigorous Heating: The procedure detailed in Organic Syntheses calls for heating the mixture rapidly and vigorously with a large, free flame under vacuum (15-20 mm Hg).[4] The goal is to melt the mixture and distill the product as quickly as it forms (typically within 15-20 minutes), moving it away from the hot reaction zone before it can decompose.[4]
-
Vacuum Distillation: Performing the reaction and distillation simultaneously under reduced pressure allows the nicotinonitrile (boiling point ~206-208°C at atmospheric pressure) to distill at a much lower temperature, protecting it from thermal degradation.[4]
Q2: The product is solidifying in my condenser and causing blockages. How can I prevent this and ensure efficient product collection?
Nicotinonitrile has a melting point of around 50-51°C, so it will readily solidify upon cooling.[4]
Experimental Protocol for Dehydration and Workup:
This protocol is adapted from the established procedure in Organic Syntheses, Coll. Vol. 3, p. 646 (1955).[4]
-
Apparatus Setup:
-
In a dry 1-L round-bottom flask, place 100 g of powdered nicotinamide and 100 g of P₂O₅. Stopper and shake vigorously to mix.
-
Connect the flask via a wide-bore (e.g., 10-mm inner diameter) tube to a long (e.g., 80-cm) air condenser set for distillation. Crucially, the end of the condenser should not be constricted to prevent clogging by the solid product.[4]
-
Use a Claisen flask immersed in an ice-salt bath as the receiver to efficiently solidify the distilled product.[4]
-
-
Reaction and Distillation:
-
Reduce the pressure in the apparatus to 15–20 mm Hg.
-
Heat the reaction flask with a large burner, moving the flame continuously to melt the mixture as rapidly as possible.
-
Heat vigorously until no more product distills over. This process should be completed in 15-20 minutes.[4]
-
-
Product Recovery and Workup:
-
Allow the entire apparatus to cool completely.
-
Rinse the product from the condenser and connecting tube into the receiver using a suitable solvent like ether or acetone.[4] Acetone is noted to be more effective at dissolving the product.[4]
-
If ether was used, distill it off on a steam bath. If acetone was used, remove it by distillation under reduced pressure.
-
The remaining crude nicotinonitrile is then distilled at atmospheric pressure using an air condenser to yield the pure product (boiling point 205–208°C).[4]
-
-
Cleaning: The residue in the reaction flask can be challenging to remove. Carefully and slowly add water to the flask, allow it to stand overnight to hydrolyze the phosphorus oxides, and then wash it out with water.[4]
Section 3: Safety and Handling
Q1: What are the primary safety hazards I should be aware of during nicotinonitrile synthesis?
Both synthetic routes involve significant hazards that require careful management.
-
Chemical Hazards:
-
Nicotinonitrile: Harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin, eye, and respiratory irritation. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]
-
Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that reacts violently with water. It is highly corrosive and can cause severe burns. Handle with extreme care in a dry environment.[3]
-
3-Methylpyridine: A flammable liquid with a strong odor. It is a weak base.[2]
-
Ammonia: A toxic and corrosive gas.
-
-
Procedural Hazards:
-
Exothermic Reactions: The dehydration of nicotinamide is highly exothermic and can run away if not controlled.[5] The ammoxidation reaction is also strongly exothermic, requiring careful thermal management in the reactor.[10]
-
High Temperatures and Pressures: The ammoxidation process operates at high temperatures. The dehydration reaction is performed under vacuum. Ensure all glassware and equipment are rated for the intended conditions and are free of defects.
-
Waste Disposal: Chemical waste must be disposed of in accordance with local regulations.[4] The residue from the P₂O₅ reaction should be quenched carefully with water before disposal.[4]
-
References
-
Wikipedia. (2023). 3-Methylpyridine. Retrieved from [Link]
-
Teague, P. C., & Short, W. A. (1955). Nicotinonitrile. Organic Syntheses, 35, 86. Coll. Vol. 4, p. 704. Retrieved from [Link]
- El-Faham, A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.
- Chandel, A. K., et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. Scientific Reports.
- U.S. Patent No. 4,447,615. (1984). Process for the purification of nicotinic acid amide I.
- U.S. Patent No. 2,491,253. (1949). Preparation of nicotinonitrile.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Taylor, E. C., Jr., & Crovetti, A. J. (1957). 2-Chloronicotinonitrile. Organic Syntheses, 37, 14. Coll. Vol. 4, p. 166.
-
Wikipedia. (2023). Nicotinonitrile. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of Crucial Reaction Conditions for the Production of Nicotinamide by Nitrile Hydratase Using Response Surface Methodology. Request PDF.
- Kotb, E. R., et al. (2009).
- ResearchGate. (n.d.).
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- Chinese Patent No. CN102249994B. (2013). Preparation method of nicotinic acid.
- Iwai, K., et al. (2022).
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Al-Kaabi, F. K. H., et al. (2021). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Asian Journal of Chemistry.
- ResearchGate. (n.d.). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
- Chinese Patent No. CN104961678A. (2015). Production process of 3-cyanopyridine.
- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
- ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7.
- Wang, X., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.
- Canadian Patent No. CA2763574C. (2015). Process for the synthesis of 3-methyl-pyridine.
- Szymańska, A., et al. (2022).
- Witoon, T., et al. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
- Baj, Y., et al. (2018). Synthesis, Characterization and Optimization Study of Nicotine Derivatives.
- Wang, Y., et al. (2020). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega.
Sources
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- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Substituted Nicotinonitriles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of substituted nicotinonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical class of heterocyclic compounds. Nicotinonitriles are foundational precursors in the synthesis of numerous active pharmaceutical ingredients (APIs) and functional materials.[1][2] However, their synthesis is often plagued by challenges such as low yields, side reactions, and purification difficulties.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile synthetic routes for preparing substituted nicotinonitriles?
A1: While several methods exist, one-pot multicomponent reactions (MCRs) are highly favored for their efficiency and atom economy. The most prevalent MCR involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and an ammonium source, often catalyzed by a base or an organocatalyst.[3][4] Other significant routes include the ammoxidation of substituted 3-picolines and the dehydration of corresponding nicotinamides, though these are often suited for large-scale industrial production of specific compounds.[5][6] For laboratory-scale synthesis of diverse analogues, MCRs offer the greatest flexibility.
Q2: My reaction shows no product formation. What are the first things I should check?
A2: When a reaction fails completely, it's crucial to return to the fundamentals. First, verify the purity and integrity of your starting materials and reagents; impurities or degradation can inhibit the reaction.[7] Second, confirm the catalyst's activity. If you are using a catalyst like L-proline or a magnetic nanocatalyst, ensure it is fresh and has been stored correctly.[4][8] Finally, re-verify your reaction setup, especially if an inert atmosphere is required, as oxygen can sometimes interfere with catalytic cycles or lead to unwanted oxidation byproducts.
Q3: How can I effectively monitor the progress of my nicotinonitrile synthesis?
A3: Consistent reaction monitoring is the cornerstone of successful optimization. The most common and accessible method is Thin Layer Chromatography (TLC).[9][10] It allows you to qualitatively track the consumption of starting materials and the appearance of the product spot. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[7][10] These techniques are invaluable for identifying the formation of byproducts and determining the optimal reaction time to maximize yield before side reactions become significant.
Q4: What are the standard purification methods for substituted nicotinonitriles?
A4: Purification strategies depend heavily on the physical properties of the product and the nature of the impurities.
-
Recrystallization: This is the most common method if your product is a solid with moderate to high purity. The key is selecting an appropriate solvent system. Ethanol or ethanol/water mixtures are frequently effective.[7]
-
Column Chromatography: For products that are oils or solids with significant impurities, flash column chromatography is the standard procedure. A common mobile phase is a gradient of ethyl acetate in hexanes.[1]
-
Distillation/Sublimation: For simpler, volatile nicotinonitriles, vacuum distillation can be effective, though care must be taken as solid products can clog the condenser.[5][11]
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of substituted nicotinonitriles.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge. The key is to systematically identify the root cause.[9][10]
Caption: Troubleshooting Decision Tree for Low Yield.
-
Possible Cause A: Incomplete Reaction
-
Causality: The reaction may not have reached equilibrium or may be proceeding too slowly under the current conditions.
-
Solution: Extend the reaction time and monitor via TLC or HPLC until the starting material is consumed. If the reaction stalls, a moderate increase in temperature is often effective. However, be cautious, as excessive heat can promote side reactions.[9] A systematic temperature optimization is recommended (see Protocol 3).
-
-
Possible Cause B: Catalyst Deactivation or Suboptimal Choice
-
Causality: Catalysts can lose activity due to improper storage, poisoning by impurities (e.g., acids or water), or using an insufficient amount.[9] The chosen catalyst may also simply be inefficient for your specific substrate.
-
Solution: Always use a fresh, high-purity catalyst. If poisoning is suspected, purify your starting materials. Perform a catalyst screen to identify the most effective option and optimize its loading (see Protocol 1). Some reactions have shown that as little as 10 mg of a highly active catalyst or 10 mol% of an organocatalyst can be optimal.[4][8]
-
Issue 2: Formation of Impurities and Byproducts
The presence of impurities complicates purification and reduces yield.
-
Problem: Hydrolysis to Nicotinamide or Nicotinic Acid
-
Causality: The nitrile group is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions at elevated temperatures.[9] This is a common side reaction that can lead to the formation of the corresponding amide and, subsequently, the carboxylic acid.[12]
-
Self-Validating Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents and reagents whenever possible. If the reaction generates water, consider adding 4 Å molecular sieves.[13]
-
Control pH: If the reaction allows, maintain a neutral or near-neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Optimize Temperature and Time: Use the minimum temperature and reaction time required for completion, as determined by your monitoring experiments. Over-refluxing can significantly increase the rate of hydrolysis.[9][12]
-
Validation: Monitor the reaction via HPLC. The appearance of peaks corresponding to the known retention times of nicotinamide or nicotinic acid standards will confirm hydrolysis. Adjusting conditions as described should minimize these impurity peaks.
-
-
-
Problem: Formation of Colored Impurities or Tar
-
Causality: Dark coloration or tar formation is often a sign of product or reagent degradation at high temperatures or unwanted oxidation reactions.
-
Solution: First, try lowering the reaction temperature. Second, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[13]
-
Detailed Optimization Protocols
Workflow for Reaction Optimization
Caption: General Experimental Workflow for Optimization.
Protocol 1: Catalyst Screening and Optimization
-
Setup: In parallel reaction vials, set up the model reaction using your primary substrates under identical solvent, temperature, and concentration conditions.
-
Catalyst Addition: To each vial, add a different catalyst from a pre-selected library (e.g., L-proline, triethylamine, FeCl₃, etc.). Include a no-catalyst control. Start with a standard loading, such as 10 mol%.
-
Execution & Monitoring: Run all reactions for a fixed period (e.g., 6 hours). Analyze a small aliquot from each vial using TLC or HPLC to determine the relative conversion to the product.
-
Optimization: Select the most promising catalyst(s). Run a second set of experiments varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration that balances reaction rate and cost.
-
Data Logging: Record all results in a structured table.
| Catalyst | Loading (mol%) | Reaction Time (h) | Conversion (%) | Notes |
| L-Proline | 10 | 6 | 75 | Clean reaction |
| Et₃N | 10 | 6 | 40 | Multiple byproducts |
| No Catalyst | - | 6 | <5 | No reaction |
Protocol 2: Solvent Selection
-
Rationale: The solvent influences reactant solubility, reaction rates, and sometimes the reaction pathway itself.
-
Screening: Using the best catalyst identified in Protocol 1, set up the reaction in a range of solvents with varying properties (e.g., polar protic like Ethanol, polar aprotic like DMF, non-polar like Toluene). Crucially, include a solvent-free condition, as this often proves highly effective and environmentally friendly.[3][8]
-
Execution: Run the reactions at a consistent temperature (e.g., 80-100 °C) and monitor for product formation.
-
Analysis: Compare the yields and impurity profiles for each solvent. A solvent-free reaction at 100°C has been reported as optimal in certain multicomponent syntheses.[8] Bio-based solvents like eucalyptol are also emerging as sustainable alternatives to common organic solvents.[3]
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Ethanol | 80 | 8 | 65 | Good |
| Toluene | 110 | 8 | 50 | Slower reaction |
| DMF | 100 | 8 | 70 | Purification difficult |
| None (Solvent-Free) | 100 | 4 | 92 | Optimal [8] |
Protocol 3: Temperature Optimization
-
Rationale: Temperature is a critical parameter that directly impacts reaction kinetics and the activation of side reactions.[14]
-
Setup: Using the optimal catalyst and solvent system, set up the reaction at several different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take an aliquot from each reaction and quench it. Analyze all aliquots by HPLC or GC.
-
Analysis: Plot yield versus time for each temperature. This will reveal the optimal temperature that provides the highest yield in the shortest amount of time without significant byproduct formation. For some reactions like ammoxidation, conversion can increase with temperature without compromising selectivity, while for others like hydrolysis, lower temperatures are better.[12][14]
References
-
Navazeni, M., Zolfigol, M. A., Ahmadi, H., & Hosseinifard, M. (2024). Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on 3-picoline conversion and nicotinonitrile selectivity. Available at: [Link]
-
Gomes, P. A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Available at: [Link]
-
Organic Syntheses. (n.d.). Nicotinonitrile. Available at: [Link]
-
MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]
- Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
-
Thieme Chemistry. (n.d.). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
ACS Publications. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of product 14 under solvent-free conditions. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors. Available at: [Link]
-
ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives. Available at: [Link]
Sources
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Introduction
Welcome to the technical support guide for 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS 23819-92-3). This molecule is a key intermediate in the synthesis of various high-value chemical entities. Achieving high purity is critical for downstream applications, ensuring reaction specificity, maximizing yields, and meeting stringent regulatory standards in drug development.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to address common and complex purification challenges encountered during and after synthesis. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My crude product is off-white, yellow, or brown.
Q: What causes the discoloration in my synthesized this compound, and how can I obtain a pure white solid?
A: Discoloration is one of the most common issues and typically points to the presence of high molecular weight, colored by-products or degradation products. These impurities often arise from side reactions during synthesis or oxidation upon exposure to air.
-
Causality: Pyridine derivatives, especially those with hydroxyl groups, can be susceptible to oxidation, forming colored species. Additionally, incomplete reactions or side reactions with synthesis reagents can generate polymeric or aromatic impurities that are highly colored.[1]
-
Solution: The most effective method to remove minor colored impurities is through treatment with activated carbon during recrystallization.
Protocol: Decolorization with Activated Carbon
-
Dissolve your crude product in the minimum amount of a suitable hot recrystallization solvent (see Issue 3 for solvent selection).
-
Allow the solution to cool slightly to prevent flash boiling when adding the carbon.
-
Add a very small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl and heat the mixture for 5-10 minutes to allow the colored impurities to adsorb onto the carbon surface.[2]
-
Perform a hot filtration using fluted filter paper to remove the activated carbon. The filtrate should be colorless or significantly lighter.
-
Proceed with the cooling and crystallization steps as outlined in the standard recrystallization protocol.
-
Issue 2: I'm unsure which purification strategy to choose.
Q: What is the best primary purification method for this compound: recrystallization or column chromatography?
A: The choice depends on the impurity profile and the scale of your reaction. This compound is a solid with a defined melting point (~142-146 °C), making it an excellent candidate for recrystallization, which is often more scalable and cost-effective than chromatography.[3][4]
Here is a decision-making framework:
-
Choose Recrystallization if:
-
Your crude product is >85% pure.
-
The impurities have similar polarity to your product, making chromatographic separation difficult.
-
You are working on a large scale (>5 g).
-
-
Choose Column Chromatography if:
-
Your product is of low to moderate purity (<85%).
-
The impurities have significantly different polarities (show good separation on a TLC plate).
-
You need to isolate multiple components from the reaction mixture.
-
Issue 3: I'm having trouble with recrystallization.
Q1: How do I select the optimal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Given the compound's known properties, several solvents are good starting points.
| Solvent | Boiling Point (°C) | Expected Solubility Behavior | Rationale & Comments |
| Ethanol | 78 | Good | Known to be a suitable solvent.[3] The hydroxyl group on the compound interacts well with the alcohol solvent at elevated temperatures. |
| Acetone | 56 | Good | A more polar solvent that should effectively dissolve the compound when hot.[3] Its volatility makes it easy to remove from the final crystals. |
| Ethyl Acetate | 77 | Moderate | A good starting point for many heterocyclic compounds.[5] May require a larger volume than ethanol or acetone. |
| Toluene | 111 | Low to Moderate | The higher boiling point can be advantageous for dissolving less soluble impurities, but care must be taken to cool slowly. |
| Ethanol/Water | Variable | Good (Solvent Pair) | Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool. This often produces excellent crystals. |
| Ethyl Acetate/Hexane | Variable | Good (Solvent Pair) | Similar to the ethanol/water system. Dissolve in hot ethyl acetate and add hexane until turbidity appears. |
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid in ~0.5 mL.
-
Heat the test tubes that showed poor room-temperature solubility in a water or sand bath.
-
A good solvent will completely dissolve the solid upon heating.
-
Cool the clear solutions to room temperature, then in an ice bath. The solvent that produces a large amount of crystalline solid is your best choice.
Q2: My compound "oils out" instead of forming crystals. What do I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Cause: The solution is being cooled too rapidly, or the solvent is not ideal.
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a beaker of hot water and letting both cool together) before moving to an ice bath.
-
Use More Solvent: An overly concentrated solution is prone to oiling out. Add more hot solvent to the mixture and repeat the slow cooling process.
-
Switch to a Solvent Pair: Using a solvent pair (like ethanol/water) can often mitigate this issue by providing a medium where solubility changes more gradually with temperature.
-
Issue 4: I'm facing challenges with column chromatography.
Q1: My compound streaks badly or shows significant peak tailing on the silica column. Why?
A1: This is a classic problem when purifying basic compounds on acidic silica gel. The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding leads to poor peak shape and streaking.[6]
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the active sites on the silica.
-
Triethylamine (Et₃N): Add 0.1 - 1% triethylamine to your eluent mixture (e.g., for 500 mL of eluent, add 0.5 - 5 mL of Et₃N). This is the most common and effective solution.
-
Pyridine: A small amount of pyridine can also be used, but triethylamine is generally preferred due to its higher volatility.
-
Q2: What is a good starting mobile phase for flash chromatography?
A2: Based on the structure and literature for similar nicotinonitrile derivatives, a gradient of Ethyl Acetate in Hexanes is an excellent starting point.[7]
Protocol: Developing a Gradient for Flash Chromatography
-
TLC Analysis: Spot your crude material on a silica TLC plate. Develop several plates using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1). Add one drop of triethylamine to the TLC development chamber.
-
Target Rf: The ideal solvent system for column chromatography will give your product an Rf (retention factor) of 0.25 - 0.35 . This provides the best balance between resolution and run time.
-
Gradient Setup: Start the column with a mobile phase that is slightly less polar than the one that gave you the target Rf (e.g., if 7:3 Hex:EA was ideal, start with 9:1 Hex:EA). Gradually increase the polarity to your target solvent system and then slightly beyond to elute your compound.
References
-
This compound - Introduction. (2024). ChemBK. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
This compound | C8H7ClN2O. PubChem. [Link]
-
Recrystallization and Crystallization. University of California, Irvine - Department of Chemistry. [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. [Link]
-
Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. PubMed. [Link]
-
Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Korea Science. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). [Link]
-
Recrystallization. University of California, Los Angeles - Chemistry & Biochemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]
-
This compound. precisionFDA. [Link]
-
Nicotinonitrile. Organic Syntheses Procedure. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Oakwood Chemical. [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]
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- 2. Recrystallization [sites.pitt.edu]
- 3. chembk.com [chembk.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this process, ensuring a successful and efficient scale-up.
The synthesis of this compound is a nuanced process that, while established, presents unique challenges during scale-up. This guide provides practical, experience-driven insights to overcome these hurdles, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory.
I. Reaction Overview: The Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves a variation of the Gewald reaction, a powerful tool for the formation of polysubstituted 2-aminothiophenes, which can be subsequently modified to yield the target nicotinonitrile.[1][2][3] However, for the synthesis of the target molecule, a more direct cyclization condensation reaction is often employed.
A prevalent method involves the reaction of an appropriate β-keto-nitrile with a chlorinated active methylene compound in the presence of a base. Understanding the mechanism is crucial for troubleshooting and optimization.
II. Troubleshooting Guide: Navigating Common Scale-Up Challenges
This section addresses specific problems that can arise during the scale-up of the synthesis of this compound. The question-and-answer format is designed to provide direct and actionable solutions.
Question 1: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a common issue and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Inefficient Mixing: In larger reaction vessels, achieving homogenous mixing of reagents and maintaining a uniform temperature can be challenging. "Hot spots" or areas of high reactant concentration can lead to the formation of side products.
-
Solution: Employ a more robust mechanical stirrer appropriate for the vessel size. For highly viscous reaction mixtures, consider using an overhead stirrer with a paddle or anchor-shaped impeller. Ensure the stirring speed is sufficient to create a vortex, indicating good mixing.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to manage on a larger scale. A runaway reaction can lead to decomposition of reactants and products, significantly lowering the yield.
-
Solution: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for more efficient heat exchange. Implement a controlled addition of the most reactive reagent, often the base, over a longer period to manage the exotherm. Monitoring the internal reaction temperature with a calibrated probe is critical.
-
-
Incomplete Reaction: On a larger scale, reactions may require longer times to reach completion due to diffusion limitations.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Continue the reaction until the starting materials are consumed. It may be necessary to extend the reaction time compared to the small-scale experiment.
-
Question 2: I am observing a significant amount of a dark, tar-like byproduct in my crude product. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric, or tar-like byproducts is often a result of side reactions, such as self-condensation of starting materials or product decomposition under harsh reaction conditions.
-
Excessive Base or Incorrect Base Strength: Strong bases can promote unwanted side reactions, including polymerization of the nitrile-containing starting materials.
-
Solution: Carefully control the stoichiometry of the base. A slight excess may be necessary, but a large excess should be avoided. Consider using a weaker base if the reaction allows. The choice of base is critical; for instance, while strong bases are used in some nitrile condensations like the Thorpe-Ziegler reaction, milder conditions are often preferable.[5][6][7][8]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of decomposition and side reactions.
-
Solution: Run the reaction at the lowest effective temperature. Perform optimization studies on a smaller scale to determine the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
-
-
Presence of Oxygen: Some intermediates may be sensitive to oxidation, leading to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if you suspect the presence of air-sensitive species.
-
Question 3: My final product is difficult to purify. It co-elutes with an impurity during column chromatography. What are my options?
Answer: Purification challenges are common, especially when impurities have similar polarities to the desired product.
-
Recrystallization: This is often the most effective method for purifying solid compounds on a large scale.
-
Solution: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. Common solvents for recrystallization of nicotinonitrile derivatives include ethanol, isopropanol, and acetonitrile.
-
-
Slurry Wash: If recrystallization is not effective or results in significant product loss, a slurry wash can be a good alternative.
-
Solution: Suspend the crude product in a solvent in which the impurity is soluble, but the product is not. Stir the slurry for a period, then filter and wash the solid product.
-
-
Alternative Chromatographic Conditions: If chromatography is the only option, explore different stationary and mobile phases.
-
Solution: Consider using a different type of silica gel (e.g., with a different particle size or surface modification) or a different solvent system. Sometimes, a small change in the solvent polarity or the addition of a modifier (like a few drops of acetic acid or triethylamine) can significantly improve separation.
-
Question 4: I am concerned about the safe handling of the cyanide-containing starting materials, especially on a larger scale. What are the essential safety precautions?
Answer: Working with cyanides requires strict adherence to safety protocols due to their high toxicity.[9][10][11][12][13]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
Antidote: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use.
-
Spill Kit: Have a cyanide-specific spill kit available. Spills should be treated with a bleach solution to oxidize the cyanide.[10][11]
-
Emergency Contacts: Clearly post emergency contact information.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often used as they can dissolve the reactants and intermediates. However, for scale-up, consider using a solvent that is easier to remove and has a lower boiling point, if the reaction proceeds efficiently. Ethanol or isopropanol can be good alternatives.
Q2: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
Q3: What are the key characterization techniques for the final product?
The structure and purity of this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[14][15]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (-C≡N) and hydroxyl (-OH) groups.
-
Melting Point: A sharp melting point is an indicator of high purity.[16]
Q4: Can this synthesis be adapted for the production of related nicotinonitrile derivatives?
Yes, the general synthetic strategy can often be adapted to produce a variety of substituted nicotinonitriles.[17][18][19][20][21] By changing the starting β-keto-nitrile and the chlorinated active methylene compound, different substituents can be introduced at various positions on the pyridine ring. However, each new synthesis will require its own optimization of reaction conditions.
IV. Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry for Scale-Up
| Reagent | Molar Equivalent | Notes |
| β-Keto-nitrile | 1.0 | The limiting reagent. |
| Chlorinated Active Methylene Compound | 1.0 - 1.2 | A slight excess may improve conversion. |
| Base (e.g., Sodium Ethoxide) | 1.1 - 1.5 | The amount should be optimized. |
| Solvent | - | Use a sufficient amount to ensure good mixing. |
Step-by-Step Scale-Up Protocol (Illustrative Example)
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a condenser with a nitrogen inlet, a thermocouple for internal temperature monitoring, and an addition funnel.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Addition: Charge the reactor with the β-keto-nitrile and the solvent. Begin stirring.
-
Controlled Addition of Base: Slowly add the solution of the base via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 30°C using the reactor jacket.
-
Addition of Chlorinated Reagent: After the base addition is complete, add the chlorinated active methylene compound dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every hour.
-
Work-up: Once the reaction is complete, cool the mixture and quench by slowly adding it to a stirred mixture of ice and water. Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent to obtain the pure this compound.
V. Visualizing the Process
Diagram 1: Generalized Reaction Workflow
Caption: A decision tree for troubleshooting low reaction yields.
VI. References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
-
Cyanides. Division of Research Safety - University of Illinois. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. United Chemical. [Link]
-
Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]
-
Thorpe reaction. Wikipedia. [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]
-
This compound. ChemBK. [Link]
-
nicotinonitrile. Organic Syntheses Procedure. [Link]
-
This compound. PubChem. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. [Link]
-
5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Oakwood Chemical. [Link]
-
The preparation of 2-hydrazinylnicotinonitriles from 2-bromo-3-cyanopyridines. ResearchGate. [Link]
-
FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme Connect. [Link]
-
5-hydroxy-2,6-dimethylnicotinonitrile. ChemSynthesis. [Link]
-
THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
-
This compound. precisionFDA. [Link]
-
Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. ACS Omega. [Link]
-
Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]
-
Method for producing 2-hydroxynicotinic acid derivative. Google Patents.
-
An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate. [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. [Link]
-
Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
-
Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
-
Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
-
Process for production of 5-chloro-2,4-dihydroxypyridine. Google Patents.
-
Process of purifying lactones. Google Patents.
Sources
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- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. uwindsor.ca [uwindsor.ca]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 12. unitedchemicalcn.com [unitedchemicalcn.com]
- 13. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
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- 15. This compound | C8H7ClN2O | CID 2781722 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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- 20. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 21. sciprofiles.com [sciprofiles.com]
Technical Support Center: 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Welcome to the technical support center for 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges during their experiments. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your results.
Introduction: Understanding the Stability of this compound
This compound is a substituted pyridinone derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a hydroxylated pyridine ring, a nitrile group, and a chlorine substituent, presents several potential routes for degradation that must be carefully considered in experimental design.
This guide is structured to address stability issues from first principles, providing you with the tools to diagnose and mitigate potential degradation of this compound.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Stability Issues
This section addresses specific experimental observations that may indicate instability of this compound and provides a systematic approach to troubleshooting.
Issue 1: Inconsistent or non-reproducible biological assay results.
Potential Cause: Degradation of the compound in your assay medium or stock solution.
Troubleshooting Workflow:
-
Initial Purity Check:
-
Action: Immediately analyze the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Rationale: This will establish a baseline purity and determine if the compound has degraded during storage.
-
-
Incubation Stability Study:
-
Action: Incubate the compound in your assay buffer (without cells or other biological components) under the same conditions as your experiment (e.g., 37°C, 5% CO2). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC.
-
Rationale: This will determine if the compound is stable in the assay medium itself. Factors such as pH and the presence of certain salts can catalyze degradation.
-
-
Identify Degradants:
-
Action: If degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.
-
Rationale: The mass of the degradants can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
-
Corrective Actions:
-
pH Adjustment: If the compound is found to be unstable at the pH of your assay buffer, consider adjusting the pH if your experimental system allows.
-
Solvent Change: If using a stock solution in an organic solvent like DMSO, minimize the final concentration of the organic solvent in your aqueous assay buffer. Some compounds can precipitate or degrade when diluted into aqueous media.
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a solid stock immediately before each experiment.
Issue 2: Change in the physical appearance of the solid compound (e.g., color change from white/off-white to yellow or brown).
Potential Cause: Oxidation or photodegradation.
Troubleshooting Workflow:
-
Visual Inspection and Documentation:
-
Action: Note the change in color and appearance. Compare with a fresh, unopened batch if available.
-
-
Purity Assessment:
-
Action: Dissolve a small amount of the discolored solid and analyze by HPLC-UV and LC-MS. Compare the chromatogram to that of a known pure sample.
-
Rationale: This will quantify the extent of degradation and help identify the impurities.
-
-
Forced Degradation Study:
-
Action: Expose a small amount of the pure compound to light (photostability chamber or direct sunlight) and elevated temperature with humidity to see if you can replicate the color change.
-
Rationale: This will help confirm the cause of the degradation.
-
Corrective Actions:
-
Storage Conditions: Store the solid compound in a desiccator, protected from light (e.g., in an amber vial), and at the recommended room temperature in a dry environment.[4][5]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Issue 3: Poor solubility or precipitation of the compound in your chosen solvent.
Potential Cause: Incorrect solvent choice or compound degradation to a less soluble species.
Troubleshooting Workflow:
-
Solubility Testing:
-
Action: Systematically test the solubility of the compound in a range of common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water).
-
Rationale: To identify the most appropriate solvent for your stock solutions.
-
-
Analysis of Precipitate:
-
Action: If precipitation occurs after a solution has been prepared, centrifuge the sample, decant the supernatant, and analyze both the supernatant and the redissolved precipitate by HPLC or LC-MS.
-
Rationale: This will determine if the precipitate is the original compound or a degradation product.
-
Corrective Actions:
-
Solvent Selection: Based on solubility testing, choose a solvent that provides the desired concentration without precipitation.
-
Co-solvents: In some cases, a mixture of solvents may be necessary to maintain solubility, especially when diluting into an aqueous buffer.
-
Sonication/Gentle Warming: To aid dissolution, sonication or gentle warming can be used, but be cautious as heat can also accelerate degradation. Always re-check purity after such treatments.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5] For long-term storage, protection from light and storage in a desiccator is recommended to prevent photodegradation and hydrolysis.
Q2: What solvents are suitable for dissolving this compound?
A2: It is slightly soluble in water but more soluble in organic solvents such as ethanol, acetone, and chloroform.[5] For biological experiments, DMSO is a common choice for preparing concentrated stock solutions.
Q3: What are the likely degradation pathways for this molecule?
A3: While specific studies on this molecule are limited, based on its structure, potential degradation pathways include:
-
Hydrolysis of the nitrile group: The cyano group (-C≡N) can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, especially under acidic or basic conditions.
-
Oxidation of the pyridine ring: The electron-rich pyridine ring can be susceptible to oxidation, which could be accelerated by light or the presence of metal ions.
-
Dechlorination: Under certain reductive conditions, the chloro group could be removed.
Q4: What analytical techniques are best for assessing the stability of this compound?
A4: A stability-indicating HPLC method with UV detection is the primary tool.[3] This method should be able to separate the parent compound from its potential degradation products. LC-MS is invaluable for identifying the mass of any degradants, which helps in elucidating the degradation pathway. For structural confirmation of degradants, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[3]
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Elution: Run a gradient from low %B to high %B over 20-30 minutes to ensure separation of the parent peak from any more polar or less polar impurities.
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (determine this by running a UV scan of a pure sample).
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways, perform a forced degradation study.[6][7]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point for an extended period.
For each condition, analyze the samples by the validated HPLC method at various time points to track the formation of degradation products.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | Room temperature, dry, dark | Prevents photo- and hydrolytic degradation. |
| Stock Solution | DMSO or suitable organic solvent | Good solubility for high concentration stocks. |
| Storage (Solution) | -20°C or -80°C, protected from light | Minimizes degradation in solution. |
| Assay pH | Neutral (if possible) | Avoids acid/base catalyzed hydrolysis. |
Part 4: Visualizing Workflows and Pathways
Diagram 1: General Troubleshooting Workflow for Instability
Caption: Potential degradation routes for the compound.
References
- ResearchGate. (2025). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
- Boc Sciences. (n.d.). 5-Chloro-2-hydroxy-6-methylnicotinonitrile.
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.
- Guidechem. (n.d.). This compound.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents.
- Oakwood Chemical. (n.d.). 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile.
- Amerigo Scientific. (n.d.). This compound.
- SpringerLink. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives.
- J. Adv. Biomed. & Pharm. Sci. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
- National Center for Biotechnology Information. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8.
- IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL.
- ChemSynthesis. (2025). 5-hydroxy-2,6-dimethylnicotinonitrile.
- chemBlink. (n.d.). CAS # 23819-92-3, 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile.
- precisionFDA. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.
- PubChem. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone.
Sources
- 1. This compound | C8H7ClN2O | CID 2781722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
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- 6. ijrpc.com [ijrpc.com]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-hydroxynicotinonitriles during synthesis
Technical Support Center: Synthesis of 2-Hydroxynicotinonitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-hydroxynicotinonitriles. As a Senior Application Scientist, I understand the unique stability challenges these valuable heterocyclic compounds present. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 2-hydroxynicotinonitrile from 2-chloronicotinonitrile is resulting in a dark, tarry mixture with very low yield. What is causing this decomposition?
A1: This is a classic and frequently encountered problem. The darkening and polymerization are typically due to the inherent instability of the 2-hydroxynicotinonitrile product under the reaction conditions, especially when using strong bases or high temperatures.
Root Cause Analysis:
2-Hydroxypyridine derivatives, including nicotinonitriles, exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This pyridone structure is susceptible to several decomposition pathways:
-
Base-Catalyzed Polymerization: In the presence of a strong base (e.g., NaOH, KOH), the pyridone ring can be deprotonated, forming a highly reactive nucleophile. This can attack another molecule, initiating a cascade of Michael-type additions and condensation reactions, leading to insoluble, dark-colored polymers.
-
Nitrile Hydrolysis: Under harsh aqueous basic or acidic conditions, the nitrile group (-CN) is susceptible to hydrolysis, first to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This side reaction consumes your desired product and complicates purification.
-
Ring Opening: At elevated temperatures, particularly under strong alkaline conditions, the pyridine ring itself can become susceptible to nucleophilic attack and subsequent ring-opening, leading to a complex mixture of degradation products.
The synthesis of 2-hydroxypyridine via hydrolysis of 2-chloropyridine often requires forcing conditions, which unfortunately also promote these degradation pathways.[1]
Visualizing the Primary Decomposition Pathway:
Caption: Key decomposition routes for 2-hydroxynicotinonitrile.
Q2: How can I modify my reaction conditions to prevent polymerization and improve the yield and purity of 2-hydroxynicotinonitrile?
A2: The key is to balance reactivity for the desired hydrolysis of the C-Cl bond while minimizing conditions that degrade the product. This involves careful selection of the base, solvent, and temperature.
Expert Recommendations & Protocol Adjustments:
-
Choice of Base: Avoid using highly concentrated strong bases like NaOH or KOH in water alone. A phase-transfer catalyst (PTC) system or the use of a tertiary alcohol as a co-solvent can be highly effective. The tertiary alcohol has been shown to facilitate the reaction under milder conditions, preventing the need for high temperatures and pressures that promote decomposition.[1]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For the hydrolysis of 2-chloronicotinonitrile, refluxing at atmospheric pressure (around 80-120°C) in the presence of a tertiary alcohol is often sufficient.[1]
-
Inert Atmosphere: While not always mandatory, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Over-extending the reaction time exposes the product to degradative conditions unnecessarily. Quench the reaction as soon as the starting material is consumed.
Comparative Analysis of Reaction Conditions:
| Condition | Reagents | Temperature (°C) | Typical Outcome | Rationale |
| Harsh | 2-chloropyridine, conc. HCl | 150 (pressure) | Low Yield (~24%), significant decomposition | Extreme conditions required for hydrolysis also degrade the product.[1] |
| Improved | 2-chloropyridine, aq. KOH, tert-butanol | Reflux (~100) | High Yield, High Purity | The tertiary alcohol facilitates the reaction, allowing for milder temperatures and avoiding a two-step process.[1] |
| Mild | 2-bromopyridines, Hydrazine hydrate | 25 | High Yield (for hydrazinyl derivatives) | Demonstrates that milder conditions are effective for displacing halides on the pyridine ring.[2][3] |
Q3: My reaction seems to work, but I lose most of my product during work-up and purification. What are the best practices for isolating this sensitive compound?
A3: This is a critical stage where significant product loss can occur. The stability of 2-hydroxynicotinonitriles is highly pH-dependent.[4][5] Both strongly acidic and strongly basic conditions during work-up can catalyze hydrolysis of the nitrile group or degradation of the ring. A gentle, near-neutral work-up is paramount.
Recommended Work-Up and Purification Protocol:
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature or below (ice bath). Dilute the mixture with cold water to dissolve any inorganic salts.
-
Careful Neutralization: This is the most critical step. Adjust the pH of the aqueous solution to be slightly acidic, ideally between pH 5-6. Use a dilute acid like 1M HCl or citric acid solution and add it slowly while monitoring with a pH meter. This protonates the pyridone, making it less reactive, while avoiding strongly acidic conditions that could hydrolyze the nitrile. Studies on related compounds show that stability is often greatest in slightly acidic to neutral pH ranges.[6]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate (to remove any remaining acid), followed by brine (to aid in phase separation and remove excess water).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).
-
Purification:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the best method to obtain high-purity material.
-
Silica Gel Chromatography: If necessary, use a quick silica gel plug or a flash column. It is advisable to pre-treat the silica gel with a small amount of a neutral or slightly acidic solvent mixture, or add ~1% triethylamine to the eluent to prevent product degradation on the acidic silica surface.
-
Workflow for Gentle Product Isolation:
Caption: Recommended workflow for work-up and purification.
Q4: Are there alternative synthetic strategies that are inherently less prone to product decomposition?
A4: Yes, exploring different synthetic routes can be highly beneficial if the traditional hydrolysis method proves problematic. The stability of the intermediates and the mildness of the reaction conditions are key advantages of alternative approaches.
Alternative Synthetic Routes:
-
Starting from 2-Alkoxypyridines: A two-step route involving the synthesis of a 2-alkoxy (e.g., 2-methoxy) or 2-benzyloxynicotinonitrile followed by dealkylation can be much cleaner. The dealkylation step (e.g., using BBr₃ for demethylation or hydrogenolysis for debenzylation) is often high-yielding and avoids the harsh basic conditions of direct hydrolysis.[1]
-
Diazotization of 2-Aminonicotinonitrile: If the corresponding 2-amino derivative is accessible, it can be converted to the 2-hydroxy compound via diazotization with sodium nitrite in an acidic medium, followed by warming. While this method uses acid, the reaction is often fast and clean, and the work-up is straightforward. A similar method is used for converting 2-aminopyridine to 2-pyridone.[7]
-
Transition-Metal-Catalyzed Reactions: Modern cross-coupling methods are continually being developed. While the coupling of 2-pyridyl nucleophiles can be challenging (the "2-pyridyl problem"), specific conditions and ligand systems may enable the synthesis from precursors that avoid harsh final-step conditions.[8]
Exploring these alternative pathways can provide a more robust and reproducible synthesis, ultimately saving time and resources.
References
-
Comins, D. L., & Joseph, S. P. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 2860-2942. [Link]
-
Aksenenko, E. V., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. International Journal of Molecular Sciences, 26(24), 11874. [Link]
-
Aksenenko, E. V., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed. [Link]
-
Almeida, B. D., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
-
Al-Asmari, A., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. ResearchGate. [Link]
-
Al-Asmari, A., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PubMed. [Link]
-
Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]
-
Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
- Poley, V., et al. (1990). Process for the production of 2-hydroxypyridine.
-
Le-Duc, D., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11084. [Link]
-
Gaál, F. F., et al. (2013). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica, 60(3), 559-565. [Link]
Sources
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Nicotinonitrile Synthesis Optimization
<end_of_thought>
Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for nicotinonitrile synthesis and which catalysts are typically used?
The primary industrial route for nicotinonitrile (3-cyanopyridine) production is the vapor-phase ammoxidation of 3-picoline (3-methylpyridine).[1][2][3] This process involves reacting 3-picoline with ammonia and oxygen (typically from the air) at elevated temperatures.[3]
The most commonly employed catalysts for this reaction are mixed metal oxides, particularly those based on vanadium.[4][5] Vanadium oxide (V₂O₅), often supported on materials like zirconia (ZrO₂), alumina (Al₂O₃), or titania (TiO₂), has shown high activity and selectivity.[4][6][7] Promoters such as molybdenum (Mo), antimony (Sb), or tungsten (W) are frequently added to the vanadium-based catalysts to enhance their performance.[7][8][9][10]
Q2: I'm observing low conversion of 3-picoline in my ammoxidation reaction. What are the likely causes and how can I improve it?
Low conversion of 3-picoline can stem from several factors related to both the catalyst and the reaction conditions. Here’s a troubleshooting guide:
-
Insufficient Catalyst Activity: The intrinsic activity of your chosen catalyst might be too low.
-
Catalyst Composition: Ensure you are using a well-established catalyst system. Vanadium-based catalysts are a good starting point.[4][5] Consider using promoters like molybdenum or antimony, which can enhance activity.[7][8][9][10]
-
Catalyst Preparation: The method of catalyst preparation significantly impacts its performance. Wet impregnation is a common technique for preparing supported vanadia catalysts.[4] Ensure proper calcination temperatures and times are used to achieve the desired active phase.
-
Catalyst Pre-treatment: Some catalysts require a pre-reduction step to form the active phase. For instance, V₂O₅/ZrO₂ catalysts may be pre-reduced with hydrogen to form a more active VO₂ or V₆O₁₃ phase.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Temperature Range: The ammoxidation of 3-picoline is typically carried out in a temperature range of 300-500°C.[10]
-
Optimization: If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can lead to over-oxidation and the formation of unwanted byproducts like carbon oxides, reducing the selectivity towards nicotinonitrile.[4] A systematic study of the reaction temperature is necessary to find the optimal point for your specific catalyst system.
-
-
Incorrect Reactant Molar Ratios: The molar ratios of 3-picoline, ammonia, and oxygen are crucial for achieving high conversion and selectivity.
-
Typical Ratios: A common molar ratio of 3-picoline:ammonia:air is in the range of 1:1.5-1.8:2.5-3.0 (for the oxygen component).[11]
-
Effect of Ammonia: Ammonia not only acts as a reactant but also helps in transforming total oxidation sites into selective sites for nitrile formation.[9]
-
Effect of Oxygen: An adequate supply of oxygen is necessary for the oxidation reaction. However, an excess can lead to complete combustion of the starting material.
-
-
Insufficient Contact Time: The time the reactants are in contact with the catalyst bed (contact time) influences conversion.
-
Adjustment: If the contact time is too short, the reactants will not have enough time to convert. This can be adjusted by changing the feed flow rate or the amount of catalyst used.
-
Q3: My reaction has high conversion, but the selectivity to nicotinonitrile is poor. How can I improve it?
Poor selectivity is a common challenge and is often linked to the catalyst's properties and the reaction conditions.
-
Catalyst Promoters: The addition of promoters can significantly enhance selectivity. For example, adding molybdenum to V₂O₅/γ-Al₂O₃ catalysts has been shown to improve catalytic properties for nicotinonitrile synthesis.[7] Antimony is another effective promoter for VPO catalysts in this reaction.[8][9]
-
Catalyst Support: The choice of support material can influence selectivity. Zirconia and titania are often preferred over silica or alumina for certain vanadia-based catalysts due to their ability to promote high dispersion of the active phase.[4][6]
-
Reaction Temperature: As mentioned for conversion, temperature plays a critical role in selectivity. Over-oxidation at high temperatures is a primary cause of low selectivity. Carefully optimizing the temperature is key.[4]
-
Role of Water: The presence of water in the feed can sometimes be beneficial. It can help to desorb the product from the catalyst surface and prevent the formation of strongly adsorbed byproducts that can lead to deactivation and reduced selectivity.
Q4: My catalyst is deactivating quickly. What are the common deactivation mechanisms and how can I mitigate them?
Catalyst deactivation is an inevitable process, but its rate can be managed. The primary causes of deactivation in ammoxidation reactions are:[12][13][14]
-
Coking/Fouling: This is the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites.[13][15]
-
Mitigation:
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant ratios can reduce coke formation.
-
Regeneration: Deactivated catalysts can often be regenerated by burning off the coke in a controlled manner with air or an oxygen-containing gas stream.[16]
-
-
-
Sintering: At high temperatures, the small, highly dispersed catalyst particles can agglomerate into larger ones, leading to a loss of active surface area.[13][17]
-
Mitigation:
-
Thermal Stabilizers: The addition of thermal stabilizers (promoters) to the catalyst formulation can inhibit sintering.
-
Control Temperature: Strict control of the reaction temperature to avoid hotspots is crucial.
-
-
-
Poisoning: Strong chemisorption of impurities from the feed onto the active sites can poison the catalyst.[12][13] Common poisons include sulfur, nitrogen, and phosphorus compounds.[12]
-
Mitigation:
-
Feed Purification: Ensure the purity of the 3-picoline and ammonia feeds.
-
Guard Beds: Use a guard bed upstream of the main reactor to remove potential poisons.
-
-
-
Solid-State Transformations: The active phase of the catalyst can undergo chemical transformations to less active or inactive phases under reaction conditions.[17]
-
Mitigation:
-
Catalyst Formulation: The choice of promoters and supports can help to stabilize the desired active phase.
-
-
Q5: Are there alternative, greener synthetic routes to nicotinonitrile that I should consider?
While vapor-phase ammoxidation is the dominant industrial method, research into alternative and potentially "greener" synthetic routes is ongoing. These include:
-
Liquid-Phase Oxidation: Some studies have explored the liquid-phase oxidation of 3-picoline using oxidants like hydrogen peroxide or tert-butyl hydroperoxide.[1] These methods may operate under milder conditions but often face challenges with catalyst stability and separation.
-
Multicomponent Reactions: Novel synthetic strategies using multicomponent reactions have been developed for the synthesis of nicotinonitrile derivatives.[18][19] These reactions can offer high atom economy and are often performed under solvent-free or green solvent conditions.[18] Catalysts for these reactions can include magnetic nanoparticles, which allow for easy separation and recycling.[18][19][20][21]
-
Biocatalysis: The use of enzymes, such as nitrilases, offers a highly selective route for the hydrolysis of nicotinonitrile to nicotinamide (a precursor to niacin).[3] While this applies to the downstream processing of nicotinonitrile, it highlights the potential for biocatalysis in the overall synthesis of related compounds.
Troubleshooting Guide: A Tabular Summary
| Issue | Potential Cause | Recommended Action |
| Low 3-Picoline Conversion | Insufficient catalyst activity | - Screen different catalyst formulations (e.g., V-based with Mo or Sb promoters).- Optimize catalyst preparation and pre-treatment procedures. |
| Suboptimal reaction temperature | - Conduct a temperature screening study to find the optimal range. | |
| Incorrect reactant molar ratios | - Systematically vary the 3-picoline:NH₃:O₂ ratios. | |
| Short contact time | - Decrease the feed flow rate or increase the catalyst bed volume. | |
| Poor Selectivity to Nicotinonitrile | Over-oxidation | - Lower the reaction temperature.- Reduce the oxygen partial pressure. |
| Inappropriate catalyst formulation | - Add selectivity-enhancing promoters (e.g., Mo, Sb).- Test different catalyst supports (e.g., ZrO₂, TiO₂). | |
| Rapid Catalyst Deactivation | Coking/Fouling | - Optimize reaction conditions to minimize coke formation.- Implement a regeneration protocol (e.g., controlled burn-off). |
| Sintering | - Use a thermally stable catalyst support and promoters.- Ensure uniform temperature distribution in the reactor. | |
| Poisoning | - Purify the reactant feeds.- Use a guard bed to remove impurities. |
Experimental Protocols
Protocol 1: Catalyst Screening via Wet Impregnation
This protocol describes the preparation of a series of V₂O₅/ZrO₂ catalysts with varying vanadia loading.
-
Support Preparation: Prepare zirconia (ZrO₂) by ammoniacal hydrolysis of zirconium oxychloride at pH 9, followed by calcination in air at 500°C for 6 hours.[4]
-
Impregnation: Prepare a series of V₂O₅/ZrO₂ catalysts with vanadia loadings ranging from 1 to 10 wt.% by wet impregnation of the ZrO₂ support with an aqueous solution of ammonium metavanadate (NH₄VO₃).
-
Drying and Calcination: Dry the impregnated catalysts at 110°C for 16 hours, followed by calcination at 500°C for 4 hours in air.[4]
-
Characterization: Characterize the prepared catalysts using techniques such as BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed reduction (TPR) to understand their physicochemical properties.
Protocol 2: Ammoxidation Reaction and Product Analysis
This protocol outlines the procedure for testing the catalytic performance in a fixed-bed reactor.
-
Reactor Setup: Use a downflow fixed-bed reactor made of Pyrex glass operating at atmospheric pressure.
-
Catalyst Loading: Load a known amount of the catalyst into the reactor.
-
Pre-treatment (if required): Pre-reduce the catalyst in a flow of hydrogen at 370°C for 2 hours.[4]
-
Reaction: Feed a mixture of 3-picoline, ammonia, water, and air into the reactor at a specific molar ratio (e.g., 1:13:22:44) and contact time (e.g., 0.6 s).[4]
-
Temperature Optimization: Carry out the reaction at different temperatures (e.g., 325-480°C) to determine the optimal reaction temperature.[4]
-
Product Analysis: Analyze the liquid products, primarily nicotinonitrile, using gas chromatography (GC) with a suitable column (e.g., OV-17).[4] Analyze the gaseous products for carbon oxides to assess the extent of over-oxidation.
Visualizing Experimental Workflows
Catalyst Preparation and Screening Workflow
Caption: Workflow for catalyst preparation, characterization, and testing.
Decision Tree for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low nicotinonitrile yield.
References
- Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 C
- Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts†. Journal of Chemical Research, Synopses (RSC Publishing).
- Proposed mechanism for the synthesis of nicotinonitrile derivatives...
- US4051140A - Preparation of pyridines and nicotinonitrile
- Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxid
- Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst.
- Ammoxidation of 3-picoline over antimony promoted VPO catalysts and alumina supported Sb-VPO c
- CN104961678A - Production process of 3-cyanopyridine.
- FeCl3-Promoted Facile Synthesis of Multiply Aryl
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- nicotinonitrile. Organic Syntheses Procedure.
- Ammoxidation of 3-picoline over antimony promoted VPO catalysts and alumina supported Sb-VPO c
- General synthetic route of nicotinonitrile compounds 6a–c and 7...
- CN102249994B - Preparation method of nicotinic acid.
- Nicotinonitrile. Wikipedia.
- Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxid
- Optimization of reaction conditions.
- Design, synthesis and application of a magnetic H- bond catalyst in the preparation of new nicotinonitriles via cooper
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI.
- Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process.
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
- Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Catalyst deactiv
- Supported Ni Single-Atom Catalysts: Synthesis, Structure, and Applications in Thermoc
- Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. NIH.
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central.
- Mechanisms of catalyst deactiv
- Catalyst deactiv
- Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxid
- Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Scirp.org.
- Regeneration of the Deactivated SCR Catalysts.
- Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts.
- Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Scirp.org.
- Catalyst Regener
- "Promoters and Poisons" in: Handbook of Heterogeneous C
- Ammoxid
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
Sources
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- 2. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
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- 5. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 6. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
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- 9. jocpr.com [jocpr.com]
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Technical Support Center: Solvent Effects on the Yield of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3)[1][2]. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in optimizing reaction yield and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this molecule, and why is solvent choice so critical?
A1: The synthesis of this compound, a substituted pyridone, typically involves a base-catalyzed condensation and cyclization reaction. A plausible route is a variation of the Thorpe-Ziegler reaction or a related condensation pathway.[3][4] In these reactions, a strong base is used to deprotonate an active methylene group on one of the precursors, generating a carbanion that then attacks a nitrile group, leading to cyclization.[3]
The solvent is not merely a medium for the reaction; it is an active participant that profoundly influences the reaction's outcome. Its roles include:
-
Solubilizing Reactants: Ensuring all starting materials are in the same phase to allow the reaction to proceed efficiently.
-
Mediating Base Strength: The solvent's nature can enhance or diminish the effective strength of the base catalyst.
-
Stabilizing Intermediates: Polar aprotic solvents can stabilize charged intermediates and transition states, often accelerating the reaction rate.
-
Influencing Tautomeric Equilibrium: The product exists in tautomeric equilibrium between the 2-hydroxy-nicotinonitrile and the 2-pyridone form. The solvent polarity can influence this equilibrium.
-
Controlling Product Precipitation: The final product's solubility in the chosen solvent dictates the ease of isolation and purification.
Q2: What are the key solvent properties I should consider for this synthesis?
A2: The selection of a solvent should be a deliberate choice based on its physical and chemical properties. For base-catalyzed nitrile condensations, the most critical properties are:
| Property | Implication for Synthesis | Recommended Solvents |
| Polarity | High polarity can help dissolve polar starting materials and stabilize charged intermediates. However, very high polarity might overly stabilize the initial carbanion, reducing its reactivity. | Aprotic polar solvents (THF, DMF, DME) are often a good balance.[5] |
| Proticity | Protic solvents (e.g., ethanol, methanol, water) can react with strong bases (like NaH, LHMDS), quenching them and preventing the desired reaction.[3] They can, however, be suitable for weaker bases like alkoxides or amines. | Aprotic solvents are generally preferred with strong, non-nucleophilic bases.[3] |
| Boiling Point | A higher boiling point allows the reaction to be conducted at elevated temperatures, which can increase the reaction rate. However, it can also make solvent removal more difficult post-reaction. | Choose a solvent with a boiling point appropriate for the desired reaction temperature and thermal stability of the reactants and product. |
| Coordinating Ability | Solvents like THF or DME can coordinate with metal cations (e.g., Na⁺ from NaH), influencing the reactivity of the base and the intermediates.[5] | THF and DME are excellent choices for reactions involving alkali metal bases. |
Q3: Are there any "green" or more sustainable solvent alternatives I should consider?
A3: Yes, moving towards more sustainable chemistry is a key goal in modern drug development. When selecting a solvent, consider its safety, health, and environmental (SHE) impact. Many pharmaceutical companies utilize solvent selection guides to rank solvents from "recommended" to "banned".[6]
For this type of synthesis, you might explore alternatives to traditional solvents like DMF (often flagged for toxicity). Potential greener alternatives could include:
-
2-Methyltetrahydrofuran (2-MeTHF): A higher-boiling, more easily separable alternative to THF.
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and resistance to peroxide formation.
-
Ethanol/Methanol: While protic, they are biodegradable and derived from renewable resources. They are suitable if the chosen base is compatible (e.g., sodium ethoxide in ethanol).[7]
Always validate the performance of a new solvent on a small scale before scaling up the reaction.
Section 2: Troubleshooting Guide for Solvent-Related Issues
Problem: My reaction yield is very low or I'm recovering only starting material.
Q: I've assembled the reaction according to the procedure, but the yield of this compound is negligible. Could the solvent be the problem?
A: Absolutely. Several solvent-related factors could be responsible for low yield.
-
Possible Cause 1: Inadequate Solubility of Reactants.
-
Explanation: If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Troubleshooting Steps:
-
Observe the reaction mixture. Is it a clear solution or a slurry?
-
If it's a slurry, consider switching to a more polar solvent. For example, if you are using toluene or hexane, try switching to THF, DME, or DMF to better dissolve the precursors. Computational studies on the related Thorpe reaction have shown that solvents like THF and DME can significantly lower the energy barrier of the rate-determining step compared to less polar or protic solvents.[5]
-
-
-
Possible Cause 2: Incompatible Solvent-Base Combination.
-
Explanation: The choice of base and solvent are intrinsically linked. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) or LHMDS in a protic solvent like ethanol is a common mistake. The solvent will be deprotonated by the base, consuming it before it can react with your starting material.
-
Troubleshooting Steps:
-
-
Possible Cause 3: Reaction Equilibrium is Unfavorable.
-
Explanation: Many condensation reactions produce a small molecule byproduct, often water. If this byproduct remains in the reaction mixture, it can lead to a reversible reaction, limiting the final yield.
-
Troubleshooting Steps:
-
If the reaction is known to produce water, consider using a solvent that allows for its removal. Toluene, for instance, can be used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
-
-
Problem: My final product is impure and contains significant side products.
Q: I'm getting some product, but it's contaminated with several impurities that are difficult to separate. How can the solvent influence this?
A: The solvent plays a key role in controlling reaction selectivity and minimizing side reactions.
-
Possible Cause 1: Solvent-Induced Side Reactions.
-
Explanation: The solvent itself can sometimes participate in or promote unwanted reaction pathways. For example, in the presence of a strong base, an ester solvent could undergo Claisen condensation with itself or other reactants.
-
Troubleshooting Steps:
-
Choose an inert solvent that is unlikely to react under the basic conditions. Ethers (THF, DME) and hydrocarbons (Toluene) are generally safe choices.
-
If you suspect dimerization or polymerization of a starting material is the issue, try running the reaction at a higher dilution by increasing the volume of the solvent.
-
-
-
Possible Cause 2: Temperature-Related Decomposition.
-
Explanation: If the reaction is run at the reflux temperature of a high-boiling solvent (e.g., DMF, DMSO), the desired product or sensitive intermediates might be decomposing.
-
Troubleshooting Steps:
-
Attempt the reaction in a lower-boiling solvent at a milder temperature.
-
If a high temperature is necessary for the reaction to proceed, carefully monitor the reaction time to minimize the exposure of the product to harsh conditions.
-
-
Problem: I'm struggling to isolate and purify the product.
Q: The reaction appears to work, but isolating the this compound is proving difficult. What's the role of the solvent here?
A: The choice of reaction solvent directly impacts the workup and purification strategy.
-
Possible Cause 1: Product is Highly Soluble in the Reaction Solvent.
-
Explanation: If the product is very soluble in the reaction solvent, it will not precipitate upon cooling, making isolation difficult. This is common when using highly polar solvents like DMF.
-
Troubleshooting Steps:
-
Try to precipitate the product by adding a miscible "anti-solvent" in which the product is insoluble (e.g., adding water or hexane to a DMF or THF reaction mixture).
-
Alternatively, remove the reaction solvent under reduced pressure and then perform a recrystallization from a different solvent system. Halogenated solvents like methylene chloride or alcoholic solvents like isopropanol have been used in the purification of related compounds.[9]
-
-
-
Possible Cause 2: Oily Product or Co-precipitation with Salts.
-
Explanation: The product may "oil out" instead of crystallizing, or it may crash out of solution along with inorganic salt byproducts, resulting in a low-purity solid.
-
Troubleshooting Steps:
-
Perform an aqueous workup. After the reaction is complete, quench it carefully and perform a liquid-liquid extraction. Choose an extraction solvent that has high solubility for your product but low solubility for the inorganic salts (e.g., dichloromethane, ethyl acetate).
-
Optimize the crystallization solvent. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) is often required to achieve good crystallinity.
-
-
Section 3: Visualized Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common solvent-related issues during the synthesis.
Caption: Troubleshooting decision tree for solvent selection.
Section 4: Experimental Protocol for Solvent Screening
This protocol provides a standardized method for evaluating the effect of different solvents on the reaction yield on a small scale.
Objective: To identify the optimal solvent for the synthesis of this compound.
Materials:
-
Reactants and base catalyst
-
Candidate solvents (e.g., THF, DMF, Ethanol, Toluene)
-
Array of small reaction vials with stir bars
-
Heating/stirring plate
-
TLC plates and analytical standards
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (if using air-sensitive reagents like NaH), weigh the appropriate amount of the limiting starting material into four separate, dry reaction vials.
-
Solvent Addition: To each vial, add an equivalent volume of a different candidate solvent (e.g., 1 mL of THF to vial 1, 1 mL of DMF to vial 2, etc.) to achieve the same concentration in each reaction.
-
Base Addition: Add the base catalyst to each vial. Ensure the molar equivalents of the base are identical for each reaction.
-
Reaction: Place all vials on the heating/stirring plate. Stir and heat all reactions at the same temperature for a set period (e.g., 60 °C for 4 hours). If using solvents with very different boiling points, run each reaction at a consistent temperature below the lowest boiling point, or run them at an equivalent percentage of their respective reflux temperatures.
-
Monitoring: After the set time, take a small aliquot from each reaction mixture and spot it on a TLC plate. Run the TLC against a standard of the starting material and, if available, the product.
-
Analysis: Compare the TLC plates. The solvent that results in the most complete consumption of starting material and the strongest product spot is the most promising candidate.
-
Validation: Once the best solvent is identified, the reaction should be repeated on a larger scale to confirm the results and isolate the product to determine the yield accurately.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Maldonado-Rojas, M., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 27(19), 6538. [Link]
-
ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF. Retrieved from ResearchGate. [Link]
-
JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 5(8). [Link]
-
ReAgent. (2020). What Is The Role Of A Solvent In A Chemical Reaction?. Retrieved from ReAgent.co.uk. [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from J&K Scientific website. [Link]
-
Oakwood Chemical. (n.d.). 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Retrieved from Oakwood Chemical website. [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from Chem-Station International Edition. [Link]
-
Mack, J. B., & Shumba, C. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 16226-16236. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from Wikipedia. [Link]
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 751-756. [Link]
-
El-Torgoman, A. M., et al. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Arkivoc, 2011(8), 148-160. [Link]
-
ChemBK. (n.d.). This compound. Retrieved from ChemBK.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2781722, this compound. Retrieved from PubChem. [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Google Patents. (n.d.). US2439905A - Process of purifying lactones.
Sources
- 1. 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile [oakwoodchemical.com]
- 2. guidechem.com [guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 7. jk-sci.com [jk-sci.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. US2439905A - Process of purifying lactones - Google Patents [patents.google.com]
Technical Support Center: Monitoring Nicotinonitrile Synthesis Reactions
Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring nicotinonitrile synthesis reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the monitoring of nicotinonitrile synthesis.
Q1: What are the most common methods for synthesizing nicotinonitrile?
A1: Nicotinonitrile, or 3-cyanopyridine, is a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] Several synthetic routes are commonly employed, including:
-
Dehydration of Nicotinamide: A straightforward and viable method involves the dehydration of nicotinamide using a dehydrating agent like phosphorus pentoxide (P₂O₅).[1]
-
Ammoxidation of 3-Methylpyridine (β-picoline): This industrial method involves the vapor-phase reaction of 3-methylpyridine with ammonia and oxygen over a catalyst.[2]
-
From Nicotinic Acid: Nicotinonitrile can be prepared from nicotinic acid through various methods, such as heating with ammonium acetate and acetic acid or with ammonia in the presence of a dehydrating catalyst.[3]
-
Cyanation of 3-Halopyridines: Reaction of 3-bromopyridine with cuprous cyanide is another established method.[3]
Q2: Which analytical techniques are best suited for monitoring the progress of my nicotinonitrile synthesis?
A2: The choice of analytical technique depends on the specific reaction conditions, available equipment, and the information required (e.g., qualitative vs. quantitative). Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying reactants, intermediates, products, and byproducts. It offers high resolution and sensitivity.[4][5]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile compounds and can be effectively used to monitor the consumption of starting materials and the formation of nicotinonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[6][7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides high sensitivity and selectivity for identifying and quantifying nicotinonitrile and related compounds, even in complex matrices.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by tracking the appearance of the characteristic nitrile (C≡N) stretching vibration around 2230 cm⁻¹.[10]
Q3: How can I identify common impurities in my nicotinonitrile product?
A3: Impurities can arise from incomplete reactions, side reactions, or degradation of the product. Common impurities may include unreacted starting materials (e.g., nicotinamide, 3-methylpyridine), intermediates, and byproducts such as nicotinic acid (from hydrolysis of the nitrile group). A combination of chromatographic and spectroscopic techniques (HPLC, GC-MS, NMR) is typically used to identify and quantify these impurities.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Troubleshooting Scenario 1: Low or No Product Formation
Issue: After the expected reaction time, analysis (e.g., by TLC, GC, or HPLC) shows a low yield of nicotinonitrile or only the presence of starting materials.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Ineffective Dehydrating Agent (for nicotinamide dehydration) | The dehydrating agent (e.g., phosphorus pentoxide) may be old or have absorbed atmospheric moisture, reducing its reactivity. | Use a fresh, unopened container of the dehydrating agent. Ensure it is handled in a dry environment (e.g., glove box or under an inert atmosphere). |
| Insufficient Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition. Consult literature for the optimal temperature range for your specific reaction.[3] |
| Poor Mixing | In heterogeneous reactions, such as the dehydration of solid nicotinamide with solid P₂O₅, inefficient mixing can lead to localized reactions and incomplete conversion.[1] | Ensure thorough mixing of the reactants before and during heating. For solid-state reactions, consider grinding the reactants together to increase the surface area of contact. |
| Catalyst Deactivation (for ammoxidation) | The catalyst may have lost its activity due to poisoning or coking. | Regenerate or replace the catalyst according to the manufacturer's or literature procedures. |
Troubleshooting Scenario 2: Presence of Significant Byproducts
Issue: Your analytical data shows the presence of one or more significant, unexpected peaks in addition to your product and starting material.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Hydrolysis of Nicotinonitrile | Nicotinonitrile can hydrolyze to nicotinamide and subsequently to nicotinic acid, especially in the presence of water and at elevated temperatures or non-neutral pH. | Ensure all reagents and solvents are anhydrous. If water is a byproduct of the reaction, consider using a Dean-Stark trap or other methods to remove it as it forms. |
| Side Reactions of Starting Materials | The starting materials themselves may undergo side reactions under the reaction conditions. For example, in the ammoxidation of 3-picoline, over-oxidation can lead to the formation of carbon oxides. | Optimize reaction conditions (temperature, pressure, reaction time) to favor the desired reaction pathway. The use of a more selective catalyst may also be beneficial. |
| Dimerization or Polymerization | Under certain conditions, reactants or products can undergo dimerization or polymerization.[11] | Adjust the reaction concentration or temperature. The addition of a radical scavenger may be necessary if radical-initiated polymerization is suspected. |
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed methodologies for key analytical techniques and guidance on interpreting the resulting data.
Protocol 1: Reaction Monitoring by HPLC
Objective: To quantitatively monitor the formation of nicotinonitrile and the consumption of a starting material (e.g., nicotinamide).
Methodology:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is often effective.[4]
-
Detection: UV detection at a wavelength where both the reactant and product have significant absorbance (e.g., 260 nm).
-
-
Calibration: Prepare standard solutions of both the starting material and pure nicotinonitrile at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.
-
Analysis: Inject the quenched reaction samples. Identify the peaks corresponding to the starting material and nicotinonitrile based on their retention times.
-
Quantification: Use the calibration curves to determine the concentration of the starting material and nicotinonitrile in each sample. Plot the concentration of nicotinonitrile versus time to obtain a reaction progress curve.
Data Interpretation:
A successful reaction will show a decrease in the peak area of the starting material over time, with a corresponding increase in the peak area of the nicotinonitrile product. The presence of other significant peaks may indicate the formation of byproducts, which should be investigated.
Protocol 2: In-situ Reaction Monitoring by IR Spectroscopy
Objective: To qualitatively monitor the formation of the nitrile group in real-time.
Methodology:
-
Setup: Use an in-situ IR probe that can be inserted directly into the reaction vessel.
-
Data Acquisition: Collect an initial IR spectrum of the reaction mixture before initiating the reaction to serve as a baseline. Once the reaction is started, continuously collect IR spectra at regular intervals.
-
Analysis: Monitor the region of the IR spectrum where the nitrile (C≡N) stretch is expected (around 2230 cm⁻¹).
Data Interpretation:
The appearance and growth of a sharp absorption band around 2230 cm⁻¹ is a clear indication of the formation of nicotinonitrile. This technique is particularly useful for determining the onset and completion of the reaction.
Visualizing the Workflow
The following diagram illustrates a typical workflow for monitoring a nicotinonitrile synthesis reaction.
Caption: Workflow for Nicotinonitrile Synthesis and Monitoring.
References
-
nicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - Bevital AS. Bevital AS. Available at: [Link].
-
General synthetic route of nicotinonitrile compounds 6a–c and 7.... - ResearchGate. ResearchGate. Available at: [Link].
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed. PubMed. Available at: [Link].
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. SIELC Technologies. Available at: [Link].
-
A Review on The Chemistry of Nicotinonitriles and Their applications - ResearchGate. ResearchGate. Available at: [Link].
-
Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC - NIH. National Institutes of Health. Available at: [Link].
-
FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme. Available at: [Link].
-
(PDF) Simple HPLC method for simultaneous quantification of nicotine and cotinine levels in rat plasma after exposure to two different tobacco products - ResearchGate. ResearchGate. Available at: [Link].
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - Vapourtec. Vapourtec. Available at: [Link].
-
Month 2018 A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate. ResearchGate. Available at: [Link].
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available at: [Link].
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available at: [Link].
- US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents. Google Patents.
-
Nicotinonitrile - Wikipedia. Wikipedia. Available at: [Link].
-
Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. researchgate.net [researchgate.net]
Characterization of byproducts in 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile synthesis
Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Welcome to the technical support guide for the synthesis of this compound (PubChem CID: 2781722)[1]. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and mitigate the formation of common byproducts, thereby optimizing your synthesis for yield and purity.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound is typically achieved via a two-step, one-pot multicomponent reaction. This approach is valued for its efficiency and atom economy[2][3][4]. The process involves an initial condensation to form the pyridone core, followed by an electrophilic chlorination.
Step 1: Pyridone Ring Formation
The reaction begins with a base-catalyzed condensation of acetylacetone and cyanoacetamide. This classic approach, a variation of the Guareschi-Thorpe reaction, efficiently constructs the 2-pyridone heterocyclic system[5][6][7].
-
Mechanism: The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic 2-hydroxy-4,6-dimethylnicotinonitrile intermediate.
Step 2: Electrophilic Chlorination
The intermediate pyridone is then chlorinated at the electron-rich C-5 position. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation due to its mild nature and ease of handling as a solid, making it a preferable alternative to gaseous chlorine[8][9][10].
-
Mechanism: The reaction proceeds via an electrophilic aromatic substitution pathway. The polarized N-Cl bond in NCS allows the pyridone ring to act as a nucleophile, attacking the electrophilic chlorine atom to form the final chlorinated product[11].
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product yield is significantly lower than expected. What are the most common causes?
Low yields can often be traced back to several factors:
-
Incomplete Condensation: The initial ring-forming reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or a suboptimal catalyst concentration[6].
-
Suboptimal Chlorination: The chlorination step is sensitive to reaction conditions. An insufficient amount of NCS, low reaction temperature, or the presence of moisture can lead to an incomplete reaction[12].
-
Purification Losses: The product may be lost during workup or recrystallization. Ensure the pH is properly adjusted during extraction and that an appropriate solvent system is used for crystallization to minimize solubility losses.
Q2: I've isolated a major byproduct with a mass of approximately 146 g/mol . What is it likely to be?
This mass corresponds to the unchlorinated intermediate, 2-hydroxy-4,6-dimethylnicotinonitrile . Its presence indicates an incomplete or inefficient chlorination step. See the Troubleshooting Guide (Problem 1) for detailed steps on how to address this.
Q3: The isolated product is off-color (e.g., yellow or brown). Is this a purity issue?
While the pure product is typically a white to light-yellow solid[13], darker colors can indicate the presence of polymeric or degradation byproducts. These can form under excessively high temperatures or prolonged reaction times, particularly during the chlorination step[12]. It is recommended to purify the product via recrystallization or column chromatography to remove these colored impurities.
Q4: What is the best method for monitoring the reaction's progress?
Thin-Layer Chromatography (TLC) is a highly effective method. Use a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 ratio). The starting materials, intermediate, and final product should have distinct Rf values, allowing you to clearly track the consumption of the intermediate and the formation of the final product. Staining with potassium permanganate can help visualize spots if they are not UV-active.
In-Depth Troubleshooting Guide
This section addresses the most common byproducts and provides systematic solutions to improve reaction outcomes.
Problem 1: Presence of Unchlorinated Precursor
The most prevalent byproduct is the unchlorinated intermediate, 2-hydroxy-4,6-dimethylnicotinonitrile.
Identification: This byproduct is readily identified by mass spectrometry, where it will appear at its calculated molecular weight.
| Compound | Formula | MW ( g/mol ) | Expected Mass (M+H)⁺ |
| Product | C₈H₇ClN₂O | 182.61[1][14][15][16] | 183.03 |
| Byproduct | C₈H₈N₂O | 148.16 | 149.07 |
Root Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Action |
| Insufficient NCS | The stoichiometry of NCS to the intermediate was too low, leaving unreacted starting material. | Ensure an accurate molar equivalent of NCS is used (typically 1.05 to 1.2 equivalents). Weigh reagents carefully and ensure the intermediate is dry to get an accurate starting mass. |
| Low Reaction Temperature | The activation energy for the electrophilic substitution was not met, resulting in a sluggish or incomplete reaction. | Maintain the reaction temperature within the optimal range (often 50-70 °C, depending on the solvent). Monitor the internal reaction temperature, not just the bath temperature. |
| Poor Reagent Quality | The NCS may have degraded due to improper storage (exposure to moisture or light). | Use a fresh bottle of NCS or one that has been stored in a desiccator away from light. Consider titrating the NCS to determine its active chlorine content if quality is suspect. |
| Presence of Moisture | Water can react with and consume the chlorinating agent, reducing its effective concentration[12]. | Ensure all glassware is oven-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering. |
Problem 2: Formation of Dichloro- and Other Byproducts
While less common, over-chlorination or side reactions can occur, leading to other impurities.
Identification: These byproducts can be detected by LC-MS, looking for masses higher than the product weight.
| Potential Byproduct | Formula | MW ( g/mol ) | Expected Mass (M+H)⁺ | Notes |
| Dichloro- Species | C₈H₆Cl₂N₂O | 217.06 | 216.99 | Can result from over-chlorination. |
| Succinimidyl Adduct | C₁₂H₁₂ClN₃O₃ | 285.70 | 286.06 | Potential reaction with succinimide byproduct. |
Root Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Action |
| Excess NCS | Using a large excess of NCS can drive the reaction towards dichlorination, especially at higher temperatures. | Limit the amount of NCS to a slight excess (e.g., 1.05 eq.). If dichlorination persists, consider adding the NCS portion-wise to maintain a low instantaneous concentration. |
| High Reaction Temperature | Elevated temperatures can increase the rate of side reactions and potentially lead to decomposition or the formation of polymeric materials. | Strictly control the reaction temperature. If the reaction is highly exothermic, consider cooling the vessel during the addition of NCS. |
| Radical Side Reactions | Although NCS typically reacts via an electrophilic pathway, radical reactions can be initiated by UV light or radical initiators, potentially leading to chlorination on the methyl groups[11][17]. | Protect the reaction from direct light by covering the flask with aluminum foil. Ensure solvents and reagents are free from peroxide impurities. |
The following diagram outlines a logical troubleshooting workflow when byproducts are detected.
Caption: Decision tree for troubleshooting byproduct formation.
Analytical Protocols for Byproduct Characterization
Protocol 4.1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or acetone).
-
Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material + reaction mixture) on the baseline.
-
Elution: Develop the plate in a chamber with a pre-saturated atmosphere of Ethyl Acetate/Hexanes (1:1 v/v).
-
Visualization: Visualize the plate under UV light (254 nm). The intermediate and product are typically UV-active. If needed, stain with an aqueous potassium permanganate solution.
-
Interpretation: Monitor the disappearance of the intermediate spot and the appearance of the product spot. The product should have a different Rf from the intermediate.
Protocol 4.2: Characterization by HPLC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction product in methanol or acetonitrile. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative percentage of product and impurities. Analyze the mass spectrum of each peak to identify the molecular weight of the corresponding component.
References
-
N-Chlorosuccinimide (NCS). Common Organic Chemistry. Link
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Link
-
Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. ResearchGate. Link
-
Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. National Institutes of Health (PMC). Link
-
Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. ResearchGate. Link
- Exploring the Reactivity: N-Chlorosuccinimide as a Versatile Chemical Intermedi
-
Synthesis of cyanoacetamide derivatives 2aed | Download Table. ResearchGate. Link
-
3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. Link
-
This compound. ChemBK. Link
- Utilizing N-Chlorosuccinimide for Efficient Chlorination Reactions in Drug Manufacturing. [Source Link not available]
-
Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. OUCI. Link
-
N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. Benchchem. Link
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Link
-
Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Link
-
N-Chlorosuccinimide. Wikipedia. Link
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Source Link not available]
-
5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Oakwood Chemical. Link
-
This compound | C8H7ClN2O | CID 2781722. PubChem. Link
-
This compound 23819-92-3 wiki. Guidechem. Link
-
An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid | Request PDF. ResearchGate. Link
-
Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem. Link
-
Hantzsch pyridine synthesis. Wikipedia. Link
-
Specific Solvent Issues with Chlorination. Wordpress. Link
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (PMC). Link
-
a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Ask this paper | Bohrium. Link
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Link
-
Pyridine synthesis. Organic Chemistry Portal. Link
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Link
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Link
-
This compound. precisionFDA. Link
-
Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Link
-
Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents. Link
-
Process for production of 5-chloro-2,4-dihydroxypyridine. Google Patents. Link
Sources
- 1. This compound | C8H7ClN2O | CID 2781722 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile [oakwoodchemical.com]
- 15. guidechem.com [guidechem.com]
- 16. GSRS [precision.fda.gov]
- 17. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of Multi-Substituted Pyridines
Introduction
The pyridine scaffold is a cornerstone of modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Consequently, the development of robust and versatile methods for constructing multi-substituted pyridines is a critical endeavor for researchers in both academia and industry. However, the synthesis of these heterocycles is not without its challenges. The inherent electron-deficient nature of the pyridine ring, coupled with the coordinating power of the nitrogen atom, often complicates functionalization and ring construction strategies.[1][2][4][5]
This technical support guide is designed to serve as a practical resource for researchers, scientists, and drug development professionals. It directly addresses common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides. The content herein is grounded in established chemical principles and supported by peer-reviewed literature to provide reliable, actionable advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions and common conceptual hurdles in pyridine synthesis.
Q1: How do I choose the best synthetic strategy for my target multi-substituted pyridine?
A1: Selecting the optimal synthetic route depends on three primary factors: the desired substitution pattern , the required functional group tolerance , and the desired scalability . Synthetic strategies can be broadly categorized into two approaches:
-
Ring Construction (Annulation): Building the pyridine ring from acyclic precursors. This is often ideal for creating highly substituted pyridines in a single, convergent step.
-
Ring Functionalization: Modifying a pre-existing pyridine ring. This is advantageous for late-stage functionalization or when starting from a readily available, simple pyridine derivative.[5]
The following decision workflow and comparative table can guide your choice.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-H functionalization of pyridines. | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Cyano-2-Pyridone Derivatives: A Focus on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 3-cyano-2-pyridone scaffold is a cornerstone for the development of novel therapeutic agents. These heterocyclic compounds exhibit a wide range of biological activities, making their precise structural characterization a critical step in drug discovery and development.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-cyano-2-pyridone derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. While the specific crystal structure for 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile is not publicly available, this guide will draw upon established data from closely related analogues to provide a comprehensive and practical framework for researchers in the field.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR).
Causality in Experimental Design: Why X-ray Crystallography is Definitive
The choice of X-ray crystallography is dictated by the need for absolute structural confirmation. While spectroscopic methods provide inferential data about a molecule's connectivity and functional groups, X-ray diffraction provides a direct visualization of the atomic arrangement in the solid state. This is particularly crucial for complex heterocyclic systems where tautomerism and subtle stereochemical features can significantly impact biological activity.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the definitive method, a multi-faceted approach utilizing various analytical techniques is often employed for a comprehensive structural validation.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Unambiguous structural determination | Requires a suitable single crystal, which can be challenging to obtain |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed information about the molecule's structure in solution | Can be complex to interpret for intricate molecules, does not provide bond lengths/angles |
| Infrared (IR) Spectroscopy | Presence of functional groups | Quick and simple method for identifying key chemical bonds | Provides limited information on the overall molecular structure |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | High sensitivity and provides information on elemental composition | Does not provide direct information on the 3D arrangement of atoms |
A Representative Look at Crystallographic Data for 3-Cyano-2-Pyridone Derivatives
The following table presents typical crystallographic data for a representative 3-cyano-2-pyridone derivative, illustrating the kind of precise information obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 9.876(5) |
| β (°) | 109.23(1) |
| Volume (ų) | 1170.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
Note: Data is representative and based on published structures of analogous compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 3-Cyano-2-Pyridone Derivative
The following is a generalized, self-validating protocol for the structural determination of a 3-cyano-2-pyridone derivative by X-ray diffraction.
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is the most common method. The choice of solvent is critical and often requires screening.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to obtain a set of structure factors.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares on F².
-
-
Validation:
-
The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
-
Visualizing the Workflow and Molecular Structure
To better illustrate the process and the subject of our analysis, the following diagrams are provided.
Caption: A generalized workflow for the structural validation of a new chemical entity.
Caption: The general chemical structure of the 3-cyano-2-pyridone scaffold.
Conclusion
The unequivocal structural validation of 3-cyano-2-pyridone derivatives is paramount for advancing drug discovery programs. While a suite of analytical techniques provides a comprehensive characterization, single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure. By understanding the principles, experimental protocols, and comparative strengths of these methods, researchers can confidently and accurately elucidate the structures of novel therapeutic candidates, paving the way for the development of new and effective medicines.
References
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]
-
Quantitative Analysis of Intermolecular Interactions in 3-Cyano-2-Pyridones: Evaluation through Single Crystal X-ray Diffraction and Density Functional Theory. ResearchGate. [Link]
-
Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances. [Link]
-
Structures of 3-cyano-2-pyridones and substituted bis-2-pyridones. ResearchGate. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
-
CAS: 23819-92-3. ChemBK. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
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A Comparative Analysis of Synthetic Routes to 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic compounds is a cornerstone of innovation. 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridone, represents a valuable scaffold in medicinal chemistry. This guide provides an in-depth comparative analysis of the most practical synthetic strategies for this target molecule, grounded in scientific literature and practical laboratory considerations. We will delve into two primary routes, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks.
Route 1: The Two-Step Approach: Guareschi-Thorpe Condensation Followed by Electrophilic Chlorination
This well-established and reliable route involves the initial synthesis of the pyridone ring system, followed by a regioselective chlorination. This strategy offers high yields and excellent control over the final product's structure.
Step 1: Synthesis of 4,6-Dimethyl-2-hydroxy-nicotinonitrile via Guareschi-Thorpe Condensation
The formation of the core 2-pyridone ring is efficiently achieved through the Guareschi-Thorpe condensation. This reaction involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone (pentane-2,4-dione), with a compound containing an active methylene group, such as cyanoacetamide, in the presence of a basic catalyst.
Mechanism: The reaction proceeds through a series of steps initiated by the base-catalyzed Knoevenagel condensation of acetylacetone with cyanoacetamide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable 2-pyridone ring. The use of a base is crucial for the deprotonation of the active methylene group of cyanoacetamide, initiating the nucleophilic attack on one of the carbonyl groups of acetylacetone.
Caption: Mechanism of the Guareschi-Thorpe condensation for the synthesis of the 2-pyridone precursor.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-hydroxy-nicotinonitrile
-
Reagents:
-
Acetylacetone (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of acetylacetone and cyanoacetamide in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Expected Yield: 85-95%
Characterization Data for 4,6-Dimethyl-2-hydroxy-nicotinonitrile:
| Technique | Data |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ 12.2 (s, 1H, OH), 6.1 (s, 1H, CH), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) ppm. |
| ¹³C NMR | (DMSO-d₆, 101 MHz): δ 163.5, 160.1, 150.8, 117.5, 105.7, 89.9, 19.8, 18.5 ppm. |
| IR (KBr) | ν 3450 (O-H), 2220 (C≡N), 1650 (C=O) cm⁻¹. |
| MS (ESI) | m/z 149.07 [M+H]⁺. |
Step 2: Regioselective Chlorination of 4,6-Dimethyl-2-hydroxy-nicotinonitrile
The second step involves the electrophilic chlorination of the synthesized 2-pyridone at the electron-rich 5-position. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation, providing the desired product in high yield.[1]
Mechanism: The 2-hydroxy-nicotinonitrile exists in tautomeric equilibrium with its 2-pyridone form. The lone pair of electrons on the nitrogen atom can delocalize into the ring, increasing the electron density, particularly at the C3 and C5 positions. The hydroxyl group at C2 further activates the ring towards electrophilic substitution. The reaction with sulfuryl chloride proceeds via a standard electrophilic aromatic substitution mechanism.[2]
Caption: Electrophilic chlorination of the 2-pyridone precursor at the 5-position.
Experimental Protocol: Synthesis of this compound
-
Reagents:
-
4,6-Dimethyl-2-hydroxy-nicotinonitrile (1.0 eq)
-
Sulfuryl chloride (1.1 eq)
-
Dichloromethane (as solvent)
-
-
Procedure:
-
Dissolve 4,6-dimethyl-2-hydroxy-nicotinonitrile in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add sulfuryl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Expected Yield: ~94%[1]
Characterization Data for this compound:
| Technique | Data [3] |
| ¹H NMR | (CDCl₃, 300 MHz): δ 12.5 (br s, 1H, OH), 2.5 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) ppm. |
| ¹³C NMR | (CDCl₃, 75 MHz): δ 161.8, 158.2, 149.5, 115.8, 114.7, 108.1, 21.3, 18.9 ppm. |
| IR (KBr) | ν 3430 (O-H), 2225 (C≡N), 1660 (C=O), 860 (C-Cl) cm⁻¹. |
| MS (ESI) | m/z 183.03 [M+H]⁺. |
| Melting Point | 142-146 °C[4] |
Route 2: One-Pot Multicomponent Synthesis (A Prospective Analysis)
A plausible one-pot strategy could involve the condensation of a chlorinated β-dicarbonyl precursor with cyanoacetamide and a source of ammonia. For instance, the reaction of 3-chloro-2,4-pentanedione with cyanoacetamide and ammonium acetate could theoretically lead to the desired product.
Caption: A theoretical one-pot multicomponent approach to the target molecule.
Challenges and Considerations for the One-Pot Approach:
-
Precursor Availability: The synthesis of 3-chloro-2,4-pentanedione would be an additional step.
-
Regioselectivity: Controlling the regioselectivity of the initial condensation could be challenging.
-
Reaction Conditions: Optimization of solvent, temperature, and catalyst would be required to achieve a satisfactory yield and purity.
-
Side Reactions: The potential for side reactions, such as self-condensation or polymerization, would need to be carefully managed.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis (Prospective) |
| Reliability & Yield | High yields for both steps are reported in the literature, making this a robust and predictable method.[1] | Yield and reliability are currently unknown and would require significant experimental optimization. |
| Procedural Simplicity | Involves two distinct reaction and purification steps, which can be more time-consuming. | Potentially simpler with fewer workup and isolation steps, leading to a more streamlined workflow. |
| Cost-Effectiveness | Utilizes readily available and relatively inexpensive starting materials. The overall cost would be moderate. | The cost of the chlorinated precursor and the potential for lower yields during optimization could impact the overall cost-effectiveness. |
| Scalability | Both steps are amenable to scale-up, with well-defined procedures. | Scalability would need to be carefully evaluated, as one-pot reactions can sometimes present challenges on a larger scale. |
| Green Chemistry | Generates waste from two separate reactions and purification steps. | A successful one-pot synthesis would be more environmentally friendly due to reduced solvent usage and waste generation. |
Conclusion and Future Outlook
For the synthesis of this compound, the two-step approach commencing with the Guareschi-Thorpe condensation of acetylacetone and cyanoacetamide, followed by regioselective chlorination with sulfuryl chloride, stands as the most reliable and well-documented method. This route offers high yields, excellent control over the product's structure, and utilizes readily accessible starting materials.
The development of a one-pot multicomponent synthesis for the direct preparation of the target molecule remains an attractive but as-yet-unrealized goal. Future research in this area could focus on the design of novel chlorinated precursors and the optimization of reaction conditions to achieve an efficient and selective one-pot transformation. Success in this endeavor would represent a significant advancement in the synthesis of this important heterocyclic scaffold, aligning with the principles of green and sustainable chemistry.
References
- Vulcanchem. 2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8.
- Guareschi, I. Sintesi di composti piridinici da derivati cianacetici e chetoni. Memorie della Reale Accademia delle Scienze di Torino, Serie II, 1897, 48, 25-43.
- Thorpe, J. F. The formation of derivatives of pyridine from some unsaturated amino-ketones. J. Chem. Soc., Trans., 1909, 95, 1901-1909.
- El-Maghraby, M. A.; El-Ela, A. A.; Khalafalla, A. K.; El-Shami, E. Synthesis of some new 2-pyridone derivatives. J. Indian Chem. Soc., 1985, 62(9), 676-678.
- Al-Omran, F.; Abdel-Khalik, M. M.; Al-Awadhi, H.; El-Khair, A. A. Synthesis of some new 3-cyano-2-pyridones. J. Heterocycl. Chem., 2003, 40(3), 485-489.
- Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydropyridines, dihydropyridines, and pyridines. Tetrahedron, 1996, 52(48), 15031-15070.
-
PubChem. This compound. [Link]
-
PubChem. 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
ChemBK. This compound. [Link]
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ChemBK. This compound. [Link]
-
Oakwood Chemical. 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. [Link]
-
PubChem. This compound - C8H7ClN2O. [Link]
Sources
A Comparative Guide to the Reactivity of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile for Advanced Synthesis
Introduction: Navigating the Synthetic Potential of a Polysubstituted Nicotinonitrile
In the landscape of heterocyclic chemistry, substituted nicotinonitriles are foundational building blocks for the synthesis of a myriad of biologically active compounds and functional materials.[1][2] Their inherent reactivity, governed by the interplay of the electron-deficient pyridine ring and the versatile nitrile functionality, offers a rich field for synthetic exploration. This guide provides an in-depth comparative analysis of the reactivity of a specific, highly functionalized derivative: 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile.
We will dissect the electronic and steric influences of its unique substituent array—a chloro group at the 5-position, a hydroxy group at the 2-position, and methyl groups at the 4- and 6-positions—on the principal reactive sites of the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this and related nicotinonitriles. Our analysis will be grounded in established principles of organic chemistry and supported by available experimental data for analogous systems, providing a predictive framework for reaction outcomes and optimization.
The Influence of Substituents: An Electronic and Steric Overview
The reactivity of this compound is a direct consequence of the cumulative electronic and steric effects of its substituents. Understanding these individual contributions is paramount to predicting its behavior in various chemical transformations.
Electron-Withdrawing Effects:
-
Nitrile Group (-CN): The nitrile group is a potent electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles.[3]
-
Chloro Group (-Cl): The chloro substituent at the 5-position is also electron-withdrawing via the inductive effect due to its high electronegativity. However, it can also exhibit a weak electron-donating resonance effect (+M) due to its lone pairs. In pyridines, the inductive effect typically dominates, further deactivating the ring towards electrophilic substitution.
Electron-Donating Effects:
-
Hydroxy Group (-OH) at C2: The 2-hydroxy group can exist in tautomeric equilibrium with its 2-pyridone form. In the hydroxy form, the oxygen's lone pairs can donate electron density to the ring through resonance (+M effect), which would activate the ring towards electrophilic substitution. This tautomerism is a critical factor in its reactivity.
-
Methyl Groups (-CH₃) at C4 and C6: The two methyl groups are weak electron-donating groups through the inductive effect (+I). They increase the electron density of the pyridine ring, which can partially counteract the deactivating effects of the nitrile and chloro groups.
Steric Effects:
-
The methyl groups at the 4- and 6-positions can sterically hinder the approach of reagents to the adjacent positions on the ring and to the nitrile group itself.
This complex interplay of electronic and steric factors dictates the reactivity at the three primary sites: the pyridine ring, the nitrile group, and the 2-hydroxy group.
Comparative Reactivity Analysis
Reactivity of the Pyridine Ring
The pyridine nucleus of this compound is generally electron-deficient, predisposing it to nucleophilic aromatic substitution (SNAᵣ) rather than electrophilic aromatic substitution (EAS).
Nucleophilic Aromatic Substitution (SNAᵣ):
The presence of the strongly electron-withdrawing nitrile group, particularly in conjugation with the ring nitrogen, activates the pyridine ring for nucleophilic attack. The chloro group at the 5-position is a potential leaving group for SNAᵣ reactions. However, its position relative to the activating nitrile group is crucial. In general, leaving groups at the 2- and 4-positions are more readily displaced in nicotinonitriles due to the effective stabilization of the Meisenheimer intermediate by the nitrile group through resonance. While the 5-position is less activated, the overall electron-deficient nature of the ring, enhanced by the additional substituents, can still permit nucleophilic substitution under forcing conditions.
-
Comparison: Compared to a simpler nicotinonitrile, such as 2-chloronicotinonitrile, where the chloro group is readily displaced by nucleophiles, the chloro group at the 5-position in our target molecule is expected to be less reactive. However, compared to an unsubstituted chloropyridine, the presence of the electron-withdrawing nitrile and the other substituents will render the 5-chloro position more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution (EAS):
The pyridine ring is inherently less reactive towards electrophiles than benzene. The combined deactivating effects of the nitrile and chloro groups make electrophilic substitution on this compound highly challenging. While the 2-hydroxy and 4,6-dimethyl groups are activating, they are unlikely to overcome the strong deactivation by the cyano and chloro substituents. If a reaction were to occur, the directing effects of the substituents would need to be considered. The hydroxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The nitrile and chloro groups are meta-directors. The outcome of such a reaction would be highly dependent on the specific electrophile and reaction conditions.
Reactivity of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Common reactions of the nitrile group include hydrolysis, reduction, and addition of organometallic reagents.
Hydrolysis:
Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The rate of hydrolysis can be influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the chloro and ring nitrogen will likely facilitate the nucleophilic attack of water or hydroxide on the nitrile carbon.
Thorpe-Ziegler Reaction:
The Thorpe-Ziegler reaction involves the base-catalyzed condensation of dinitriles to form an enamine, which can then be hydrolyzed to a cyclic ketone.[5][6][7] This reaction relies on the acidity of the α-protons to the nitrile group. In the context of our target molecule, this reaction would be relevant for derivatives where an alkyl chain with a terminal nitrile is attached, for instance, at the 2-position via etherification of the hydroxyl group. The electronic effects of the substituents on the pyridine ring would influence the acidity of these α-protons. The electron-withdrawing nature of the ring would be expected to increase the acidity of these protons, potentially facilitating the initial deprotonation step of the Thorpe-Ziegler reaction.
-
Comparison: Compared to a similar dinitrile attached to a less electron-deficient aromatic system, the Thorpe-Ziegler cyclization of a derivative of this compound would likely proceed more readily due to the enhanced acidity of the α-protons.
Reactivity Involving the 2-Hydroxy Group and Methyl Groups
Acidity and Tautomerism of the 2-Hydroxy Group:
The 2-hydroxy group of a pyridine ring exists in a tautomeric equilibrium with its corresponding 2-pyridone form. For 2-hydroxypyridine itself, the pyridone form is generally favored in the solid state and in polar solvents. The substituents on the ring can influence this equilibrium. The pKa of the hydroxyl proton is a measure of its acidity.
-
Comparative pKa Values: The pKa of 2-hydroxypyridine is approximately 0.75 for the pyridinium ion and 11.6 for the neutral molecule.[8] For substituted pyridines, electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). Therefore, the chloro and nitrile groups in this compound are expected to decrease the pKa of the hydroxyl group, making it more acidic than that of 2-hydroxy-4,6-dimethylnicotinonitrile.
| Compound | Substituent Effects | Predicted pKa (relative to 2-hydroxypyridine) |
| 2-Hydroxypyridine | - | ~11.6 |
| 2-Hydroxy-4,6-dimethylnicotinonitrile | -CN (EWG), -CH₃ (EDG) | Lower |
| This compound | -Cl (EWG), -CN (EWG), -CH₃ (EDG) | Lowest |
Reactivity of the Methyl Groups in Condensation Reactions:
The methyl groups at the 4- and 6-positions, being adjacent to the electron-withdrawing ring nitrogen and in a conjugated system, can exhibit enhanced acidity of their protons. This makes them potential participants in condensation reactions with carbonyl compounds, such as the Knoevenagel condensation.[5][9][10][11][12]
Gewald Reaction:
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][13][14][15] While this compound itself is not a typical substrate for the Gewald reaction (as it is already a substituted thiophene precursor), its reactivity profile informs the selection of suitable nicotinonitrile starting materials for this versatile transformation. The presence of electron-withdrawing groups on the nitrile-containing reactant generally favors the initial Knoevenagel condensation step of the Gewald reaction.
-
Experimental Protocol: A Model Knoevenagel Condensation
To assess the reactivity of the 4-methyl group, a model Knoevenagel condensation with an aromatic aldehyde can be performed.
-
Reactants: this compound (1 mmol), Benzaldehyde (1.2 mmol).
-
Catalyst: Piperidine (0.1 mmol).
-
Solvent: Ethanol (10 mL).
-
Procedure: The reactants and catalyst are dissolved in ethanol and refluxed for 4-6 hours. The reaction progress is monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
Analysis: The product, a styryl derivative, is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield of this reaction provides a quantitative measure of the reactivity of the methyl group.
A comparative study with 2-hydroxy-4,6-dimethylnicotinonitrile would reveal the electronic influence of the 5-chloro substituent on the acidity of the 4-methyl protons.
-
Visualizing Reactivity: A Workflow for Synthetic Application
The following diagram illustrates a decision-making workflow for planning syntheses utilizing the reactivity of this compound.
Caption: Synthetic pathways originating from this compound.
Conclusion: A Versatile Scaffold with Tunable Reactivity
This compound presents a fascinating case study in the rational design of heterocyclic building blocks. The strategic placement of electron-withdrawing and electron-donating groups creates a molecule with distinct and predictable sites of reactivity.
-
The pyridine ring is primed for nucleophilic attack, particularly at the chloro-substituted 5-position, albeit with less facility than a 2- or 4-halo derivative. Electrophilic substitution is largely disfavored.
-
The nitrile group offers a reliable handle for conversion to amides, carboxylic acids, amines, and ketones, with its reactivity likely enhanced by the electron-deficient nature of the aromatic core.
-
The 2-hydroxy group provides a site for O-functionalization and its acidity is increased by the electron-withdrawing substituents.
-
The 4- and 6-methyl groups , activated by the ring's electronic properties, are amenable to condensation reactions.
By understanding the interplay of these substituent effects, chemists can strategically employ this compound and its analogs to construct complex molecular architectures with applications in medicinal chemistry and materials science. Further quantitative experimental studies are warranted to fully elucidate the reaction kinetics and to provide a more precise comparative framework for this versatile scaffold.
References
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Theoretical pKa calculations of substituted pyridines - ResearchGate. (URL: [Link])
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Reactivity of Nitriles - Chemistry LibreTexts. (URL: [Link])
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Thorpe-Ziegler reaction - ResearchGate. (URL: [Link])
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Knoevenagel condensation - Wikipedia. (URL: [Link])
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Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (URL: [Link])
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Knoevenagel Condensation - J&K Scientific LLC. (URL: [Link])
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: not available)
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Gewald reaction - Wikipedia. (URL: [Link])
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Computational Revision of the Mechanism of the Thorpe Reaction - MDPI. (URL: [Link])
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Thorpe reaction - Wikipedia. (URL: [Link])
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Gewald Reaction - J&K Scientific LLC. (URL: [Link])
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. (URL: [Link])
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Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (URL: [Link])
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: not available)
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Thorpe–Ziegler reaction | Request PDF - ResearchGate. (URL: [Link])
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: not available)
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(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (URL: [Link])
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5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile - Oakwood Chemical. (URL: [Link])
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Chapter 8: Nucleophilic substitutions - Organic Chemistry. (URL: [Link])
- US3920670A - Process for hydrolysis of nitriles - Google P
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Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (URL: [Link])
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2-Pyridone | C5H5NO | CID 8871 - PubChem. (URL: [Link])
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (URL: [Link])
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Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks - eJournals @ Oklahoma State University Library. (URL: [Link])
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Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction - YouTube. (URL: [Link])
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (URL: [Link])
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Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC. (URL: [Link])
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A biocompatible condensation reaction for controlled assembly of nanostructures in live cells - PMC - NIH. (URL: [Link])
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The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data - MDPI. (URL: [Link])
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Spectrophotometric determination and computational evaluation of the rates of hydrolysis of 9-amino-substituted acridines - PubMed. (URL: [Link])
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Rate studies on the hydrolysis of niacinamide - PubMed. (URL: [Link])
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This compound - precisionFDA. (URL: [Link])
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PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing). (URL: [Link])
- WO2008006977A1 - Process for preparing 2-hydroxy-4-(methylthio)
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Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles - MDPI. (URL: [Link])
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(PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate - ResearchGate. (URL: [Link])
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5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions - ResearchGate. (URL: [Link])
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Condensation Products Between Caproaldehyde and 2-Hydroxy-1,4-naphthoquinone | Request PDF - ResearchGate. (URL: [Link])
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A Spectroscopic Guide to the Isomeric Landscape of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Differentiation in Drug Discovery
In the realm of medicinal chemistry and drug development, the precise structural characterization of a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles. The subject of this guide, 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative, presents a compelling case for the critical role of spectroscopic analysis in isomeric differentiation. This class of compounds is of significant interest due to the prevalence of the pyridine scaffold in numerous pharmaceuticals.
A key isomeric consideration for this molecule is tautomerism, specifically the equilibrium between the 2-hydroxypyridine (enol-lactim) and 2-pyridone (keto-lactam) forms.[1][2] The position of this equilibrium is highly sensitive to the molecule's environment, including solvent polarity and physical state (solid versus solution), which can have profound implications for its interaction with biological targets.[3] Furthermore, the potential for positional isomers, where the substituents on the pyridine ring are arranged differently, adds another layer of complexity to its structural elucidation.
Tautomeric Isomers: A Spectroscopic Dichotomy
The most prevalent isomeric form of this compound is the 2-pyridone tautomer: 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . This is largely due to the thermodynamic stability conferred by the amide-like functionality within the aromatic ring. The alternative 2-hydroxypyridine tautomer, This compound , while less stable, can exist in equilibrium. The following sections will detail the expected spectroscopic differences between these two tautomers.
Caption: Tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a clear distinction between the tautomeric forms.
¹H NMR Spectroscopy
-
2-Pyridone Tautomer: A key diagnostic signal is the presence of a broad singlet in the downfield region (typically δ 10-14 ppm) corresponding to the N-H proton. The protons of the two methyl groups will appear as distinct singlets, likely in the δ 2.0-2.5 ppm range. Due to the fixed positions of the substituents, there are no aromatic C-H protons on the pyridine ring to consider in this specific molecule.
-
2-Hydroxypyridine Tautomer: In this form, the N-H signal will be absent. Instead, a sharp singlet for the O-H proton will be observed, typically in the δ 5-10 ppm range, although its position can be highly variable and dependent on solvent and concentration. The chemical shifts of the methyl groups are also expected to be slightly different compared to the pyridone form due to the change in the aromatic system.
¹³C NMR Spectroscopy
-
2-Pyridone Tautomer: The most telling signal is the presence of a carbonyl carbon (C=O) in the downfield region of the spectrum, typically around δ 160-180 ppm. The carbon bearing the cyano group (-C≡N) will appear around δ 115-120 ppm. The chemical shifts of the ring carbons will be consistent with a dihydropyridine structure.
-
2-Hydroxypyridine Tautomer: The carbonyl signal will be absent. Instead, the carbon attached to the hydroxyl group (C-OH) will resonate at a different chemical shift, typically in the δ 150-160 ppm range, reflecting its enolic character. The chemical shifts of the other ring carbons will also differ, reflecting a fully aromatic pyridine ring.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and reference the spectra to the residual solvent peak. Analyze the chemical shifts, multiplicities, and integration values to assign the structure.
Caption: A generalized workflow for NMR spectroscopic analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomeric Isomers
| Assignment | 2-Pyridone Tautomer (Predicted) | 2-Hydroxypyridine Tautomer (Predicted) |
| ¹H NMR | ||
| N-H | 10.0 - 14.0 (broad s) | - |
| O-H | - | 5.0 - 10.0 (s) |
| 4-CH₃ | ~2.2 | ~2.3 |
| 6-CH₃ | ~2.4 | ~2.5 |
| ¹³C NMR | ||
| C=O | 160 - 175 | - |
| C-OH | - | 155 - 165 |
| C-Cl | 145 - 155 | 140 - 150 |
| C-CN | 90 - 100 | 95 - 105 |
| C≡N | 115 - 120 | 114 - 119 |
| 4-C | 148 - 158 | 150 - 160 |
| 6-C | 150 - 160 | 152 - 162 |
| 4-CH₃ | 15 - 20 | 16 - 21 |
| 6-CH₃ | 18 - 23 | 19 - 24 |
Note: These are predicted ranges based on typical values for similar structures. Actual values may vary.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. The distinction between the 2-pyridone and 2-hydroxypyridine tautomers is particularly clear with this technique.
-
2-Pyridone Tautomer: The spectrum will be dominated by a strong, sharp absorption band in the region of 1650-1690 cm⁻¹, characteristic of the C=O stretching vibration of the cyclic amide.[4] Another key feature will be a sharp absorption around 2220-2230 cm⁻¹ for the C≡N stretch. A broad absorption band corresponding to the N-H stretch will also be present, typically in the 3200-3400 cm⁻¹ region.
-
2-Hydroxypyridine Tautomer: The strong C=O absorption will be absent. Instead, a broad O-H stretching band will be observed in the 3200-3600 cm⁻¹ region. The C≡N stretching frequency will still be present around 2220-2230 cm⁻¹. The spectrum will also show C=N and C=C stretching vibrations characteristic of the aromatic pyridine ring in the 1500-1600 cm⁻¹ region.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase spectra, dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal absorption in the regions of interest.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomeric Isomers
| Vibrational Mode | 2-Pyridone Tautomer | 2-Hydroxypyridine Tautomer |
| O-H Stretch | - | 3200 - 3600 (broad) |
| N-H Stretch | 3200 - 3400 (broad) | - |
| C≡N Stretch | 2220 - 2230 (sharp) | 2220 - 2230 (sharp) |
| C=O Stretch | 1650 - 1690 (strong, sharp) | - |
| C=N / C=C Stretch | ~1600, ~1550 | ~1610, ~1570 |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and deduce structural features.
-
Molecular Ion Peak (M⁺): Both tautomers will exhibit the same molecular ion peak corresponding to the molecular weight of C₈H₇ClN₂O (m/z ≈ 182.02). A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak) will be a key feature for both isomers.
-
Fragmentation Patterns: The fragmentation pathways may differ slightly between the two tautomers upon electron ionization.
-
2-Pyridone Tautomer: Likely fragmentation pathways include the loss of CO (m/z 28), and cleavage of the methyl groups.
-
2-Hydroxypyridine Tautomer: May show a more prominent loss of HCN (m/z 27) from the pyridine ring.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.
-
2-Pyridone Tautomer: This tautomer has a cross-conjugated system. It is expected to show a π → π* transition at a shorter wavelength (λ_max) compared to the fully aromatic hydroxypyridine tautomer.
-
2-Hydroxypyridine Tautomer: This tautomer possesses a fully aromatic, conjugated system. It is expected to exhibit a π → π* transition at a longer wavelength (a bathochromic or red shift) compared to the pyridone form.[2]
Table 3: Expected UV-Vis Absorption Maxima (λ_max) for Tautomeric Isomers
| Tautomer | Expected λ_max (nm) | Transition |
| 2-Pyridone | ~280-300 | π → π |
| 2-Hydroxypyridine | ~310-330 | π → π |
Positional Isomers: The Impact of Substituent Placement
Beyond tautomerism, the possibility of positional isomers exists, where the chloro, hydroxy, and methyl groups are located at different positions on the pyridine ring. The spectroscopic signatures of these isomers would be distinct, primarily in their NMR spectra.
For example, a hypothetical positional isomer such as 4-Chloro-2-hydroxy-5,6-dimethylnicotinonitrile would exhibit a different set of signals in its NMR spectra due to the altered symmetry and electronic environment of the ring and its substituents.
-
¹H NMR: The chemical shifts of the methyl groups would be different. If there were any protons on the pyridine ring, their chemical shifts and coupling patterns would be a clear indicator of the substitution pattern.
-
¹³C NMR: The chemical shifts of all the ring carbons would be altered due to the different positions of the electron-withdrawing chlorine atom and electron-donating methyl and hydroxyl groups.
The differentiation of positional isomers relies heavily on detailed 2D NMR experiments (such as COSY, HSQC, and HMBC) to establish the connectivity of atoms within the molecule.
Conclusion: A Multi-faceted Approach to Isomer Characterization
The spectroscopic comparison of the isomers of this compound underscores the necessity of a multi-technique approach for unambiguous structural elucidation. While the 2-pyridone tautomer is the thermodynamically favored form, understanding the spectroscopic characteristics of its 2-hydroxy counterpart and potential positional isomers is crucial for comprehensive analysis in drug discovery and development.
NMR spectroscopy provides the most detailed structural information, allowing for the definitive assignment of tautomeric form and substitution pattern. IR spectroscopy offers a rapid and effective method for identifying key functional groups that differentiate the tautomers. Mass spectrometry confirms the molecular weight and elemental composition, while UV-Vis spectroscopy provides insights into the electronic structure of the conjugated system.
By understanding the principles outlined in this guide, researchers can confidently navigate the isomeric landscape of substituted nicotinonitriles and ensure the correct identification and characterization of their compounds of interest.
References
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
-
Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
-
Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1913. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]
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Wikipedia. (2023). 2-Pyridone. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
PubChem. (n.d.). This compound. [Link]
- Beak, P. (1977). Tautomerism of Pyridones, Pyrimidinones, and their Thiono Analogs. Accounts of Chemical Research, 10(5), 186-192.
- Shkurko, O. P., & Mamaev, V. P. (1985). ¹³C NMR spectra of substituted pyridines. Chemistry of Heterocyclic Compounds, 21(9), 993-997.
- Stefaniak, L. (1978).
- Lawrence, D. S., & Whitten, D. G. (1996). Photochemistry and photophysics of 2(1H)-pyridone and related compounds. Chemical reviews, 96(1), 41-62.
- Barlin, G. B., & Pfleiderer, W. (1971). The spectra of N-heteroaromatic compounds. Part I. The ultraviolet absorption spectra of monosubstituted pyridines. Journal of the Chemical Society B: Physical Organic, 1425-1433.
- Smith, B. C. (2011).
Sources
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
For researchers and drug development professionals, the journey from a successful synthesis to a viable chemical entity is paved with rigorous analytical validation. The purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] The presence of even minute quantities of impurities—be they unreacted starting materials, by-products, or degradation products—can have profound and unforeseen consequences.[2]
This guide provides an in-depth, technically-grounded comparison of the essential analytical methodologies for assessing the purity of a newly synthesized batch of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (Molecular Formula: C₈H₇ClN₂O, Molecular Weight: 182.61 g/mol ).[3][4][5] As a substituted nicotinonitrile, a class of heterocyclic compounds prevalent in medicinal chemistry, establishing a comprehensive purity profile is of paramount importance.[6] We will move beyond simple checklists, delving into the causality behind our choice of orthogonal analytical techniques—a strategy designed to provide a cohesive and self-validating purity assessment.
Part 1: The Rationale for an Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and biases. For instance, a technique that excels at separating non-volatile organic compounds may be completely blind to residual solvents. Therefore, we employ an orthogonal approach, using multiple, independent methods whose results corroborate one another to build a high-confidence purity profile.[7] For this compound, a robust assessment hinges on the integration of chromatography, spectroscopy, and elemental composition analysis.
Part 2: Core Analytical Techniques & Experimental Protocols
Our analysis is built on four pillars: High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and solvents, Nuclear Magnetic Resonance (NMR) for structural identity, and Elemental Analysis for fundamental composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling
HPLC is the primary technique for separating and quantifying the main compound from its non-volatile, structurally similar impurities.[7][8] Its high resolution allows for the detection of by-products and related substances that may be present.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.[7]
-
Data Analysis: Purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[7] For precise quantification of known impurities, a calibration curve with certified reference standards is required.
The choice of a C18 column is based on the moderate polarity of the analyte. The acidic mobile phase (formic acid) ensures that the hydroxyl group on the pyridine ring is protonated, leading to sharper, more symmetrical peaks. The gradient elution is crucial for separating impurities with a wide range of polarities from the main peak and ensuring any late-eluting, non-polar by-products are washed from the column.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Contaminants
The synthesis and purification of any compound involves solvents. GC-MS is the gold standard for identifying and quantifying these residual volatile organic compounds, which are common process-related impurities.[8][9] It is also effective for detecting any volatile by-products from the synthesis.[10]
-
Instrumentation: A GC system coupled to a Mass Spectrometer, with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Headspace Parameters: Vial equilibration at 80°C for 15 minutes.
-
MS Parameters: Scan range from 35 to 350 amu.
-
Sample Preparation: Accurately weigh approximately 50 mg of the synthesized compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent like DMSO.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a standard solution of expected solvents.
A headspace sampler is used to avoid injecting the non-volatile analyte onto the GC column, which would cause contamination and poor performance. The DB-624 column is specifically designed for the analysis of residual solvents. The MS detector provides definitive identification of the volatile compounds, eliminating ambiguity that might arise with other detectors.
NMR Spectroscopy: Confirming Identity and Structure
While chromatography separates components, NMR spectroscopy provides an unambiguous confirmation of the chemical structure of the main component.[11] Both ¹H and ¹³C NMR are essential. The absence of significant unassigned signals in a high-field NMR spectrum is a strong indicator of high purity.[12][13]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence.
-
Data Analysis:
-
¹H NMR: Confirm the presence of signals corresponding to the two methyl groups and the aromatic proton. The hydroxyl proton will likely appear as a broad singlet. Integrate all signals; their ratios should match the number of protons in the structure.
-
¹³C NMR: Confirm the presence of eight distinct carbon signals, including those for the methyl groups, the nitrile carbon, and the five carbons of the substituted pyridine ring.[14]
-
DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and because it allows for the observation of exchangeable protons like the -OH group. High-field NMR is specified because it provides better signal dispersion, making it easier to spot small impurity peaks that might be hidden near the main analyte signals at lower field strengths.[12][13] The combination of ¹H and ¹³C spectra provides a complete fingerprint of the molecule's carbon-hydrogen framework.
Elemental Analysis (CHNX): A Fundamental Purity Check
Elemental analysis provides a fundamental, quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and halogens (in this case, chlorine) in the sample.[15][16] This technique is orthogonal to chromatography as it is insensitive to impurities with the same elemental composition but provides an excellent check on the overall purity of the bulk material.
-
Instrumentation: A modern CHNS/O or CHNX elemental analyzer.
-
Procedure: A small, precisely weighed sample (1-3 mg) is combusted at high temperature in an oxygen-rich environment.[17] The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified by detectors (e.g., thermal conductivity or infrared).
-
Data Analysis: The experimentally determined mass percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula C₈H₇ClN₂O.
This is a destructive but highly accurate technique that validates the empirical formula of the bulk synthesized material. For a compound to be considered pure, the experimental values should agree with the calculated theoretical values, typically within a strict tolerance of ±0.4%.[12][13] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) that alter the overall elemental composition.
Part 3: Comparative Data Summary
To illustrate the power of this multi-faceted approach, the table below presents hypothetical data for our "Synthesized Batch" compared against a certified "Commercial Reference Standard."
| Parameter | Analytical Method | Theoretical Value | Commercial Standard | Synthesized Batch | Assessment |
| Purity | HPLC (Area %) | N/A | 99.8% | 99.5% | High purity, single minor impurity detected. |
| Impurity A | HPLC (Area %) | N/A | 0.15% (at RRT 1.2) | 0.41% (at RRT 1.2) | Main impurity is consistent with standard. |
| Residual Solvents | GC-MS | N/A | Toluene: 50 ppm | Toluene: 450 ppm | Elevated solvent level requires further purification. |
| Carbon (%) | Elemental Analysis | 52.62% | 52.55% | 52.89% | Within acceptable range (±0.4%). |
| Hydrogen (%) | Elemental Analysis | 3.86% | 3.89% | 3.95% | Within acceptable range (±0.4%). |
| Nitrogen (%) | Elemental Analysis | 15.34% | 15.30% | 15.21% | Within acceptable range (±0.4%). |
| Structural ID | ¹H & ¹³C NMR | N/A | Conforms to structure | Conforms to structure | Confirmed identity. Minor signals consistent with Impurity A. |
The data collectively indicates that the synthesized batch is of high purity (99.5% by HPLC) and its chemical structure is correct (confirmed by NMR and Elemental Analysis). However, the GC-MS analysis reveals a significant level of residual toluene, which is a critical finding that would be missed by HPLC alone. The HPLC profile shows that the primary organic impurity is the same as that found in the commercial standard, suggesting it may be a common synthesis-related by-product. The elemental analysis corroborates the high purity of the organic material, as the presence of 450 ppm (0.045%) of toluene does not significantly skew the C/H/N percentages outside the acceptable ±0.4% window.
Conclusion
The purity assessment of a synthesized compound like this compound is a definitive process that requires a synergistic combination of analytical techniques. Relying on a single method, such as HPLC, provides an incomplete and potentially misleading picture. By integrating chromatographic separation (HPLC, GC-MS) with structural confirmation (NMR) and fundamental compositional analysis (Elemental Analysis), we create a robust, self-validating system that provides high confidence in the final purity value.
For professionals in drug development, this comprehensive approach is non-negotiable. It ensures that subsequent biological assays, formulation studies, and preclinical evaluations are conducted with a well-characterized chemical entity, ultimately safeguarding the integrity of the entire research and development pipeline. Any methods intended for use in a Good Manufacturing Practice (GMP) environment must be fully validated for specificity, linearity, accuracy, and precision to meet regulatory standards.[7]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Benchmark
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2] Approximately 20% of the top 200 blockbuster drugs feature a pyridine core, highlighting its profound impact on human health.[3] The continuous demand for novel, highly functionalized pyridine derivatives necessitates a deep understanding of the available synthetic methodologies, from time-honored condensation reactions to cutting-edge catalytic strategies. This guide provides a comparative analysis of key methods for the synthesis of substituted pyridines, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal route for their specific applications.
I. Classical Condensation Reactions: The Foundation of Pyridine Synthesis
For over a century, the construction of the pyridine ring has relied on the condensation of carbonyl compounds with a nitrogen source. These methods, while sometimes perceived as traditional, remain highly relevant due to their operational simplicity, cost-effectiveness, and the ready availability of starting materials.[2][4]
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[7] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines. The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring.[5]
Mechanism of the Hantzsch Synthesis:
The reaction is believed to proceed through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. These intermediates then condense and cyclize to form the dihydropyridine ring.
Caption: Mechanistic overview of the Hantzsch pyridine synthesis.
The Guareschi-Thorpe Reaction
The Guareschi-Thorpe reaction offers a route to 2-hydroxypyridines (or their 2-pyridone tautomers) through the condensation of a β-ketoester or 1,3-diketone with a cyanoacetamide or alkyl cyanoacetate in the presence of a base.[3] Recent advancements have demonstrated the efficacy of using ammonium carbonate in an aqueous medium, presenting a greener and more user-friendly approach.[3]
Comparative Performance of Hantzsch and Guareschi-Thorpe Syntheses:
| Synthesis Method | Aldehyde/Diketone | β-Ketoester/Cyano-reagent | Nitrogen Source | Catalyst/Conditions | Time | Yield (%) | Reference |
| Hantzsch | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic, aq. SDS | - | 96 | [2] |
| Hantzsch | 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | CAN (0.5 mmol) | - | 92 | [2] |
| Guareschi-Thorpe | Ethyl acetoacetate | Ethyl cyanoacetate | Ammonium carbonate | Water, 80 °C | 24 h | 95 (20 mmol scale) | [3] |
| Guareschi-Thorpe | Acetylacetone | Cyanoacetamide | Ammonium carbonate | Water, 80 °C | 24 h | 92 | [3] |
II. Modern Catalytic Methods: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized pyridine synthesis, enabling the construction of complex and highly substituted derivatives with remarkable efficiency and selectivity.[8][9]
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
This powerful strategy involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by various transition metals such as cobalt, rhodium, and nickel.[10] This method allows for the rapid assembly of polysubstituted pyridines from simple, readily available starting materials. The control of regioselectivity in unsymmetrical alkynes remains a key area of research.
General Scheme for [2+2+2] Cycloaddition:
Caption: General representation of a [2+2+2] cycloaddition for pyridine synthesis.
C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a highly attractive strategy for the synthesis of substituted pyridines, as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps.[11][12] Transition metals, particularly palladium, rhodium, and iridium, have been instrumental in developing methods for the selective functionalization of C-H bonds at various positions of the pyridine ring.[13][14]
Challenges and Strategies in C-H Functionalization:
The inherent electronic properties of the pyridine ring make C-H functionalization challenging. The nitrogen atom deactivates the ring towards electrophilic substitution and can coordinate to the metal catalyst, inhibiting its activity.[12] Strategies to overcome these challenges include:
-
Directing Groups: The use of directing groups to guide the metal catalyst to a specific C-H bond has been highly successful.
-
N-Oxide Strategy: Conversion of the pyridine to its corresponding N-oxide activates the C2 and C4 positions for functionalization.[13]
-
Ligand Development: The design of specialized ligands can control the regioselectivity of C-H activation.[14]
Performance of Selected Modern Catalytic Methods:
| Method | Substrates | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [2+2+2] Cycloaddition | Diyne, Acetonitrile | [CpFe(naphth)][PF6] (10 mol%) | Toluene | 120 (µW) | 0.5 | 81 | [15] |
| C-H Alkenylation | Pyridine N-oxide, Olefin | Pd(OAc)₂, Ag₂CO₃ | 1,4-Dioxane | 100 | 12 | up to 95 | [13] |
| C-H Arylation | Pyridine N-oxide, Arene | Pd(OAc)₂, Ag₂CO₃ | 1,4-Dioxane | 120 | 16 | up to 85 | [13] |
III. Green and Flow Chemistry Approaches: Towards Sustainable Pyridine Synthesis
In line with the growing emphasis on sustainable chemistry, several eco-friendly methods for pyridine synthesis have been developed. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.[16][17]
Multicomponent Reactions in Green Solvents
Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product.[1] Performing these reactions in environmentally benign solvents such as water or ethanol, or even under solvent-free conditions, further enhances their green credentials.[16][18] Microwave irradiation has also been shown to accelerate these reactions, leading to shorter reaction times and often higher yields.[16]
Continuous Flow Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.[19] The synthesis of pyridines in flow reactors has been successfully demonstrated for both classical and modern methods, offering a promising avenue for the efficient and safe production of these important heterocyles.
Experimental Workflow for Continuous Flow Synthesis:
Caption: A simplified workflow for a two-component continuous flow synthesis.
IV. Detailed Experimental Protocols
To provide actionable insights, this section details the experimental procedures for two distinct and powerful methods for pyridine synthesis.
Protocol: One-Pot Multicomponent Synthesis of a Polysubstituted Pyridine under Microwave Irradiation
This protocol is adapted from a green synthesis approach and demonstrates the efficiency of combining multicomponent reactions with microwave heating.[16]
Materials:
-
4-Formylphenyl-4-methylbenzenesulfonate
-
Ethyl cyanoacetate
-
Acetophenone
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a 10 mL microwave vial, combine 4-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), acetophenone (1 mmol), and ammonium acetate (2 mmol).
-
Add ethanol (5 mL) to the vial and seal it with a cap.
-
Place the vial in a microwave reactor and irradiate at 100 °C for 5-7 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyridine derivative.
Rationale: This one-pot, four-component reaction is highly efficient and atom-economical. Microwave irradiation significantly reduces the reaction time from hours to minutes compared to conventional heating.[16] The use of ethanol as a solvent and the precipitation of the product simplify the work-up procedure.
Protocol: Continuous Flow Synthesis of 4-Nitropyridine
This protocol is based on the continuous flow nitration of pyridine N-oxide followed by deoxygenation, showcasing a safer and more controlled method for handling hazardous reagents.[19]
Step 1: Continuous Flow Nitration of Pyridine N-oxide
Reagent Preparation:
-
Solution A: Dissolve pyridine N-oxide in concentrated sulfuric acid.
-
Solution B: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
System Setup:
-
Use two syringe pumps to deliver Solution A and Solution B.
-
Connect the pumps to a T-mixer for efficient mixing.
-
The outlet of the T-mixer is connected to a 37 mL PTFE tube coil reactor immersed in a pre-heated oil bath at 130 °C.
-
The reactor outlet is connected to a quenching T-mixer.
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at flow rates calculated to achieve a 15-minute residence time in the reactor.
-
The product stream is continuously quenched with ice water (pumped separately) at the quenching T-mixer.
-
The aqueous phase is then passed through a continuous liquid-liquid extractor with 1,2-dichloroethane (DCE) to extract the 4-nitropyridine N-oxide.
Step 2: Continuous Flow Deoxygenation of 4-Nitropyridine N-oxide
Reagent Preparation:
-
Solution C: The DCE solution of 4-nitropyridine N-oxide from Step 1.
-
Solution D: A solution of phosphorus trichloride (PCl₃) in acetonitrile.
System Setup:
-
Use separate pumps to deliver Solution C, Solution D, and pure acetonitrile.
-
The streams are combined in a T-mixer.
-
The outlet of the mixer is connected to a second 37 mL PTFE tube coil reactor maintained at 50 °C.
Reaction Execution:
-
Pump the reagent solutions into the reactor at flow rates designed for a 5-minute residence time.
-
The output stream is collected in a flask, cooled, and water is added.
-
The pH is adjusted to 7-8 with a sodium carbonate solution, and the organic layer containing the 4-nitropyridine is separated.
Rationale: This continuous flow setup allows for the safe handling of highly reactive nitrating agents and the potentially hazardous deoxygenation reaction by maintaining small reaction volumes at any given time. The precise control over reaction time and temperature leads to improved yields and selectivity.[19]
V. Conclusion and Future Outlook
The synthesis of substituted pyridines continues to be a vibrant area of research, driven by the immense importance of this heterocyclic scaffold. While classical condensation reactions provide a solid foundation, modern catalytic methods, particularly C-H functionalization and cycloaddition reactions, offer unparalleled efficiency and precision for the construction of complex pyridine derivatives. The integration of green chemistry principles, such as the use of multicomponent reactions in benign solvents and the adoption of continuous flow technologies, is paving the way for more sustainable and scalable pyridine synthesis. For researchers and drug development professionals, a thorough understanding of this diverse synthetic toolbox is crucial for the timely and efficient discovery of next-generation pharmaceuticals and advanced materials.
References
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Request PDF. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. [Link]
- (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [URL not available]
-
El-Sayed, N. M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
-
A.M. Gomaa, et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
(2013). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. [Link]
-
Rawat, M., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews. [Link]
-
(n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Kim, J. W., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
-
(2024). Pyridine and Pyridine Derivatives. ResearchGate. [Link]
-
Li, B., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
-
(2021). C-H Functionalization of Pyridines. ResearchGate. [Link]
-
(2023). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct. [Link]
-
Bull, J. A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]
-
Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]
-
(2014). Iron(II)-Catalyzed [2 + 2 + 2] Cycloaddition for Pyridine Ring Construction. ResearchGate. [Link]
-
Roy, U. K., & Maity, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
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Maity, P., & Roy, U. K. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. [Link]
-
Request PDF. (2019). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
(n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]
-
Krolikowski, P., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]
-
van der Heijden, A. E. D. M., et al. (2019). Flow chemistry experiments in the undergraduate teaching laboratory: synthesis of diazo dyes and disulfides. Journal of Chemical Education. [Link]
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(n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
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A Researcher's Guide to the In Vitro Evaluation of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile Derivatives: A Comparative Framework
For researchers and drug development professionals exploring novel therapeutic agents, the nicotinonitrile scaffold represents a promising starting point for identifying new lead compounds. Specifically, 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile and its derivatives are of interest due to the known biological activities of substituted pyridines.[1] This guide provides a comprehensive framework for the in vitro testing of these derivatives, offering a comparative analysis against established standards in anticancer, antimicrobial, and anti-inflammatory research. While specific experimental data for the parent compound, this compound (CAS 23819-92-3), is not extensively available in public literature, this guide equips researchers with the necessary protocols and benchmarks to rigorously evaluate its potential.
I. Rationale and Strategic Approach to In Vitro Screening
The decision to pursue in vitro testing of this compound derivatives is grounded in the well-documented and diverse biological activities of the broader nicotinonitrile class of compounds. These activities include potential anticancer, antimicrobial, and anti-inflammatory effects. The strategic approach outlined here is to conduct a tiered screening process, beginning with broad cytotoxicity assays, followed by more specific antimicrobial and anti-inflammatory evaluations. This allows for a comprehensive understanding of the compound's biological profile.
II. Comparative In Vitro Anticancer Activity Assessment
A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents. The following details a robust methodology for assessing the cytotoxic effects of this compound derivatives against cancer cell lines, using Doxorubicin as a comparative benchmark.
A. The MTT Assay: A Cornerstone of Cytotoxicity Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. It is a reliable initial screening tool to determine the cytotoxic potential of novel compounds.
B. Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver])
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and Doxorubicin for 24, 48, or 72 hours. Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
C. Comparative Data Framework
The following table provides a template for summarizing the cytotoxic activity of the test compounds in comparison to Doxorubicin.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound Derivative 1 | MCF-7 | 48 | Experimental Data |
| This compound Derivative 2 | MCF-7 | 48 | Experimental Data |
| Doxorubicin (Positive Control) | MCF-7 | 48 | Known Literature Value |
| This compound Derivative 1 | A549 | 48 | Experimental Data |
| This compound Derivative 2 | A549 | 48 | Experimental Data |
| Doxorubicin (Positive Control) | A549 | 48 | Known Literature Value |
III. Comparative In Vitro Antimicrobial Activity Assessment
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Nicotinonitrile derivatives have shown promise in this area. This section outlines the determination of the Minimum Inhibitory Concentration (MIC) to evaluate the antimicrobial efficacy of the test compounds, with Ciprofloxacin as a key comparator.
A. Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.
B. Experimental Protocol: Broth Microdilution
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
This compound derivatives
-
Ciprofloxacin (positive control for bacteria)
-
Fluconazole (positive control for fungi)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds and control antibiotics in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
C. Comparative Data Framework
The following table provides a structure for presenting the MIC values of the test compounds against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) |
| This compound Derivative 1 | Staphylococcus aureus | Experimental Data |
| This compound Derivative 2 | Staphylococcus aureus | Experimental Data |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus | Known Literature Value |
| This compound Derivative 1 | Escherichia coli | Experimental Data |
| This compound Derivative 2 | Escherichia coli | Experimental Data |
| Ciprofloxacin (Positive Control) | Escherichia coli | Known Literature Value |
| This compound Derivative 1 | Candida albicans | Experimental Data |
| This compound Derivative 2 | Candida albicans | Experimental Data |
| Fluconazole (Positive Control) | Candida albicans | Known Literature Value |
IV. Comparative In Vitro Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases. Evaluating the anti-inflammatory potential of novel compounds is a critical step in drug discovery. The nitric oxide (NO) scavenging assay is a common in vitro method to screen for anti-inflammatory activity.
A. Nitric Oxide Radical Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside. The Griess reaction is used to quantify the remaining nitrite, an indicator of NO concentration.
B. Experimental Protocol: Nitric Oxide Scavenging Assay
Objective: To evaluate the nitric oxide scavenging activity of the test compounds.
Materials:
-
This compound derivatives
-
Indomethacin (positive control)[2]
-
Sodium nitroprusside solution
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Phosphate buffered saline (PBS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the test compounds at various concentrations with sodium nitroprusside solution in PBS.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
Griess Reaction: Add Griess reagent to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm. A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity.
-
Calculation: Calculate the percentage of NO scavenging activity.
C. Comparative Data Framework
The following table allows for a clear comparison of the NO scavenging activity of the test compounds.
| Compound | Concentration (µg/mL) | % NO Scavenging Activity |
| This compound Derivative 1 | 10 | Experimental Data |
| 50 | Experimental Data | |
| 100 | Experimental Data | |
| This compound Derivative 2 | 10 | Experimental Data |
| 50 | Experimental Data | |
| 100 | Experimental Data | |
| Indomethacin (Positive Control) | 10 | Experimental Data |
| 50 | Experimental Data | |
| 100 | Experimental Data |
V. Visualizing the Experimental Workflow
To provide a clear overview of the proposed screening cascade, the following diagram illustrates the logical flow of the in vitro testing process.
Caption: In vitro screening workflow for this compound derivatives.
VI. Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound derivatives. By employing standardized assays and comparing the results to well-established positive controls, researchers can effectively assess the anticancer, antimicrobial, and anti-inflammatory potential of these novel compounds. While specific data for the parent compound is currently limited in the public domain, the methodologies presented here offer a clear path forward for its investigation. Promising results from these initial screens would warrant further studies, including mechanism of action investigations and in vivo efficacy and toxicity assessments, to fully elucidate the therapeutic potential of this class of compounds.
References
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ProQuest. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Available at: [Link].
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ResearchGate. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Available at: [Link].
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INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link].
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ResearchGate. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link].
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PubMed. Effect of indomethacin on in vitro T- and B-cell activation and cell-mediated lysis. Available at: [Link].
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The Evolving Landscape of Nicotinonitrile Analogs: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its versatility allows for a wide range of chemical modifications, leading to a vast chemical space of analogs with diverse therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nicotinonitrile analogs, focusing on their anticancer and enzyme inhibitory activities. We will delve into the experimental data supporting these findings, provide detailed protocols for key biological assays, and visualize the underlying principles of their design and evaluation.
I. Anticancer Activity of Nicotinonitrile Analogs: Targeting Cellular Proliferation
Nicotinonitrile derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent activity against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that are crucial for cancer cell growth and survival, such as tyrosine kinases and PIM-1 kinase, as well as the induction of apoptosis.[4][5][6]
Structure-Activity Relationship of Anticancer Nicotinonitrile Analogs
The anticancer potency of nicotinonitrile analogs is highly dependent on the nature and position of substituents on the pyridine ring. The following table summarizes the SAR for a selection of nicotinonitrile derivatives, highlighting the impact of structural modifications on their cytotoxic activity against various cancer cell lines.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-fluorophenyl | H | 2-chlorophenyl | MCF-7 | 5.2 | Fused Nicotinonitrile Derivatives |
| 1b | 4-fluorophenyl | H | 4-chlorophenyl | MCF-7 | 3.8 | Fused Nicotinonitrile Derivatives |
| 1c | 4-fluorophenyl | H | 2,4-dichlorophenyl | MCF-7 | 2.1 | Fused Nicotinonitrile Derivatives |
| 2a | Phenyl | H | Thien-2-yl | HepG2 | >100 | Novel Nicotinonitrile Derivatives |
| 2b | 4-methoxyphenyl | H | Thien-2-yl | HepG2 | 12.5 | Novel Nicotinonitrile Derivatives |
| 3a | - | - | - | MCF-7 | 5.0 (approx.) | N-Nicotinonitrile Derivative |
| 3b | - | - | - | HepG2 | 7.5 (approx.) | N-Nicotinonitrile Derivative |
This table is a representative compilation from multiple sources and is not exhaustive.
From the data, several key SAR trends can be discerned:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the nicotinonitrile ring plays a crucial role in determining anticancer activity. For instance, the presence of a 2,4-dichlorophenyl group (Compound 1c) leads to significantly higher potency against the MCF-7 breast cancer cell line compared to a single chloro-substituted phenyl ring (Compounds 1a and 1b).
-
Substitution at the 4-position: Aromatic substituents at the 4-position are common in active analogs. The presence of an electron-donating methoxy group on the phenyl ring at this position (Compound 2b) appears to be beneficial for activity against the HepG2 liver cancer cell line compared to an unsubstituted phenyl ring (Compound 2a).
-
Fused Ring Systems: The fusion of other heterocyclic rings to the nicotinonitrile scaffold can lead to potent anticancer agents. The specific nature of the fused ring and its substituents dictates the activity profile.
Mechanism of Action: Induction of Apoptosis
Many potent nicotinonitrile anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic pathway, which involves the activation of caspase enzymes. Specifically, studies have shown that certain nicotinonitrile derivatives lead to a significant increase in the levels of initiator caspase-9 and executioner caspase-3, ultimately leading to the dismantling of the cancer cell.[4][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][8][9][10][11][12][13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The yellow MTT is taken up by the live cells.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]
II. Enzyme Inhibition by Nicotinonitrile Analogs: A Targeted Approach
Nicotinonitrile derivatives have also been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to be chemically modified allows for the fine-tuning of their selectivity and potency against specific enzyme targets.
A. α-Glucosidase Inhibition: Managing Postprandial Hyperglycemia
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[1][16] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial rise in blood glucose levels, a key strategy in the management of type 2 diabetes.[1][4]
Structure-Activity Relationship of α-Glucosidase Inhibitory Nicotinonitrile Analogs
| Compound | Substituent at R | IC50 (µM) | Reference |
| 4a | H | 125.6 | 5-amino-nicotinic acid derivatives |
| 4b | 4-Cl-Ph | 12.01 | 5-amino-nicotinic acid derivatives |
| 4c | 4-F-Ph | 12.72 | 5-amino-nicotinic acid derivatives |
| 4d | 4-Br-Ph | 13.11 | 5-amino-nicotinic acid derivatives |
| Acarbose (Standard) | - | 10.79 | 5-amino-nicotinic acid derivatives |
This table is a representative compilation from the cited source and is not exhaustive.
The SAR for this series of 5-amino-nicotinic acid derivatives reveals that the introduction of a halogen-substituted phenyl ring at the R position significantly enhances α-glucosidase inhibitory activity compared to the unsubstituted analog (Compound 4a).[17] The potency of the halogenated derivatives (Compounds 4b, 4c, and 4d) is comparable to that of the standard drug, acarbose.[17]
Experimental Protocol: α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the nicotinonitrile analogs for a short period.
-
Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding a basic solution (e.g., sodium carbonate).[19] This also enhances the color of the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
B. Tyrosinase Inhibition: Applications in Hyperpigmentation
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[20] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[20]
Structure-Activity Relationship of Tyrosinase Inhibitory Nicotinonitrile Analogs
The SAR of nicotinonitrile analogs as tyrosinase inhibitors often involves the incorporation of structural motifs that can chelate the copper ions in the active site of the enzyme or mimic the structure of the natural substrate, L-tyrosine or L-DOPA.[15][21]
Experimental Protocol: Tyrosinase Inhibition Assay
Principle: This assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[10][22]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: Pre-incubate the enzyme with various concentrations of the nicotinonitrile analogs.
-
Reaction Initiation: Add L-DOPA to start the reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value for each compound.
C. Urease Inhibition: Potential for Treating H. pylori Infections
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] In pathogens like Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach.[23] Therefore, urease inhibitors are being investigated as potential therapeutics for H. pylori infections.
Structure-Activity Relationship of Urease Inhibitory Nicotinonitrile Analogs
The development of nicotinonitrile-based urease inhibitors often focuses on incorporating functional groups that can interact with the nickel ions in the enzyme's active site.[24]
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
Principle: This method quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite reagent (Berthelot's reagent) in an alkaline medium to form a colored indophenol product, which can be measured spectrophotometrically.[1][2][8][9][16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of urease, urea, and test compounds in a suitable buffer. Prepare Berthelot's reagents (a phenol/nitroprusside solution and an alkaline hypochlorite solution).
-
Incubation: Pre-incubate the urease enzyme with various concentrations of the nicotinonitrile analogs.
-
Reaction Initiation: Add the urea substrate and incubate to allow for ammonia production.
-
Color Development: Add Berthelot's reagents to the reaction mixture.
-
Absorbance Measurement: After a color development period, measure the absorbance at a wavelength of approximately 630 nm.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value for each compound.
III. In Silico Approaches: Guiding the Design of Novel Nicotinonitrile Analogs
In addition to experimental screening, computational methods such as pharmacophore modeling and molecular docking play a crucial role in the rational design and optimization of nicotinonitrile analogs.
Pharmacophore Modeling
A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target.[25] For nicotinonitrile-based anticancer agents, a typical pharmacophore model might include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic features, arranged in a specific spatial orientation.[26][27][28][29]
Experimental and Computational Workflow
The discovery and optimization of novel nicotinonitrile analogs typically follow an integrated experimental and computational workflow.
IV. Conclusion
The nicotinonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic chemical modifications in tuning the biological activity of these analogs. By combining rational design, chemical synthesis, and a battery of in vitro and in silico assays, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic system. The detailed protocols and workflow provided herein serve as a valuable resource for scientists engaged in the exciting field of drug discovery based on nicotinonitrile and its derivatives.
V. References
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Linear Chemicals. (n.d.). UREA Berthelot. Retrieved from [Link]
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Labcare diagnostics. (2019). UREA Berthelot Method. Retrieved from [Link]
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El-Sayed, A. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598.
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Semantic Scholar. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Retrieved from [Link]
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Chen, Q., et al. (2021). A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship. Critical Reviews in Food Science and Nutrition, 62(21), 5835-5864.
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ResearchGate. (n.d.). Inhibition of tyrosinase activity. (A) Analysis of tyrosinase activity via spectroscopic observation of L -DOPA oxidation in the. Retrieved from [Link]
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Science.gov. (n.d.). pharmacophore modeling 3d: Topics by Science.gov. Retrieved from [Link]
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Sako, K., et al. (2022). Inhibitory Activity of α-Glucosidase by the Extract and Fraction of Marine Sponge-Derived Fungus Penicillium citrinum Xt6. Pharmacognosy Journal, 14(4).
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Al-Ostoot, F. H., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. BioMed Research International, 2021, 9957916.
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Khan, K. M., et al. (2020). Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. PLoS One, 15(7), e0235586.
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Shaik, J. B., et al. (2024). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. ChemistryOpen, 13(4), e202400119.
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ResearchGate. (n.d.). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives | Request PDF. Retrieved from [Link]
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ThaiJO. (n.d.). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Retrieved from [Link]
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Lee, S., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1033.
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ResearchGate. (n.d.). (PDF) Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. Retrieved from [Link]
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MDPI. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Retrieved from [Link]
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Villalón-García, I., et al. (2024). Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(3), 1888.
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ACS Publications. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]
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Dove Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved from [Link]
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Yap, C. T., et al. (2021). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(16), 4983.
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MDPI. (n.d.). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Retrieved from [Link]
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Khan, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(19), 6524.
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Uddin, M. J., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals, 15(10), 1253.
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ResearchGate. (n.d.). SAR of α-glucosidase inhibitors. a The best docking conformations of 51... Retrieved from [Link]
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Semantic Scholar. (n.d.). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Retrieved from [Link]
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MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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Khan, I., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(16), 4983.
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A Senior Application Scientist's Guide to Catalytic Routes for Nicotinonitrile Synthesis
Introduction: The Pivotal Role of Nicotinonitrile
Nicotinonitrile, or 3-cyanopyridine, stands as a critical intermediate in the chemical and pharmaceutical industries. Its significance lies primarily in its role as a precursor to nicotinamide (Vitamin B3), an essential human nutrient vital for metabolism. Beyond its nutritional importance, the nicotinonitrile scaffold is integral to numerous pharmaceuticals and agrochemicals. The escalating demand for these end-products necessitates the continuous refinement of nicotinonitrile synthesis to achieve higher efficiency, selectivity, and sustainability.
This guide provides an in-depth comparison of the principal catalytic methodologies for nicotinonitrile production. We will delve into the established industrial workhorse—the vapor-phase ammoxidation of 3-picoline—and contrast it with the catalytic dehydration of nicotinamide. This analysis is grounded in experimental data from authoritative sources, offering researchers, scientists, and process chemists a comprehensive understanding of the causality behind catalyst selection and process parameters.
Comparative Analysis of Synthetic Routes
The two dominant catalytic pathways to nicotinonitrile begin from different starting materials: 3-picoline (3-methylpyridine) and nicotinamide. Each route presents a unique set of advantages and challenges related to catalyst performance, reaction conditions, and feedstock availability.
Method 1: Vapor-Phase Ammoxidation of 3-Picoline
Vapor-phase ammoxidation is the most prevalent industrial method for nicotinonitrile synthesis. The process involves the reaction of 3-picoline with ammonia and an oxidant, typically air, over a solid-state catalyst at elevated temperatures.
Causality Behind Experimental Choices:
The success of this method hinges on the catalyst's ability to perform a multi-step transformation: the oxidation of the methyl group of 3-picoline to an aldehyde intermediate, followed by reaction with ammonia to form an imine, and subsequent dehydrogenation to the nitrile. Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅) supported on metal oxides like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), are the industry standard.
-
Catalyst Selection (V₂O₅/TiO₂): The synergy between vanadium oxide and the support is crucial. TiO₂, especially in its anatase form, provides high surface area and promotes the dispersion of vanadium oxide species. This dispersion is key to maximizing the number of active sites. The support is not merely an inert carrier; it influences the redox properties of the vanadium species (V⁵⁺/V⁴⁺), which is fundamental to the catalytic cycle. The interaction between vanadium and titanium facilitates the availability of lattice oxygen, which acts as the primary oxidant for the picoline.
-
Reaction Conditions: The reaction is typically carried out in a fixed-bed reactor at temperatures between 350-400°C. This temperature range is a critical balance: high enough to ensure adequate reaction rates but low enough to prevent over-oxidation of the picoline feedstock and the nicotinonitrile product to COx and other undesirable byproducts. The molar ratio of reactants (3-picoline:ammonia:air) is carefully controlled to maximize nitrile selectivity and minimize complete combustion. An excess of ammonia is used to favor the imine formation pathway and suppress the formation of nicotinic acid.
Method 2: Catalytic Dehydration of Nicotinamide
An alternative route to nicotinonitrile is the dehydration of nicotinamide. While nicotinamide is itself often produced from nicotinonitrile, this route can be valuable depending on feedstock availability and integration within a larger chemical process. The reaction involves the removal of a water molecule from the primary amide group.
Causality Behind Experimental Choices:
This method relies on catalysts that can facilitate the elimination of water from the amide functionality. Historically, stoichiometric dehydrating agents like phosphorus pentoxide (P₂O₅) have been used, but these generate significant waste. Catalytic approaches offer a more sustainable alternative.
-
Catalyst Selection (Metal Oxides & Zeolites): Solid acid and base catalysts are effective for this transformation. Manganese dioxide (MnO₂) has demonstrated high activity and selectivity for the hydration of nitriles to amides and can also catalyze the reverse dehydration reaction under appropriate conditions. The catalytic activity of MnO₂ is attributed to its surface acidic and basic sites which can activate the amide group. Zeolites, with their well-defined pore structures and tunable acidity, are also promising candidates for this reaction, offering shape selectivity and resistance to coking. The acidic sites within the zeolite framework can protonate the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and facilitating the elimination of water.
-
Reaction Conditions: The dehydration of nicotinamide is typically performed in the liquid phase or as a vapor-phase reaction at elevated temperatures. The choice of solvent (or lack thereof) and temperature is crucial to shift the equilibrium towards the nitrile product by removing water as it is formed.
Quantitative Performance Data
The following table summarizes key performance indicators for the leading catalytic systems discussed.
| Catalytic Method | Catalyst System | Temperature (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Selectivity (%) | Nicotinonitrile Yield (%) | Reference(s) |
| Ammoxidation | V₂O₅/TiO₂ (anatase) | 360-380 | >98 | ~95 | >93 | |
| Ammoxidation | V₂O₅/ZrO₂ | 360-410 | ~99 | >96 | >95 | |
| Ammoxidation | V₂O₅-MoO₃/SiO₂ | 365-370 | ~98 | >92 | ~91 | |
| Dehydration | MnO₂ | 110-150 | N/A (Nicotinamide Feed) | High (Qualitative) | ~97.5 (for similar nitrile) | |
| Dehydration (Non-Catalytic) | P₂O₅ | >200 | N/A (Nicotinamide Feed) | N/A | 83-84 |
Reaction Mechanisms and Visualizations
Understanding the reaction pathways is fundamental to optimizing catalyst design and process conditions.
Ammoxidation of 3-Picoline
The ammoxidation of 3-picoline over a V-Ti-O catalyst is believed to follow a Mars-van Krevelen mechanism. The catalyst's lattice oxygen is the active oxidant, which is subsequently replenished by gas-phase oxygen.
Key Mechanistic Steps:
-
Adsorption: 3-picoline adsorbs onto an active vanadium site.
-
Hydrogen Abstraction: The catalyst abstracts a hydrogen atom from the methyl group, forming a benzyl-like intermediate.
-
Oxygen Insertion: Lattice oxygen from the catalyst is inserted to form an adsorbed aldehyde.
-
Ammonia Reaction: Ammonia reacts with the aldehyde to form an imine.
-
Dehydrogenation: Further hydrogen abstraction from the imine yields nicotinonitrile.
-
Catalyst Re-oxidation: The reduced vanadium sites are re-oxidized by gas-phase oxygen.
Caption: Ammoxidation of 3-picoline via a Mars-van Krevelen mechanism.
Dehydration of Nicotinamide
The acid-catalyzed dehydration of nicotinamide proceeds via protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the elimination of water.
Caption: Proposed mechanism for acid-catalyzed dehydration of nicotinamide.
Experimental Protocols
The following protocols are representative of the methodologies described in the literature.
Protocol 1: Synthesis of V₂O₅/TiO₂ Catalyst and Ammoxidation of 3-Picoline
This protocol is based on the wet impregnation method commonly cited for preparing V₂O₅/TiO₂ catalysts.
1. Catalyst Preparation (5% w/w V₂O₅ on TiO₂): a. Weigh 9.5 g of anatase TiO₂ support and place it in a beaker. b. In a separate beaker, dissolve 0.92 g of ammonium metavanadate (NH₄VO₃) in a minimal amount of warm deionized water containing a few drops of oxalic acid solution to aid dissolution. c. Add the ammonium metavanadate solution to the TiO₂ support dropwise with constant stirring to form a thick paste. d. Dry the resulting paste at 120°C for 12 hours. e. Calcine the dried solid in a furnace under a flow of air. Ramp the temperature to 450°C at a rate of 5°C/min and hold for 5 hours. f. Cool the catalyst to room temperature and gently crush and sieve to the desired particle size (e.g., 0.25-0.42 mm).
2. Catalytic Ammoxidation Reaction: a. Pack a fixed-bed reactor (e.g., quartz tube, 10 mm inner diameter) with 2.0 g of the prepared V₂O₅/TiO₂ catalyst, diluted with an equal amount of inert quartz grains. b. Place the reactor in a tube furnace and heat to the reaction temperature of 370°C under a flow of nitrogen. c. Introduce the reactant gas mixture. Pre-vaporize a liquid feed of 3-picoline and water and mix with gaseous ammonia and air. A typical molar ratio is 3-picoline:NH₃:O₂:H₂O = 1:8:15:10. d. Maintain a gas hourly space velocity (GHSV) of approximately 2000 h⁻¹. e. Pass the reactor effluent through a series of cold traps (ice bath) to condense the liquid products. f. Analyze the collected liquid products and the effluent gas by gas chromatography (GC) to determine the conversion of 3-picoline and the selectivity to nicotinonitrile.
Protocol 2: Dehydration of Nicotinamide using a Solid Catalyst
This generalized protocol is based on procedures for amide dehydration using solid acid catalysts like manganese dioxide.
1. Catalyst Activation: a. Place commercially available manganese dioxide (MnO₂) in a furnace. b. Heat the MnO₂ at 200°C for 4 hours under a flow of dry air to remove any adsorbed water. c. Cool the catalyst under a desiccated atmosphere before use.
2. Catalytic Dehydration Reaction: a. In a high-pressure autoclave reactor, add 1.22 g (10 mmol) of nicotinamide, 0.5 g of the activated MnO₂ catalyst, and 20 mL of a high-boiling point solvent like dioxane. b. Seal the reactor, purge with nitrogen, and then pressurize with nitrogen to 10 bar. c. Heat the reactor to 150°C with vigorous stirring. d. Maintain the reaction for 6-8 hours. e. After the reaction, cool the reactor to room temperature and carefully vent the pressure. f. Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused. g. Analyze the filtrate by High-Performance Liquid Chromatography (HPLC) or GC to determine the conversion of nicotinamide and the yield of nicotinonitrile.
Conclusion and Future Outlook
The vapor-phase ammoxidation of 3-picoline over vanadium-based catalysts remains the most industrially mature and high-yielding process for nicotinonitrile production. Its efficiency is a testament to decades of catalyst and process optimization. The key to its success lies in the remarkable functionality of supported vanadium oxide catalysts, which expertly orchestrate a complex multi-step reaction with high selectivity.
However, the catalytic dehydration of nicotinamide presents a viable alternative, particularly in scenarios where nicotinamide is an available and cost-effective feedstock. The development of robust, reusable solid catalysts such as modified metal oxides and zeolites is making this route increasingly attractive from a green chemistry perspective, as it avoids the use of stoichiometric and often hazardous dehydrating agents.
Future research will likely focus on several key areas:
-
Lowering Ammoxidation Temperatures: Developing catalysts that are active at lower temperatures to reduce energy consumption and minimize byproduct formation.
-
Improving Dehydration Catalysts: Enhancing the stability and reusability of solid catalysts for nicotinamide dehydration to make the process more economically competitive.
-
Exploring Novel Feedstocks: Investigating alternative and potentially bio-based feedstocks for nicotinonitrile synthesis to improve the overall sustainability of the value chain.
By continuing to innovate in catalyst design and process engineering, the scientific community can ensure that the production of this vital chemical intermediate becomes ever more efficient and environmentally benign.
References
-
A series of V₂O₅/TiO₂ catalysts were prepared by wet impregnation, and these prepared catalysts were characterized by XRD, N2 adsorption-desorption, H2-TPR, and TEM techniques and used in the selective ammoxidation of 3-picoline to 3-cyanopyridine. ([Link])
-
Narayana, K. V., et al. (1997). Ammoxidation of 3-picoline over V2O5/TiO2 (anatase) system I. Relationship between ammoxidation activity and oxidation state of vanadium. Applied Catalysis A: General, 150(2), 269-278. ([Link])
-
Ammoxidation of 3-picoline to nicotinonitrile was carried out on V2O5-MoO3 catalysts supported on γ-alumina. ([Link])
-
A simple and an eco-friendly process for the hydration of 3-cyanopyridine to nicotinamide in the presence of manganese dioxide catalyst has been described. ([Link])
- Production process of 3-cyanopyridine. CN104961678A. ()
-
Teague, P. C., & Short, W. A. Nicotinonitrile. Organic Syntheses. ([Link])
-
A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry. ([Link])
-
The biological and medicinal properties of nicotinonitrile and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic. ([Link])
-
The dehydration of primary amide (-CONH2) to produce nitrile is a century-old method in organic chemistry. ([Link])
-
Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. ([Link])
-
Vapour phase ammoxidation of 3-picoline to nicotinonitrile was carried out on highly dispersed vanadia catalysts supported on zirconia. ([Link])
-
A series of titania (anatase)-supported vanadia catalysts ranging in V2O5 content from 0.4 to 9.9 mol% was prepared by wet impregnation technique. ([Link])
-
Acid-catalyzed hydration of reduced nicotinamide adenine dinucleotide and its analogues. ([Link])
-
An alternative solution for the production of NA, used on an industrial scale, is the catalytic oxidative ammonolysis of 3-picoline in the gaseous phase. ([Link])
-
Nicotinamide from nicotinonitrile by catalytic hydration. Journal of the American Chemical Society. ([Link])
-
The V₂O₅-WO₃/TiO₂ catalyst has been commercially applied for SCR of NOₓ with NH₃ because of its good thermal stability... ([Link])
-
Nitrile hydratase, which occurs abundantly in cells of Rhodococcus rhodochrous J1 isolated from soil samples, catalyzes the hydration of 3-cyanopyridine to nicotinamide. ([Link])
-
VMoTi and VWTi catalysts were synthesized by incipient wetness impregnation of titania... ([Link])
-
The gas-phase ammoxidation to cyanopyridine followed by a hydrolysis either to nicotinamide or nicotinic acid are commercial processes... ([Link])
-
Nicotinamide from Nicotinonitrile by Catalytic Hydration. ([Link])
-
Acid-catalyzed hydration of reduced nicotinamide adenine dinucleotide and its analogs. Biochemistry. ([Link])
-
The gas-phase dehydration reaction of lactic acid to acrylic acid was performed over eight-membered ring PHI-type zeolites... ([Link])
-
Zeolite-based catalysts are versatile catalytic systems for a wide range of laboratory studies and industrial scale processes. ([Link])
A Comparative Guide to the Reproducible Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Moving beyond a simple recitation of steps, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, validates protocols, and offers a comparative analysis of different synthetic strategies to ensure reproducibility and inform methodology selection.
Introduction: The Significance of Substituted Nicotinonitriles
Substituted nicotinonitriles, and specifically 2-hydroxynicotinonitriles (also known as 2-pyridones), are privileged structures in the development of novel therapeutic agents. Their inherent functionalities allow for diverse chemical modifications, making them key building blocks for a wide array of biologically active molecules. The title compound, this compound, with its specific substitution pattern, presents a unique scaffold for library synthesis and lead optimization in drug discovery programs. Achieving a reproducible and efficient synthesis of this molecule is therefore of paramount importance.
Primary Synthesis Route: A Reliable Two-Step Approach
A robust and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 4,6-dimethyl-2-hydroxynicotinonitrile, via a base-catalyzed condensation reaction. The second step involves the regioselective chlorination of this precursor at the 5-position.
Step 1: Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile
This initial step relies on a Knoevenagel-type condensation of acetylacetone with cyanoacetamide. The reaction is typically catalyzed by a base, with piperidine being a common and effective choice.
Mechanism of Condensation:
The reaction proceeds through a base-catalyzed mechanism. The base (e.g., piperidine) deprotonates the active methylene group of cyanoacetamide, forming a resonance-stabilized carbanion. This nucleophile then attacks one of the carbonyl carbons of acetylacetone. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 2-pyridone ring.[1][2][3]
"Acetylacetone" [fillcolor="#F1F3F4"]; "Cyanoacetamide" [fillcolor="#F1F3F4"]; "Base (Piperidine)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Enolate_Anion" [label="Enolate Anion\n(Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="Acyclic Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_1" [label="4,6-Dimethyl-2-hydroxy-\nnicotinonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cyanoacetamide" -> "Enolate_Anion" [label=" Deprotonation"]; "Base (Piperidine)" -> "Enolate_Anion" [style=dotted, arrowhead=none]; "Enolate_Anion" -> "Intermediate" [label=" Nucleophilic Attack"]; "Acetylacetone" -> "Intermediate"; "Intermediate" -> "Product_1" [label=" Cyclization &\n Dehydration"]; }
Figure 1: Simplified mechanism of the base-catalyzed condensation.Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol as the solvent.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and the catalyst.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent to afford 4,6-dimethyl-2-hydroxynicotinonitrile as a white to off-white solid.
Step 2: Chlorination of 4,6-Dimethyl-2-hydroxynicotinonitrile
The second step involves the electrophilic chlorination of the 2-pyridone ring at the electron-rich 5-position. Sulfuryl chloride (SO₂Cl₂) is an effective and regioselective chlorinating agent for this transformation.
Mechanism of Chlorination:
The 2-pyridone ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Sulfuryl chloride, in this context, acts as the source of an electrophilic chlorine species. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the π-electrons of the pyridone ring attack the electrophilic chlorine, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product.[4][5] The regioselectivity for the 5-position is dictated by the directing effects of the hydroxyl and methyl groups on the ring.
"Start" [label="4,6-Dimethyl-2-hydroxy-\nnicotinonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagent" [label="Sulfuryl Chloride\n(SO₂Cl₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Electrophilic\nAromatic Substitution", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="5-Chloro-2-hydroxy-4,6-dimethyl-\nnicotinonitrile", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purification" [label="Purification\n(Recrystallization)", shape=invhouse, fillcolor="#F1F3F4"]; "Final_Product" [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Product"; "Product" -> "Purification"; "Purification" -> "Final_Product"; }
Figure 2: Workflow for the chlorination of the 2-hydroxynicotinonitrile precursor.Experimental Protocol:
-
In a fume hood, dissolve 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq) in a suitable inert solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise to the cooled solution while stirring. The reaction is exothermic and generates HCl gas, so proper ventilation and caution are essential.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Comparative Analysis of Synthesis Methods
While the described two-step process is reliable, alternative methods exist for both the condensation and chlorination steps. The choice of method can impact yield, reaction time, cost, and environmental footprint.
| Step | Method | Catalyst/Reagent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| 1. Condensation | Piperidine Catalysis | Piperidine | 4-6 hours | ~80-90% | High yield, readily available catalyst. | Use of a volatile and odorous amine base. |
| Amino Acid Catalysis | L-Arginine or L-Histidine | 24 hours | ~85-90%[6] | Greener catalyst, mild conditions.[6] | Longer reaction times.[6] | |
| Lipase Catalysis | Candida rugosa lipase | 24-48 hours | Moderate | Biocatalytic, environmentally friendly. | Higher catalyst cost, longer reaction times, moderate yields. | |
| 2. Chlorination | Sulfuryl Chloride | SO₂Cl₂ | 1-2 hours | ~94% | High yield, good regioselectivity. | Corrosive and toxic reagent, generates HCl gas.[2] |
| Phosphorus Oxychloride | POCl₃ | 2-4 hours | ~70-80%[7] | Readily available chlorinating agent. | Harsh reaction conditions, often requires higher temperatures, lower yields compared to SO₂Cl₂.[7][8] |
Reproducibility and Troubleshooting
Step 1: Condensation
-
Issue: Low yield of the 2-pyridone precursor.
-
Potential Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is heated to a consistent reflux temperature and monitor by TLC until the starting materials are consumed.
-
-
Potential Cause 2: Side reactions.
-
Solution: Use of a milder base or lower reaction temperature might reduce the formation of byproducts. The purity of the starting materials is also crucial.
-
-
Potential Cause 3: Inefficient product isolation.
-
Solution: Ensure the reaction mixture is sufficiently cooled to maximize precipitation. If the product is soluble in the reaction solvent, concentration of the solvent may be necessary before filtration.
-
-
Step 2: Chlorination
-
Issue: Formation of multiple chlorinated products or low yield of the desired 5-chloro isomer.
-
Potential Cause 1: Over-chlorination.
-
Solution: Carefully control the stoichiometry of the sulfuryl chloride. Adding the reagent slowly at a low temperature helps to control the exotherm and improve selectivity.
-
-
Potential Cause 2: Poor regioselectivity.
-
Solution: While sulfuryl chloride generally provides good selectivity for the 5-position in this system, alternative chlorinating agents might exhibit different regioselectivities. Confirming the structure of the product by NMR is essential.
-
-
Potential Cause 3: Degradation of the product.
-
Solution: The workup procedure should be performed promptly after the reaction is complete to avoid potential degradation of the product in the acidic reaction mixture.
-
-
Safety Considerations
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2]
-
Phosphorus Oxychloride (POCl₃): Corrosive, toxic, and reacts violently with water. Handle with extreme caution in a fume hood and wear appropriate PPE.[1][6][9]
-
Piperidine: Flammable, toxic, and corrosive. Avoid inhalation and skin contact.
Conclusion
The two-step synthesis of this compound via the condensation of acetylacetone and cyanoacetamide followed by chlorination with sulfuryl chloride represents a highly reproducible and efficient method. While alternative catalysts for the condensation step, such as amino acids, offer a greener approach, they often require longer reaction times. For the chlorination step, sulfuryl chloride provides excellent yield and regioselectivity, though its hazardous nature necessitates careful handling. By understanding the underlying mechanisms, potential pitfalls, and safety precautions, researchers can confidently and reproducibly synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
- McNally, A. et al. (2018).
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: PHOSPHORUS OXYCHLORIDE.
- New Jersey Department of Health. (2010). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
- Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (2023).
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- Bagley, M. C., et al. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124.
- Knoevenagel condens
- Knoevenagel reaction. Slideshare.
- PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307-12.
- Chen, K., & Diao, T. (2019). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 10(3), 633-643.
- Purification Techniques. Journal of New Developments in Chemistry.
- Organic Syntheses. (1953). Nicotinonitrile. Organic Syntheses, 33, 52.
- Li, F., et al. (2021). Data for the lipase catalyzed synthesis of cyano-containing multi-substituted indoles.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- BenchChem. (2025). Strategies to overcome low yields in multicomponent pyridine synthesis.
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- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- ResearchGate. (2017). The kinetic parameters for the synthesis of 4,6-dimethyl-3- cyano-2-pyridone ….
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- Oakwood Chemical. 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile.
- Google Patents. (2006). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
- Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
- Wikipedia. Phosphoryl chloride.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing).
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. (2023).
- Tokyo Chemical Industry (India) Pvt. Ltd. (2022). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
- One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines.
- Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid C
- ResearchGate. (2020). Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system.
- 1,3-Dicarbonyl Compounds. TCI Chemicals.
- Wikipedia. Acetylacetone.
- Google Patents. (2007). Process for production of 5-chloro-2,4-dihydroxypyridine.
- Biosynthesis of acetylacetone inspired by its biodegradation.
- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
- Lipase-catalyzed polyester synthesis – A green polymer chemistry.
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A Comparative Guide to the Cytotoxicity of Cyanopyridinone and Cyanopyridine Derivatives
This guide provides an in-depth, objective comparison of the cytotoxic profiles of two closely related heterocyclic scaffolds: cyanopyridinones and cyanopyridines. As privileged structures in medicinal chemistry, these compounds have garnered significant attention for their potential as anticancer agents. This document synthesizes experimental data from multiple studies to elucidate their structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against various cancer cell lines, offering valuable insights for researchers and drug development professionals.
Introduction: The Therapeutic Potential of Cyanopyridine-Based Scaffolds
Pyridine and its derivatives are fundamental building blocks in the development of new therapeutic agents, with a notable presence in FDA-approved drugs.[1] Among these, the 3-cyanopyridine motif is a key pharmacophore found in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]
This guide focuses on two critical subclasses:
-
Cyanopyridinones (or 2-oxo-3-cyanopyridines): Characterized by a 2-oxo group on the pyridine ring.
-
Cyanopyridines: Often referring to derivatives where the 2-oxo group is replaced, a common strategy being conversion to a 2-chloro group to create a 2-chloro-3-cyanopyridine.
The primary structural distinction lies at the C2 position of the pyridine ring. The conversion from an electron-releasing keto group (C=O) in cyanopyridinone to an electron-withdrawing chloro group (Cl) in the corresponding cyanopyridine induces significant changes in the molecule's electronic properties, lipophilicity, and potential for further chemical modification.[4][5][6] This guide will explore how this seemingly minor structural alteration can profoundly impact cytotoxic potency and selectivity.
Comparative Cytotoxicity: A Nuanced Relationship
Direct comparison between cyanopyridinone and cyanopyridine derivatives reveals that the cytotoxic superiority of one class over the other is not absolute. Instead, it is highly dependent on the specific chemical substitutions on the core scaffold and the genetic makeup of the target cancer cell line.
General Trends and Observations
Several studies have synthesized and evaluated pairs of cyanopyridinone and cyanopyridine analogs to directly compare their effects. A notable study involved converting a series of cyanopyridinones to their 2-chloro-cyanopyridine counterparts to assess the impact of this "aromatization" strategy.[4][6]
-
Enhanced Activity in Cyanopyridines: For the HepG-2 (hepatocellular carcinoma) cell line, a significant increase in cytotoxicity was observed for the cyanopyridine derivatives when compared to their cyanopyridinone precursors.[4][6] Specifically, cyanopyridine derivatives bearing 3-aminophenyl, 4-methoxyphenyl, or 4-bromophenyl groups also showed greater cytotoxicity against MCF-7 (breast adenocarcinoma), PC3 (prostate cancer), and HCT-116 (colon carcinoma) cell lines than the corresponding cyanopyridinones.[4][6]
-
Superiority of Cyanopyridinones: Conversely, the same study found that cyanopyridinone derivatives with an unsubstituted phenyl or a 2,4-dichlorophenyl group were more cytotoxic than their cyanopyridine counterparts against MCF-7, PC3, and HCT-116 cell lines.[4][6] This demonstrates that the nature of the substituent groups is a critical determinant of which scaffold is more effective.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these compounds is finely tuned by the nature and position of various substituents.
-
Impact of Phenyl Ring Substitutions:
-
In a series of non-fused cyanopyridones, a derivative with an unsubstituted phenyl ring (5a) showed excellent activity against HepG2 cells (IC50 = 2.71 µM) and strong activity against MCF-7 cells (IC50 = 1.77 µM).[7][8]
-
Increasing lipophilicity by adding a 2,4-dichloro substituent to the phenyl ring (derivative 5e) resulted in the most potent compound against the MCF-7 cell line in that study, with an IC50 of 1.39 µM.[7][8]
-
For 2-oxo-3-cyanopyridines targeting survivin, a derivative with a 4-methoxy substitution (5e) was the most active compound tested, showing 2-fold and 2.6-fold greater activity than the reference drug 5-FU against PC-3 and MDA-MB-231 cell lines, respectively.[9]
-
-
Scaffold Preference: In a study comparing 2-amino, 2-oxo, and 2-thioxo-3-cyanopyridine scaffolds, it was generally found that the 2-oxo-3-cyanopyridine (cyanopyridinone) framework was preferred for in vitro cytotoxic activity.[9]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative cyanopyridinone and cyanopyridine derivatives against various human cancer cell lines, as reported in the literature. This data provides a direct quantitative comparison of their cytotoxic efficacy.
| Compound Class | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanopyridinone | 5a: Unsubstituted Phenyl | MCF-7 | 1.77 ± 0.10 | [7][8] |
| HepG2 | 2.71 ± 0.15 | [7][8] | ||
| Cyanopyridinone | 5e: 2,4-Dichlorophenyl | MCF-7 | 1.39 ± 0.08 | [7][8] |
| HepG2 | 10.70 ± 0.58 | [7][8] | ||
| Cyanopyridinone | 3a: Unsubstituted Phenyl | HepG-2 | 23.45 ± 1.15 | [4] |
| Cyanopyridine | 4a: Unsubstituted Phenyl | HepG-2 | 18.32 ± 0.90 | [4] |
| Cyanopyridinone | 3c: 4-Methoxyphenyl | HCT-116 | 21.36 ± 1.05 | [4] |
| Cyanopyridine | 4c: 4-Methoxyphenyl | HCT-116 | 7.15 ± 0.35 | [4][5] |
| Cyanopyridine | 4d: 4-Bromophenyl | HepG2 | 6.95 ± 0.34 | [4][10] |
| Cyanopyridine | 4e: 3-Nitrophenyl | MCF-7 | 8.352 | [11] |
| Cyanopyridinone | 8a: 4-Chlorophenyl | A549 (Lung) | 0.03 | [12] |
| Cyanopyridine | 7b: 4-Fluorophenyl (Thione) | A549 (Lung) | 0.02 | [12] |
| Cyanopyridinone | 5e: 4-Methoxyphenyl | PC-3 | 4.46 ± 0.51 | [9] |
| MDA-MB-231 | 3.59 ± 0.42 | [9] | ||
| Reference Drugs | Taxol | MCF-7 | 8.48 ± 0.46 | [7][8] |
| 5-Fluorouracil (5-FU) | HepG2 | 9.42 ± 0.46 | [4][10] | |
| Doxorubicin | A549 (Lung) | 0.45 | [12] |
Mechanisms of Cytotoxic Action
The anticancer effects of cyanopyridinone and cyanopyridine derivatives are mediated through the modulation of several key cellular pathways, primarily through kinase inhibition and the induction of apoptosis.
Inhibition of Pro-Survival Kinases
A primary mechanism of action for these compounds is the inhibition of kinases that play pivotal roles in cancer cell proliferation and survival.
-
Pim-1 Kinase: Pim-1 is an oncogenic serine/threonine kinase that promotes cell survival and is a key therapeutic target. Both cyanopyridinone and cyanopyridine derivatives have been identified as potent Pim-1 inhibitors.[4][12][13] The conversion of the pyridone to a pyridine scaffold is a strategy explicitly used to enhance Pim-1 inhibitory activity.[5] Certain novel cyanopyridines exhibit excellent PIM-1 inhibition with IC50 values in the sub-micromolar range (e.g., 0.281 µM), leading to potent cytotoxicity against breast cancer cells.[13]
-
VEGFR-2/HER-2: Some cyanopyridinone derivatives have been shown to possess dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8] These receptors are critical drivers of tumor angiogenesis and proliferation in cancers such as breast cancer.
-
STAT3 Pathway: Certain 2-amino-3-cyanopyridine derivatives have been found to inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key node in signaling pathways that control cell proliferation and survival.[14]
Induction of Apoptosis and Cell Cycle Arrest
A common consequence of target engagement by these compounds is the induction of programmed cell death (apoptosis).
-
Survivin Inhibition: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in most human cancers but not in normal adult tissues, making it an attractive therapeutic target.[15] Several novel 3-cyanopyridine series have been specifically designed to target and suppress survivin expression.[9][15]
-
Apoptotic Cascade: The inhibition of pro-survival proteins like survivin and Bcl-2, coupled with the upregulation of pro-apoptotic proteins like Bax, leads to the activation of executioner caspases (e.g., caspase-3), culminating in apoptosis.[15]
-
Cell Cycle Arrest: Mechanistic studies have shown that potent derivatives can induce cell cycle arrest, frequently at the G2/M phase, which precedes the onset of apoptosis.[9][13][15]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used extensively in the cited literature to determine the cytotoxic potential of these compounds.[4][5][7][8] It provides a quantitative measure of cell viability.
Principle: The assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5x10⁴ cells/well) in a suitable culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of the cyanopyridinone and cyanopyridine derivatives are prepared (typically in DMSO). A range of serial dilutions is made, and the cells are treated with these varying concentrations. A control group receives medium with DMSO only (vehicle control).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, the medium is removed, and a fresh solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as acidified isopropanol or DMSO, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540-570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value—the concentration of the compound that causes 50% inhibition of cell growth—is determined by plotting a dose-response curve.
Conclusion and Future Directions
The comparative analysis of cyanopyridinone and cyanopyridine derivatives underscores a complex and nuanced structure-activity landscape. Neither scaffold is universally superior; rather, the optimal choice depends on the specific molecular decorations and the targeted cancer type.
-
Key Takeaways:
-
The conversion of a cyanopyridinone to a 2-chloro-cyanopyridine can significantly enhance cytotoxicity against certain cell lines (e.g., HepG2), but this effect is not universal and can be detrimental in other contexts.
-
Substituents that modulate lipophilicity and electronic properties play a crucial role in determining potency. Groups like dichlorophenyl, methoxy, and bromo have been shown to yield highly active compounds.
-
The primary mechanisms of action involve the inhibition of key pro-survival kinases (Pim-1, VEGFR-2) and the induction of apoptosis via pathways like survivin suppression.
-
Future Perspectives: The promising in vitro data for many of these derivatives warrants further investigation. Future research should focus on lead optimization to improve selectivity and potency, comprehensive in vivo studies in animal models to assess efficacy and safety profiles, and the development of derivatives with improved pharmacokinetic properties suitable for clinical development. The continued exploration of these versatile scaffolds holds significant promise for the discovery of next-generation anticancer agents.
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A Comparative Guide to Oxidizing Agents for Nicotinonitrile Synthesis: From Industrial Catalysis to Green Alternatives
Introduction
Nicotinonitrile, also known as 3-cyanopyridine, stands as a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. Its primary value lies in its role as a direct precursor to nicotinamide and nicotinic acid, collectively known as Vitamin B3 or niacin.[1][2][3] The synthesis of this essential nutrient, along with other high-value molecules, relies on the efficient and selective production of nicotinonitrile. The dominant industrial pathway begins with 3-picoline (3-methylpyridine), an accessible feedstock derived from acrolein and ammonia.[1][4]
The transformation of 3-picoline's robust methyl group into a nitrile functionality is a feat of oxidative chemistry. The choice of oxidizing agent and catalytic system is paramount, dictating not only the reaction's efficiency and yield but also its economic viability and environmental footprint. This guide provides a comparative analysis of the primary oxidizing systems employed for nicotinonitrile synthesis. We will delve into the mechanistic rationale behind the industrially dominant vapor-phase ammoxidation, contrast it with alternative strategies, and evaluate these methods through the lens of performance, scalability, and green chemistry principles. This document is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic routes and the critical factors governing their selection.
Chapter 1: The Industrial Benchmark: Vapor-Phase Catalytic Ammoxidation
The vapor-phase ammoxidation of 3-picoline is the cornerstone of industrial nicotinonitrile production. This process is a testament to sophisticated catalyst design, achieving high selectivity by integrating the oxidation of the methyl group and the incorporation of nitrogen in a single, continuous-flow operation.
Core Reaction and Mechanistic Insight
The overall reaction is elegantly atom-economical, utilizing inexpensive and abundant reactants: 3-picoline, ammonia, and oxygen (from air) to yield nicotinonitrile and water.[1][4]
H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O [1]
The industrial preference for this route is rooted in several key advantages:
-
High Selectivity: Modern catalysts can direct the reaction towards the nitrile with minimal formation of byproducts like pyridine, CO, and CO₂.[5]
-
Inexpensive Oxidant: The use of air as the source of oxygen makes the process highly cost-effective compared to stoichiometric chemical oxidants.[4]
-
Continuous Process: The reaction is well-suited for continuous-flow, fixed-bed reactors, enabling large-scale, stable production.[6]
The mechanism, while complex, is understood to proceed on the surface of a heterogeneous metal oxide catalyst. Vanadium-based catalysts are the most widely employed.[4][7][8] The reaction is believed to be initiated by the abstraction of a hydrogen atom from the methyl group of 3-picoline at an active catalyst site. The resulting benzyl-like radical intermediate undergoes subsequent oxidation and reaction with adsorbed ammonia species to form the nitrile. The active catalytic species is often a reduced form of vanadium, such as V⁴⁺, formed under reaction conditions.[7]
Comparative Analysis of Catalytic Systems
While vanadium oxide (V₂O₅) is the key active component, its performance is critically dependent on the support material and the presence of promoters. These additives modify the catalyst's surface area, acidity, and redox properties, directly impacting conversion and selectivity.
| Catalyst System | Support | Promoters | Temp. (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Yield/Selectivity (%) | Reference(s) |
| V₂O₅ | ZrO₂ | - | ~410 | >90% | >95% Selectivity | [7][9] |
| V₂O₅ | TiO₂ (Anatase) | MoO₃ | 340-380 | 96.4 - 99 | 83 - 95% Yield | [4][8] |
| V₂O₅ | SiO₂ | TiO₂, Mo₂O₃ | 365-370 | >95% | 91.6% Yield | [6] |
| V₂O₅ | - | Sb₂O₅, TiO₂, SiO₂ | 280-500 | Not specified | 85% Yield | [4] |
| V-Ti-Sb | - | - | Not specified | 97 | 68% Yield | [8] |
Expert Insights: The choice of support is not arbitrary. Zirconia and Titania (specifically the anatase form) are effective because they disperse the vanadia species well, preventing the formation of crystalline V₂O₅ which is less selective.[7][10] Promoters like Molybdenum oxide (MoO₃) further enhance catalyst stability and selectivity, making multi-component systems common in commercial applications.[4][8]
Experimental Protocol: Representative Vapor-Phase Ammoxidation
This protocol is a generalized representation based on literature procedures for lab-scale synthesis.[7]
Objective: To synthesize nicotinonitrile from 3-picoline via vapor-phase ammoxidation using a V₂O₅/ZrO₂ catalyst.
Materials:
-
Catalyst: 5% w/w V₂O₅ on Zirconia (prepared by wet impregnation of ZrO₂ with ammonium metavanadate, followed by drying and calcination at 500°C).
-
Reactants: 3-picoline, Anhydrous Ammonia, Air.
-
Apparatus: Quartz fixed-bed reactor (down-flow), temperature controller, mass flow controllers, syringe pump, heated transfer lines, condenser, and collection flask.
Procedure:
-
Catalyst Loading: Pack the quartz reactor with a known amount (e.g., 5.0 g) of the V₂O₅/ZrO₂ catalyst, supported by quartz wool plugs.
-
System Purge: Heat the reactor to the target reaction temperature (e.g., 410°C) under a flow of nitrogen to purge the system.
-
Reactant Introduction: Once the temperature is stable, switch from nitrogen to a controlled flow of air and ammonia gas using mass flow controllers.
-
Substrate Feed: Begin feeding 3-picoline into a heated vaporization zone using a syringe pump. The vapor is then carried into the main gas stream before entering the reactor. A typical molar ratio of 3-picoline:NH₃:O₂ would be established based on prior optimization.
-
Reaction: Maintain the reaction for several hours. The contact time is typically controlled by the total gas flow rate and is often in the range of 0.5-2.0 seconds.[7]
-
Product Collection: The reactor effluent is passed through a heated transfer line to a condenser and a series of bubblers or a cold trap to collect the condensable products (nicotinonitrile, unreacted picoline, water).
-
Analysis: The collected liquid product is analyzed by Gas Chromatography (GC) using an appropriate internal standard to determine the conversion of 3-picoline and the selectivity to nicotinonitrile.
Chapter 2: Alternative Chemical Oxidation & Dehydration Strategies
While ammoxidation is dominant, other chemical methods exist, though they are generally less suited for large-scale, selective production of the nitrile.
Liquid-Phase Oxidation: A Route to Nicotinic Acid
Direct liquid-phase oxidation of 3-picoline using strong oxidizing agents or catalytic systems with molecular oxygen typically leads to the formation of nicotinic acid, not nicotinonitrile.[8][11][12]
-
Strong Oxidants: Reagents like nitric acid (HNO₃) can oxidize 3-picoline to nicotinic acid at high temperatures and pressures (e.g., 180°C).[12] However, this process generates significant NOx gas byproducts, posing environmental challenges.[8]
-
Catalytic Air Oxidation: Catalytic systems involving cobalt and manganese salts, often with N-hydroxyphthalimide (NHPI) as a radical initiator, can use air or pure O₂ as the oxidant in a solvent like acetic acid.[8][11] These reactions proceed via a free-radical mechanism.
Causality: The absence of ammonia in these systems means the intermediate oxidized species are quenched by water or other oxygen sources, leading to the carboxylic acid. This highlights the critical role of ammonia in "trapping" the intermediate to form the nitrile in the ammoxidation process.
Dehydrative Approaches: From Amide to Nitrile
For laboratory-scale synthesis, nicotinonitrile can be prepared by the dehydration of its corresponding amide, nicotinamide. This is not an oxidative process but a dehydration, offering a different strategic approach.
-
Dehydrating Agent: A strong dehydrating agent like phosphorus pentoxide (P₂O₅) is commonly used.[13]
-
Application: This method is useful when nicotinamide is a more readily available or cheaper starting material than 3-picoline. However, it is not atom-economical due to the use of a stoichiometric inorganic reagent and is not employed industrially for primary synthesis.
Experimental Protocol: Dehydration of Nicotinamide [13]
-
In a dry round-bottomed flask, thoroughly mix powdered nicotinamide (1.0 eq) and phosphorus pentoxide (~0.85 eq).
-
Equip the flask for distillation under reduced pressure (15-20 mm Hg).
-
Heat the mixture vigorously with a flame. The product will distill over as it forms.
-
Collect the distillate in a cooled receiver. The product, nicotinonitrile, solidifies upon cooling (m.p. 50-51°C).
-
The crude product can be purified by redistillation or recrystallization.
Chapter 3: Green Chemistry Perspectives & Future Outlook
Evaluating synthetic routes on metrics beyond yield is crucial for modern chemical development.[14][15][16]
Evaluating the "Greenness" of Ammoxidation
The industrial ammoxidation process scores well on several green chemistry principles but also has drawbacks.
-
Advantages:
-
Disadvantages:
-
High Energy Consumption: The process requires high temperatures, representing a significant energy input.
-
Hazardous Catalysts: Vanadium is a heavy metal with associated toxicity and disposal concerns.
-
COx Formation: Over-oxidation can lead to the formation of greenhouse gases (CO, CO₂) as byproducts.[7]
-
The Role of Biocatalysis: A Key Downstream Application
While biocatalysis is not yet a viable method for the direct oxidation of 3-picoline to nicotinonitrile, it plays a critical role in the subsequent, "greener" conversion of nicotinonitrile to its high-value derivatives.[2][17]
The hydrolysis of nicotinonitrile can produce either nicotinamide or nicotinic acid. Chemical hydrolysis often requires harsh basic or acidic conditions and can suffer from a lack of selectivity, sometimes leading to the over-hydrolysis of the desired amide to the carboxylic acid.[3] Enzymatic hydrolysis provides an elegant solution.
-
Nitrilase Enzymes: Enzymes like the nitrilase from Rhodococcus rhodochrous J1 can hydrolyze 3-cyanopyridine directly to nicotinic acid with 100% yield under mild, aqueous conditions (ambient temperature and neutral pH).[2]
-
Nitrile Hydratase/Amidase Systems: A two-enzyme cascade using a nitrile hydratase to form nicotinamide, followed by an amidase to produce nicotinic acid, is another powerful biocatalytic route. The Swiss company Lonza commercialized a process using immobilized Rhodococcus rhodochrous J1 cells, which contain a nitrile hydratase, to produce over 10,000 tons of nicotinamide per year from nicotinonitrile.[17] This process is highly selective, preventing over-hydrolysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Introduction: Navigating the Dual Hazards of a Complex Molecule
In the landscape of pharmaceutical research and drug development, 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile is a valuable intermediate. However, its molecular structure presents a dual-hazard profile that demands a rigorous and scientifically-grounded approach to its handling and disposal. This molecule is both a halogenated organic compound due to its chlorine atom and a nitrile , which carries the inherent risks associated with cyanide chemistry.
This guide provides essential, step-by-step protocols for the safe and compliant disposal of this compound. Our objective is to move beyond simple instruction and impart a deep understanding of the chemical principles that govern these procedures. By internalizing the "why" behind each step, you can ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect our environment.
PART 1: Core Hazard Profile and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. The risks are not merely theoretical; they dictate every aspect of the disposal workflow, from personal protective equipment (PPE) to waste stream segregation.
The primary hazards stem from two functional groups: the chloro- group and the nitrile (-C≡N) group. Thermal decomposition can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen cyanide (HCN).[1][2]
Table 1: Hazard Profile of this compound
| Hazard Type | Description | Scientific Rationale & Key Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1][3][4][5] | The nitrile group can exhibit cyanide-like toxicity. The compound can cause systemic effects upon absorption. Precaution: Always handle in a certified chemical fume hood and wear appropriate PPE to prevent any route of exposure. |
| Irritation | Causes skin irritation and serious eye irritation.[4][6] May cause respiratory irritation.[1] | Direct contact with skin or mucous membranes can lead to local inflammation and damage. Precaution: Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid creating dust. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, acids, and bases.[1] Critically, contact with acids can generate highly toxic hydrogen cyanide (HCN) gas.[7][8][9] | The nitrile group can be hydrolyzed under acidic conditions to release HCN. This reaction is rapid and produces a lethal inhalation hazard. Precaution: Strictly segregate all waste containing this compound from acidic waste streams. |
| Environmental | Classified as hazardous waste.[1][9] Must not be released into the environment or disposed of down the drain.[7][10] | As a halogenated organic compound, it can persist in the environment. Its toxicity poses a risk to aquatic life. Precaution: All waste must be collected, labeled, and disposed of through a licensed hazardous waste management service. |
PART 2: Segregation and Containerization Protocol
Proper segregation is the most critical step in the disposal process. The dual-hazard nature of this compound means it cannot be casually mixed with other chemical wastes. Cross-contamination can create dangerous reactions and significantly increase the complexity and cost of disposal.[11][12] Non-halogenated solvents are often recycled as fuel, a process that is compromised by the presence of halogens.[11]
The following decision workflow must be followed for all waste streams containing this compound.
Caption: Waste Disposal Decision Workflow for this compound.
PART 3: Step-by-Step Disposal Procedures
Adherence to the following step-by-step methodologies is mandatory for ensuring safety and compliance.
Procedure 3.1: Disposal of Unused or Off-Specification Solid Compound
-
Preparation: Perform all actions inside a certified chemical fume hood.[13] Don appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Container Selection: Obtain a designated hazardous waste container that is compatible with solid halogenated and cyanide-containing waste. The container must be rigid, leak-proof, and have a secure, threaded cap.[8][14]
-
Labeling: Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[8][14] Add the warning "Contains Cyanide - Do Not Mix With Acids".[8]
-
Transfer: Carefully transfer the solid chemical from its original container into the designated waste container. Avoid creating dust.
-
Closure: Securely close the waste container. Store it in a designated satellite accumulation area away from incompatible materials, especially acids.[8]
-
Pickup Request: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.
Procedure 3.2: Disposal of Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
-
Segregation: All disposable items that have come into direct contact with the compound are considered hazardous waste.
-
Containment: Place contaminated items such as gloves, absorbent pads, and plastic weigh boats into a durable 6-mil polyethylene bag inside the fume hood.[13] Double-bagging is recommended for cyanide-contaminated waste.[13]
-
Sealing: Seal the bag securely.
-
Final Disposal: Place the sealed bag into the main solid hazardous waste container designated for this chemical (as described in Procedure 3.1).
Procedure 3.3: Decontamination of Non-Disposable Glassware and Surfaces
Chemical decontamination is required to neutralize the cyanide hazard before standard washing. This process must be performed in a chemical fume hood.
-
Initial Rinse (Alkaline): First, rinse the contaminated surface or glassware with an alkaline solution, such as a pH 10 buffer or a dilute sodium hydroxide solution.[7][8] This step is critical to ensure the surface is basic, which prevents the formation of HCN gas in the next step. Collect this rinseate as liquid cyanide hazardous waste.
-
Oxidative Decontamination: Next, carefully rinse the item with a freshly prepared 10% bleach solution (sodium hypochlorite).[7][8] The bleach will oxidize the cyanide (CN⁻) to the much less toxic cyanate (CNO⁻). Causality: This reaction must occur at a pH above 10; otherwise, highly toxic cyanogen chloride (CNCl) gas can be generated.[8]
-
Final Rinse: Allow the bleach solution to have a contact time of at least 15-30 minutes. Following this, perform a final triple rinse with deionized water. The initial bleach rinseate should be collected as hazardous waste. Subsequent water rinses may be disposed of down the drain, pending local regulations.
-
Waste Collection: All collected rinseates from steps 1 and 2 must be placed in a designated liquid halogenated cyanide hazardous waste container, kept separate from acids.
PART 4: Emergency Procedures - Spill Management
-
Small Spill (Inside a Fume Hood):
-
Ensure all personnel in the vicinity are alerted.[15]
-
Wearing appropriate PPE, cover the spill with a chemical absorbent pad.[8]
-
Gently wipe the area, working from the outside in.
-
Decontaminate the spill surface using the two-step alkaline/bleach procedure described in 3.3.
-
Place all used absorbent pads and contaminated PPE into a sealed bag and dispose of it as solid hazardous waste.[7][8]
-
-
Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate the immediate area immediately.[7] Alert others to evacuate.
-
If safe to do so, close the laboratory doors to contain any potential vapors.
-
Activate the nearest fire alarm or emergency notification system.
-
Call your institution's emergency number (e.g., EH&S) and 911.[7][15] Clearly state the name of the chemical involved.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
-
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3). As direct and comprehensive toxicological data for this specific compound is not widely available, this guide is built upon a conservative risk assessment rooted in its chemical structure: a chlorinated nicotinonitrile.[1][2] The protocols outlined below are derived from the known hazards of closely related chemical analogs and the fundamental principles of laboratory safety for handling potent chemical agents.
The primary objective is to ensure the safety of all laboratory personnel through the diligent application of engineering controls, appropriate personal protective equipment (PPE), and established emergency and disposal procedures.
Hazard Assessment: A Mechanistic Approach
Understanding the potential hazards of this compound is paramount for selecting the correct PPE. The risk profile is inferred from its key functional groups:
-
Nicotinonitrile Core : The nitrile (-C≡N) functional group is a structural alert for potential cyanide-like toxicity. Of critical concern is the potential for thermal decomposition or reaction with strong acids to release highly toxic hydrogen cyanide (HCN) gas.[3] Therefore, all procedures must be designed to prevent inhalation and systemic exposure.
-
Chlorinated Pyridine Ring : Chlorinated organic compounds can cause significant skin, eye, and respiratory irritation.[3][4] A close analog, 2-Chloro-4,6-dimethylnicotinonitrile, is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious eye damage.[3]
-
Solid Powder Form : As a solid, the compound presents an inhalation hazard from airborne dust and particulates.[5][6] Engineering controls and respiratory protection are crucial, especially when handling the bulk powder.
Core PPE Requirements: A Task-Based Summary
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation and the associated risk of exposure. The following table outlines the minimum recommended PPE for common tasks.
| Laboratory Operation | Hand Protection | Eye & Face Protection | Respiratory Protection | Body Protection |
| Weighing & Handling Solid Powder | Double-layered nitrile gloves | Chemical safety goggles and a full-face shield | NIOSH-approved respirator (N95 minimum; consider a full-face respirator for larger quantities)[7][8] | Flame-retardant lab coat, fully buttoned; long pants and closed-toe shoes[5] |
| Preparing Solutions (Dissolving Solid) | Double-layered nitrile gloves | Chemical safety goggles and a full-face shield to protect against splashes | Required if not performed in a certified chemical fume hood | Flame-retardant lab coat; consider a chemical-resistant apron[9] |
| Running Reactions & Transfers | Double-layered nitrile gloves | Chemical safety goggles. Add a full-face shield if splash potential is high. | Required if not performed in a certified chemical fume hood or other enclosed system | Flame-retardant lab coat; chemical-resistant apron |
| Workup, Purification & Waste Handling | Double-layered chemical-resistant gloves (nitrile) | Chemical safety goggles and a full-face shield | Work must be conducted in a certified chemical fume hood to contain volatile waste | Flame-retardant lab coat; chemical-resistant apron |
Operational Protocols: Ensuring a Safe Workflow
Adherence to strict operational protocols is as critical as wearing the correct PPE. The causality behind these steps is to minimize the generation of and exposure to hazards at their source.
3.1. Engineering Controls & Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control airborne dust and potential vapor release.[3][10]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[10][11]
-
Spill Kit: Ensure a spill kit containing absorbent materials suitable for chemical spills is readily available.[12]
-
Avoid Incompatibilities: Keep strong acids, bases, and oxidizing agents away from the primary work area to prevent unintended reactions.[3]
3.2. Step-by-Step Handling Procedure
-
Don PPE: Before handling the primary container, don the full PPE as specified in the table above for handling solid powder.
-
Weighing: Carefully weigh the required amount of the compound on weighing paper or in a tared container. Use smooth, deliberate motions with a spatula to prevent the powder from becoming airborne.
-
Dissolution: To prepare a solution, slowly add the weighed solid to the solvent in a flask or beaker. Never add the solvent to the bulk solid, as this can cause splashing.
-
Container Management: Keep the stock container tightly sealed when not in use.[13] All vessels containing the compound or its solutions must be clearly labeled with the chemical name and appropriate hazard warnings.[12]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific risk assessment.
Emergency Response & Disposal Plan
5.1. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[16] If breathing is difficult or has stopped, provide artificial respiration using a bag-valve-mask device; do not use mouth-to-mouth resuscitation due to the risk of cyanide exposure to the rescuer.[14][15] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[17] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the immediate area.[12] For small spills within a fume hood, use an absorbent material to collect the substance, then decontaminate the area. For larger spills, evacuate the lab and contact emergency services.[10] All cleanup materials must be treated as hazardous waste.
5.2. Disposal Plan As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Prohibition: Do not dispose of this chemical or its solutions down the drain.[18] Chlorinated organic compounds are persistent and harmful to aquatic life.[4][18]
-
Waste Segregation:
-
Solid Waste: Collect unused compound and contaminated disposables (gloves, weighing paper) in a clearly labeled, sealed container for "Halogenated Organic Solids".[19]
-
Liquid Waste: Collect solutions and reaction mixtures in a labeled, sealed container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste streams.[20]
-
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Ensure all waste containers are properly labeled and stored in a designated satellite accumulation area.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
